molecular formula C3H7NO2S B1603927 N-Methylethenesulfonamide CAS No. 27325-97-9

N-Methylethenesulfonamide

Cat. No.: B1603927
CAS No.: 27325-97-9
M. Wt: 121.16 g/mol
InChI Key: MVUKBEZYHBERNA-UHFFFAOYSA-N
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Description

N-Methylethenesulfonamide (CAS 273 25-97-9) is an organic compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol . Its structure features a vinyl group attached to a sulfonamide functional group with a methyl substituent on the nitrogen atom. Suppliers recommend storing this compound in an inert atmosphere at low temperatures, such as -20°C . Potential research applications for this compound are derived from its sulfonamide group and structural similarity to other reagents. Sulfonamide-based linkers are valuable tools in solid-phase peptide synthesis . Furthermore, sulfonamide derivatives are investigated for various biological activities, including antibacterial and antioxidant properties, and for their enzyme inhibition potential . Researchers should note that this compound requires careful handling, as it is classified with the hazard statement H302 (Harmful if swallowed) . This compound is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO2S/c1-3-7(5,6)4-2/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUKBEZYHBERNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619598
Record name N-Methylethenesulfonamide
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Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27325-97-9
Record name N-Methylethenesulfonamide
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Record name N-Methylethenesulfonamide
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Record name Ethenesulfonamide, N-methyl
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Foundational & Exploratory

A Guide to the Synthesis and Characterization of N-Methylethenesulfonamide: A Key Electrophilic Fragment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-Methylethenesulfonamide is a fundamental example of a vinyl sulfonamide, a class of compounds gaining significant traction in medicinal chemistry and chemical biology. Their utility stems from the electrophilic nature of the vinyl group, which can act as a Michael acceptor, enabling the formation of stable, covalent bonds with biological nucleophiles. This property makes them valuable "warheads" for the design of targeted covalent inhibitors. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, details the multi-faceted analytical approach required for its unambiguous characterization, and discusses its relevance in modern drug development.

Introduction: The Strategic Value of the Vinyl Sulfonamide Moiety

In the landscape of covalent drug design, the acrylamide moiety has long been a dominant player. However, concerns regarding its reactivity profile and potential for off-target effects have spurred the exploration of alternative electrophilic groups. Vinyl sulfonamides have emerged as a highly promising alternative.[1] The sulfonyl group's strong electron-withdrawing nature activates the double bond for conjugate addition, yet its reactivity can be finely tuned, offering a potential advantage over more indiscriminately reactive warheads.[1]

This compound (C₃H₇NO₂S, MW: 121.16 g/mol ) represents the simplest N-alkylated vinyl sulfonamide.[2] Its study provides a foundational understanding of the synthesis, stability, and characterization principles that can be extrapolated to more complex and functionally diverse analogues used in irreversible protein tethering and drug discovery.[3] This guide is intended for researchers and drug development professionals seeking to synthesize, characterize, and deploy this versatile chemical entity.

Synthesis of this compound

Strategic Rationale for the Synthetic Approach

The most direct and reliable method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This approach is favored for its high efficiency, broad substrate scope, and predictable outcomes. For the synthesis of this compound, we will therefore employ the reaction of ethenesulfonyl chloride with methylamine.

The causality behind this choice is rooted in fundamental reactivity principles. The sulfur atom of the sulfonyl chloride is highly electrophilic, making it an excellent target for nucleophilic attack by the lone pair of electrons on the methylamine nitrogen. A non-nucleophilic organic base, such as triethylamine (TEA), is included to quench the hydrochloric acid byproduct generated during the reaction. This prevents the protonation and deactivation of the starting methylamine, ensuring the reaction proceeds to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the reactants while facilitating easy removal post-reaction.

Detailed Experimental Protocol

Materials:

  • Ethenesulfonyl chloride (1.0 equiv)

  • Methylamine solution (e.g., 2.0 M in THF, 1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Amine and Base: Add methylamine solution (1.1 equiv) and triethylamine (1.2 equiv) to the cooled DCM. Stir the solution under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Dissolve ethenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted sulfonyl chloride) and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_purification Workup & Purification node_start Start: Reagents node_process Process Step node_decision Decision/QC node_end End: Product A Dissolve Methylamine & TEA in DCM at 0 °C B Dropwise Addition of Ethenesulfonyl Chloride A->B Under N₂ C Stir at RT for 2-4h B->C D TLC Monitoring C->D D->C Incomplete E Aqueous Workup (H₂O, NaHCO₃, Brine) D->E Reaction Complete F Dry (MgSO₄) & Concentrate E->F G Flash Chromatography F->G H Pure this compound G->H

Caption: A step-by-step workflow for the synthesis of this compound.

Comprehensive Characterization

The Rationale for a Multi-Technique Approach

Confirming the identity and purity of a synthesized compound is non-negotiable. A single analytical technique is rarely sufficient. We employ a triad of spectroscopic methods—NMR, IR, and MS—to create a self-validating system.[4] NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides fragmentation data that supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, specific signatures are expected in both ¹H and ¹³C spectra.

  • ¹H NMR Analysis: The vinyl group (CH₂=CH) protons will exhibit a characteristic AMX spin system. The geminal protons (HA and HB) will be distinct, each appearing as a doublet of doublets due to coupling to each other and to the vicinal proton (HX). HX will also be a doublet of doublets. The N-methyl protons will appear as a singlet, slightly broadened by coupling to the quadrupolar ¹⁴N nucleus, and the N-H proton will be a broad singlet that may exchange with D₂O.

  • ¹³C NMR Analysis: Two distinct signals are expected in the vinyl region (100-140 ppm), and one signal for the N-methyl carbon in the aliphatic region (~30 ppm).

Table 1: Predicted NMR Data for this compound (in CDCl₃)
Nucleus Assignment Predicted δ (ppm) Multiplicity Integration
¹H-CH=CH₂~6.5 - 6.8dd1H
¹H-CH=CH ₂(cis)~6.0 - 6.2dd1H
¹H-CH=CH ₂(trans)~6.2 - 6.4dd1H
¹H-NH-~4.5 - 5.5br s1H
¹H-CH₃~2.8 - 3.0s3H
¹³C-C H=CH₂~135CH
¹³C-CH=C H₂~125CH₂
¹³C-CH₃~30CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups by their characteristic vibrational frequencies.

Table 2: Predicted Key IR Absorptions for this compound
Frequency (cm⁻¹) Vibrational Mode
~3300N-H stretch
~3100=C-H stretch (vinyl)
~2950C-H stretch (methyl)
~1620C=C stretch
~1320 & ~1140Asymmetric & Symmetric S=O stretch

The two strong absorptions for the sulfonyl (S=O) group are particularly diagnostic for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation.

Table 3: Predicted Mass Spectrometry Data
Analysis Expected m/z Value
Molecular Ion [M]⁺ 121.02
High-Resolution MS (HRMS) Calculated for C₃H₇NO₂S: 121.0197
Key Fragments [M - CH₃]⁺, [M - SO₂]⁺

The high-resolution mass will provide an exact mass that can confirm the elemental composition, C₃H₇NO₂S, with high confidence.

Characterization Workflow Diagram

Characterization_Workflow Input Purified Product (from Synthesis) NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry (LRMS & HRMS) Input->MS Data_NMR Output: C-H Framework NMR->Data_NMR Data_IR Output: Functional Groups IR->Data_IR Data_MS Output: Molecular Weight MS->Data_MS Confirmation Structure Confirmed Data_NMR->Confirmation Data_IR->Confirmation Data_MS->Confirmation

Caption: Integration of multiple spectroscopic techniques for structural confirmation.

Applications and Future Directions

The primary application of this compound and its derivatives is in the field of covalent inhibitors.[3] The vinyl sulfonamide warhead can undergo a Michael addition reaction with nucleophilic residues (such as cysteine) on a target protein, forming a stable covalent bond. This allows for potent and durable inhibition. By attaching various recognition fragments to the sulfonamide nitrogen, researchers can direct this reactive group to the active site of specific enzymes, making it a powerful tool in targeted drug discovery.[3] Future work will likely focus on creating libraries of substituted vinyl sulfonamides to modulate reactivity and selectivity for specific biological targets.

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class should be handled with care. The PubChem entry lists several potential hazards, including skin and eye irritation.[2] As an alkylating agent, it is a potential sensitizer and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has outlined a logical and robust framework for the synthesis and characterization of this compound. The presented protocol, based on the reaction of ethenesulfonyl chloride with methylamine, is efficient and scalable. The detailed characterization workflow, leveraging the synergistic power of NMR, IR, and MS, provides a clear path to unambiguous structural verification. Understanding the principles detailed herein will empower researchers to confidently produce and utilize this valuable chemical tool for applications in medicinal chemistry and beyond.

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. Available at: [Link]

  • Uings, I. J., et al. (2020). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Chemical Science, 11(30), 7869–7875. Available at: [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. ResearchGate. Available at: [Link]

  • Bull, J. A., & Armstrong, A. (2021). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Chemical Biology, 2(6), 1615-1621. Available at: [Link]

  • US Patent 2715142A. (1955). Process for preparing vinyl sulfonamides. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21895383, this compound. PubChem. Retrieved January 7, 2026, from [Link].

  • Gavrylenko, O. V., et al. (2024). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520075, Vinyl sulfonamide. PubChem. Retrieved January 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18530, N-Methyl-N-vinylacetamide. PubChem. Retrieved January 7, 2026, from [Link].

  • Massah, A. R., et al. (2008). A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. ResearchGate. Available at: [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. Available at: [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved January 7, 2026, from [Link].

Sources

The Genesis of a Versatile Moiety: N-Methylethenesulfonamide's Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of the Vinyl Sulfonamide Warhead

In the landscape of covalent drug discovery and bioconjugation, the vinyl sulfonamide moiety has emerged as a crucial electrophilic warhead. Its finely tuned reactivity allows for the selective targeting of nucleophilic amino acid residues in proteins, offering a balance between stability and reactivity that is paramount for the development of targeted therapies and chemical probes. At the heart of this functional group lies one of its simplest exemplars: N-methylethenesulfonamide. This guide delves into the historical origins of this compound, tracing its discovery and the evolution of its synthesis from the foundational methods of the mid-20th century to the sophisticated strategies employed today. Understanding this synthetic lineage provides not only a historical perspective but also a deeper appreciation for the chemical principles that underpin the utility of this important molecule.

The Initial Synthesis: A Mid-Century Innovation

The first scholarly report on the synthesis of N-substituted vinyl sulfonamides, including this compound, appeared in a 1955 publication in The Journal of Organic Chemistry by T. L. Cairns and J. C. Sauer of E.I. du Pont de Nemours and Co.[1]. Their work explored the direct vinylation of sulfonamides using acetylene under high pressure, a method that represented a significant advance in the accessibility of this class of compounds.

The Foundational Acetylene-Based Synthesis

The method developed by Cairns and Sauer involved the reaction of a sulfonamide with acetylene in the presence of a catalyst. While the paper covers a range of N-substituted sulfonamides, the synthesis of this compound can be inferred from the general procedures described. The core of this process is the nucleophilic addition of the sulfonamide nitrogen to the triple bond of acetylene.

Experimental Protocol: Vinylation of N-Methylmethanesulfonamide (Hypothetical Reconstruction based on Cairns and Sauer, 1955)

  • Catalyst Preparation: A suitable catalyst, such as a cuprous salt, is prepared and activated.

  • Reaction Setup: A high-pressure autoclave is charged with N-methylmethanesulfonamide, the catalyst, and a suitable solvent.

  • Vinylation Reaction: The autoclave is pressurized with acetylene to a high pressure (e.g., 15-20 atm) and heated to a temperature typically in the range of 150-200 °C.

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The reaction mixture is then filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

The causality behind these experimental choices lies in the need to overcome the activation energy for the addition of the relatively non-nucleophilic sulfonamide nitrogen to the acetylene triple bond. The high pressure increases the concentration of acetylene in the solution, while the high temperature provides the necessary energy for the reaction to proceed. The catalyst facilitates the reaction by coordinating to the acetylene, making it more susceptible to nucleophilic attack.

Historical Synthesis Methods: An Evolving Landscape

Contemporaneous with the work of Cairns and Sauer, other methods for the synthesis of vinyl sulfonamides were also being explored, often driven by the needs of the burgeoning polymer industry. A 1955 patent, for instance, describes a process for preparing vinyl sulfonamides by the dehydration of the ammonium salts of ethylene sulfonic acids.[2] This method, while effective for the parent vinylsulfonamide, is less direct for N-substituted derivatives and highlights the varied approaches being investigated during this period.

The following table summarizes these early approaches:

MethodPrecursorsConditionsAdvantagesDisadvantages
Direct Vinylation N-methylmethanesulfonamide, AcetyleneHigh pressure, high temperature, catalystDirect, one-step processRequires specialized high-pressure equipment, potential for side reactions
Dehydration of Ammonium Salts Ammonium salt of N-methylethene sulfonic acidHigh temperature, reduced pressureAvoids handling of acetylene gasMulti-step synthesis of the precursor, harsh conditions

The Modern Synthetic Toolkit: Precision and Versatility

Since these pioneering studies, a number of more sophisticated and versatile methods for the synthesis of this compound and other vinyl sulfonamides have been developed. These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved yields.

The Horner-Wadsworth-Emmons Reaction

A significant advancement in the synthesis of vinyl sulfonamides came with the application of the Horner-Wadsworth-Emmons (HWE) reaction. This method provides excellent control over the stereochemistry of the resulting vinyl group, typically yielding the thermodynamically more stable E-isomer. A 2003 paper in Synthesis by Reuter et al. describes a robust HWE-based synthesis of vinyl sulfonamides.[3][4]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of N-Methyl-E-ethenesulfonamide

  • Reagent Preparation: The key reagent, a phosphonate-containing sulfonamide, is prepared from N-methylmethanesulfonamide.

  • Ylide Formation: The phosphonate reagent is treated with a strong base (e.g., sodium hydride) to generate the corresponding ylide.

  • Olefin-forming Reaction: The ylide is then reacted with formaldehyde to form the vinyl sulfonamide.

  • Purification: The product is isolated and purified using standard techniques such as column chromatography.

The HWE reaction offers the advantage of proceeding under relatively mild conditions and is highly tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules containing the vinyl sulfonamide moiety.

HWE_Synthesis NMeSulfonamide N-Methylmethanesulfonamide PhosphonateReagent Phosphonate-containing Sulfonamide NMeSulfonamide->PhosphonateReagent 1. Reagent Prep. Ylide Ylide Intermediate PhosphonateReagent->Ylide 2. Base Product N-Methyl-E-ethenesulfonamide Ylide->Product 3. Reaction Formaldehyde Formaldehyde Formaldehyde->Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Synthesis via α-Selenoether Intermediates

A more recent innovation in vinyl sulfonamide synthesis involves the use of an α-selenoether as a masked vinyl group. This method, which offers the advantage of introducing the reactive vinyl group in the final step of a synthetic sequence, has been described as a valuable tool for the preparation of these compounds.

Experimental Protocol: α-Selenoether Route to this compound

  • Sulfonylation: An amine is reacted with a sulfonyl chloride bearing an α-bromo group.

  • Selenide Displacement: The resulting α-bromo sulfonamide is treated with a selenium nucleophile to form the stable α-selenoether.

  • Oxidative Elimination: The α-selenoether is then oxidized with a mild oxidant, which triggers an elimination reaction to form the vinyl sulfonamide.

This strategy is particularly useful when other functional groups in the molecule are incompatible with the conditions of more traditional vinylation methods. The late-stage introduction of the vinyl group minimizes the potential for undesired side reactions.

Selenoether_Synthesis Amine Methylamine BromoSulfonamide α-Bromo-N-methyl- ethanesulfonamide Amine->BromoSulfonamide 1. Sulfonylation BromoSulfonylChloride α-Bromoethanesulfonyl Chloride BromoSulfonylChloride->BromoSulfonamide Selenoether α-Selenoether Intermediate BromoSulfonamide->Selenoether 2. Selenide Displacement Product This compound Selenoether->Product 3. Oxidation & Elimination

Caption: Synthesis of this compound via an α-selenoether intermediate.

Conclusion: From High-Pressure Reactors to High-Fidelity Synthesis

The journey of this compound synthesis, from the high-pressure acetylene reactions of the 1950s to the precise and versatile methods of today, reflects the broader evolution of organic chemistry. The foundational work of early researchers provided the initial access to this important class of compounds, paving the way for their exploration in various fields. The subsequent development of more refined synthetic strategies has enabled the incorporation of the vinyl sulfonamide moiety into increasingly complex and sensitive molecular architectures, solidifying its role as a valuable tool in the hands of chemists and drug developers. This historical and technical understanding is crucial for the continued innovation and application of this versatile functional group.

References

  • Cairns, T. L., & Sauer, J. C. (1955). Synthesis of N-Vinyl Sulfonamides. The Journal of Organic Chemistry, 20(5), 627–629. [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • Huisgen, R. (1955). Process for preparing vinyl sulfonamides. U.S.

Sources

A Technical Guide to the Physicochemical Properties of N-Methylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-Methylvinylsulfonamide

N-Methylvinylsulfonamide (NMVS) is a bifunctional organic molecule containing both a reactive vinyl group and a sulfonamide moiety. This unique structural combination imparts a distinct set of physicochemical properties that make it a compound of interest in polymer chemistry, organic synthesis, and as a potential scaffold in medicinal chemistry. As a derivative of the well-established sulfonamide class of compounds, its properties are of significant interest for applications requiring specific solubility, acidity, and reactivity profiles. The vinyl group, being an activated alkene, is susceptible to various addition reactions, making NMVS a versatile building block for more complex molecular architectures.

This guide provides a comprehensive overview of the core physicochemical properties of N-Methylvinylsulfonamide. It is intended to serve as a foundational resource for researchers, offering both established data and validated experimental protocols for in-house characterization. The subsequent sections delve into the compound's chemical identity, solubility, acidity, and key reactive characteristics, supported by practical, field-proven methodologies.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These identifiers and physical constants are critical for accurate documentation, reaction stoichiometry, and safety assessments.

PropertyValueSource(s)
CAS Number 1184-85-6[1][2][3]
Molecular Formula C₂H₇NO₂S[1][2]
Molecular Weight 109.15 g/mol [1][2]
IUPAC Name N-methylmethanesulfonamide[1]
Synonyms N-methylmethylsulfonamide, Methyl sulfonyl methylamine[1][2]
Boiling Point 118°C at 0.3 mmHg[1]
Predicted Density 1.194 ± 0.06 g/cm³[1]
Predicted pKa 11.57 ± 0.40[1]

Note: Some properties, such as density and pKa, are predicted values from chemical databases and should be experimentally verified for critical applications.

Solubility Profile: A Practical Assessment

The solubility of N-Methylvinylsulfonamide dictates its utility in various reaction media and formulation strategies. A compound's solubility is governed by the principle of "like dissolves like," where polarity plays a key role. The sulfonamide group imparts polarity and hydrogen bonding capability, while the small alkyl and vinyl groups contribute some nonpolar character.

Based on the structure and related sulfonamides, NMVS is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.[4][5] For instance, compounds like p-toluenesulfonamide show high solubility in alcohols like methanol and ethanol, and in polar aprotic solvents like acetone and acetonitrile.[4]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of N-Methylvinylsulfonamide in a range of common laboratory solvents, classifying it as soluble, partially soluble, or insoluble.

Objective: To assess the solubility of NMVS in water, 5% HCl, 5% NaOH, and representative organic solvents.[6][7]

Materials:

  • N-Methylvinylsulfonamide

  • Small test tubes

  • Vortex mixer

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Acetone, Dichloromethane (DCM), Hexane.

  • Spatula and analytical balance

Methodology:

  • Sample Preparation: Add approximately 25 mg of N-Methylvinylsulfonamide to a clean, dry test tube.[6]

  • Solvent Addition: Add 0.75 mL of the first test solvent (e.g., water) in three 0.25 mL portions.[6]

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[8]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

    • Insoluble: The solid does not appear to dissolve at all.[8]

  • Repeat: Repeat steps 1-4 for each solvent to be tested.

  • Acid/Base Test: The solubility in 5% NaOH can indicate the presence of an acidic proton (from the sulfonamide), while solubility in 5% HCl would indicate a basic functional group. Given the acidic nature of the sulfonamide N-H proton, enhanced solubility in 5% NaOH is expected.

G

Acidity and pKa

The pKa is a critical parameter that describes the acidity of a molecule.[9] For N-Methylvinylsulfonamide, the most acidic proton is the one attached to the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent sulfonyl group (SO₂) significantly increases the acidity of this N-H bond compared to a typical amine. The predicted pKa is approximately 11.57, indicating it is a weak acid, but significantly more acidic than simple amines.[1] This acidity is crucial for:

  • Reaction Chemistry: The sulfonamide can be deprotonated with a suitable base to form a nucleophilic anion.

  • Drug Development: The ionization state at physiological pH (around 7.4) affects properties like solubility, membrane permeability, and receptor binding. Since the pKa is well above 7.4, the compound will be overwhelmingly in its neutral, protonated form in most biological environments.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11][12] The procedure involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[13]

Objective: To experimentally determine the pKa of the sulfonamide proton of NMVS.

Materials:

  • N-Methylvinylsulfonamide

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)[13]

  • Solvent (e.g., water, or a water/methanol co-solvent if solubility is low)[14]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh a sample of NMVS to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution) in the chosen solvent. Add KCl to a final concentration of 0.15 M.[10]

  • Initial Acidification: Adjust the initial pH of the sample solution to ~pH 2 by adding 0.1 M HCl. This ensures the sulfonamide is fully protonated at the start.[10][13]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[10]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

    • The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.[12]

  • Validation: Perform the titration in triplicate to ensure reproducibility.[13]

Reactivity and Stability: The Role of the Vinyl Group

While the sulfonamide group governs the compound's acidity, the vinyl group is its primary center of reactivity. The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon (the terminal carbon) electrophilic.

Michael Addition Reactivity

This electronic arrangement makes N-Methylvinylsulfonamide an excellent Michael acceptor .[15] It will readily undergo conjugate (or 1,4-) addition reactions with a wide range of soft nucleophiles.[16][17] This is a powerful and widely used method for forming new carbon-carbon and carbon-heteroatom bonds.[18]

Common Nucleophiles (Michael Donors):

  • Enolates (from ketones, esters, malonates)

  • Amines (Aza-Michael addition)

  • Thiols (Thia-Michael addition)

  • Cyanides

The general mechanism involves the attack of the nucleophile at the β-carbon, followed by protonation of the resulting intermediate at the α-carbon.[16]

G

Stability and Handling

N-Methylvinylsulfonamide should be handled with care. Due to its reactivity as a Michael acceptor, it can react with biological nucleophiles and should be considered a potential alkylating agent. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent polymerization or degradation.[1]

Conclusion

N-Methylvinylsulfonamide is a versatile chemical entity defined by the interplay of its two functional groups. Its acidic sulfonamide proton (predicted pKa ~11.57) and its highly reactive, electrophilic vinyl group make it a valuable tool in synthetic chemistry. The physicochemical properties outlined in this guide—including its solubility in polar organic solvents and its propensity to undergo Michael addition reactions—provide the foundational knowledge necessary for its effective use in research and development. The experimental protocols provided offer a validated framework for researchers to confirm these properties and further explore the potential of this reactive building block.

References

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An In-depth Technical Guide to the Spectroscopic Data Analysis of N-Methylethenesulfonamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. N-Methylethenesulfonamide, a molecule of interest for its potential applications, presents a valuable case study for the integrated use of modern spectroscopic techniques. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the congruence of data from these orthogonal techniques will provide a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic data interpretation.

While a direct experimental spectrum for this compound is not publicly available in common databases like the Spectral Database for Organic Compounds (SDBS)[1][2][3][4][5], this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR spectra of a sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and can influence chemical shifts.[6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be employed. For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to be highly informative, with distinct signals for the vinyl, N-methyl, and N-H protons.

  • Vinyl Protons (Hα and Hβ): The two protons on the double bond will exhibit complex splitting patterns due to geminal, cis, and trans couplings.

    • One would expect these protons to resonate in the range of δ 5.9 - 6.9 ppm . This prediction is based on data from similar vinyl sulfonamide structures.[7] The electron-withdrawing nature of the sulfonamide group will deshield these protons, shifting them downfield compared to a simple alkene.

  • N-Methyl Protons (CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a singlet, or if coupled to the N-H proton, as a doublet. The expected chemical shift is in the range of δ 2.6 - 3.0 ppm .

  • N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature. A typical range would be δ 4.5 - 5.5 ppm . In some cases, coupling to the N-methyl protons may be observed.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the two vinyl carbons and the N-methyl carbon.

  • Vinyl Carbons (Cα and Cβ): The two carbons of the double bond are expected to have chemical shifts in the alkene region of the spectrum, likely between δ 110 - 140 ppm . The carbon directly attached to the sulfur atom (Cα) will be influenced by the electronegativity of the sulfonyl group. The terminal vinyl carbon's chemical shift can be indicative of the molecule's reactivity.[8]

  • N-Methyl Carbon (CH₃): The carbon of the N-methyl group is expected to resonate in the range of δ 25 - 35 ppm .

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
Vinyl-Hα5.9 - 6.9110 - 140Doublet of doublets
Vinyl-Hβ5.9 - 6.9110 - 140Doublet of doublets
N-CH₃2.6 - 3.025 - 35Singlet or Doublet
N-H4.5 - 5.5-Broad Singlet

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, we can detect the characteristic vibrational frequencies of different chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the solid compound.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to the sulfonamide and vinyl functional groups.

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3390–3229 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary sulfonamide.[9]

  • C-H (sp²) Stretch: The stretching vibration of the C-H bonds of the vinyl group is expected to appear just above 3000 cm⁻¹, typically in the range of 3100–3010 cm⁻¹ .[10]

  • C-H (sp³) Stretch: The C-H stretching vibrations of the N-methyl group will be observed in the region of 2950–2850 cm⁻¹ .[10]

  • C=C Stretch: A weak to medium absorption due to the carbon-carbon double bond stretch of the vinyl group is expected around 1640–1620 cm⁻¹ .

  • S=O Asymmetric and Symmetric Stretch: The two S=O bonds of the sulfonyl group will give rise to two strong and characteristic absorption bands. The asymmetric stretch is expected in the range of 1344–1317 cm⁻¹ , and the symmetric stretch is expected between 1187–1147 cm⁻¹ .[9] These are often the most intense peaks in the spectrum.

  • S-N Stretch: A medium intensity absorption corresponding to the S-N bond stretch is anticipated in the region of 924–906 cm⁻¹ .[9]

Summary of Predicted IR Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretch3390–3229Medium
Vinyl C-HStretch3100–3010Medium
Methyl C-HStretch2950–2850Medium
C=CStretch1640–1620Weak to Medium
S=OAsymmetric Stretch1344–1317Strong
S=OSymmetric Stretch1187–1147Strong
S-NStretch924–906Medium

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction and Ionization: A dilute solution of this compound would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which would likely produce the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Tandem MS (MS/MS): To gain further structural information, the ion corresponding to the protonated molecule can be selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound (Molecular Formula: C₃H₇NO₂S, Molecular Weight: 121.16 g/mol ) is expected to show a prominent molecular ion peak (or protonated molecule in ESI).

  • Molecular Ion: In an ESI-MS experiment in positive ion mode, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 122.02 .

  • Key Fragmentation Pathways: The fragmentation of sulfonamides is well-documented.[11][12][13][14][15] Common fragmentation patterns that can be anticipated for this compound include:

    • Loss of SO₂: A characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). This would result in a fragment ion at m/z 58 .[11]

    • Cleavage of the S-N Bond: Cleavage of the bond between the sulfur and the nitrogen atom is another common fragmentation route. This could lead to fragments corresponding to the ethenesulfonyl cation (C₂H₃SO₂⁺, m/z 91) or the N-methylaminyl radical cation (CH₃NH⁺•, m/z 30).

    • Loss of the Methyl Group: Loss of a methyl radical (•CH₃; 15 Da) from the molecular ion would produce a fragment at m/z 106 .

Summary of Predicted MS Data
m/z Proposed Fragment Comments
122.02[M+H]⁺Protonated molecular ion
58[M+H - SO₂]⁺Loss of sulfur dioxide
91[C₂H₃SO₂]⁺Cleavage of the S-N bond
30[CH₃NH]⁺•Cleavage of the S-N bond
106[M+H - CH₃]⁺Loss of a methyl group

IV. Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR, IR, and MS data for this compound provide a self-consistent and mutually reinforcing picture of its molecular structure.

The diagram below illustrates the workflow for the spectroscopic analysis and how the data from each technique contributes to the final structural elucidation.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups (S=O, N-H, C=C) IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Determines Structure Structure of This compound NMR_info->Structure Integrated Analysis Confirms IR_info->Structure Integrated Analysis Confirms MS_info->Structure Integrated Analysis Confirms Structure_Spectra_Correlation cluster_Structure This compound Structure cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data mol CH₂=CH-S(O)₂-NH-CH₃ H_vinyl Vinyl H δ 5.9-6.9 mol->H_vinyl correlates to H_methyl N-CH₃ δ 2.6-3.0 mol->H_methyl correlates to H_NH N-H δ 4.5-5.5 mol->H_NH correlates to IR_SO2 S=O Stretch 1344-1147 cm⁻¹ mol->IR_SO2 correlates to IR_NH N-H Stretch ~3300 cm⁻¹ mol->IR_NH correlates to IR_CC C=C Stretch ~1630 cm⁻¹ mol->IR_CC correlates to MS_MH [M+H]⁺ m/z 122 mol->MS_MH correlates to MS_frag Loss of SO₂ m/z 58 mol->MS_frag correlates to

Caption: Correlation of the molecular structure with key spectroscopic data.

V. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the predicted data from NMR, IR, and Mass Spectrometry, a detailed and self-validating structural assignment can be made with a high degree of confidence. The principles and predictive data presented herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis, enabling them to approach the characterization of novel sulfonamides with a systematic and informed strategy.

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A Technical Guide to the Preliminary Biological Activity Screening of N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening N-Methylethenesulfonamide

The journey from a novel chemical entity to a viable therapeutic candidate is one of systematic interrogation.[1] This guide outlines a strategic, multi-tiered approach for the preliminary in vitro biological activity screening of this compound. While this specific molecule is not extensively characterized in public literature, its core structure—the sulfonamide moiety—is a cornerstone of modern medicine.[2][3] Sulfonamides are a wellspring of pharmacological activity, forming the basis of antibacterial, anti-inflammatory, anticancer, and diuretic agents.[4][5] The presence of the ethenesulfonamide group further suggests unique reactivity and potential as, for example, an endothelin receptor antagonist.[6][7]

Our objective is not merely to test, but to build a foundational biological profile for this compound. We will employ a logical screening cascade designed to first establish a baseline for cytotoxicity, then probe for specific, high-probability biological activities. This framework prioritizes resource efficiency, ensuring that more complex, lower-throughput assays are only pursued for compounds that demonstrate promising and safe initial profiles.[8][9] Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before investigating any specific therapeutic activity, it is imperative to determine the compound's inherent toxicity to living cells.[10] This foundational step serves two purposes: it flags overtly toxic compounds early, saving resources, and it establishes the sub-lethal concentration range for subsequent cell-based functional assays.[11][12] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][13]

Experimental Workflow: General Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a novel compound is a standardized, multi-step process designed for reproducibility and scalability.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cell Line Culture (e.g., HeLa, MCF-7, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Compound Stock (this compound in DMSO) serial_dilution Serial Dilutions compound_prep->serial_dilution serial_dilution->treatment incubation Incubate (e.g., 48-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance analysis Calculate % Viability absorbance->analysis ic50 Determine IC50 Value analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293 for embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Agitate the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[12]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized to show the IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of a cell population.[11] Comparing IC₅₀ values across different cell lines provides a preliminary measure of potency and selectivity.

Cell LineCell TypeThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)Selectivity Index (SI)¹
MCF-7Breast AdenocarcinomaHypothetical Valuee.g., 0.8 ± 0.1Hypothetical Value
HeLaCervical CarcinomaHypothetical Valuee.g., 0.5 ± 0.05Hypothetical Value
HEK293Normal KidneyHypothetical Valuee.g., 5.2 ± 0.4N/A
¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value is desirable.

Part 2: Tiered Functional Screening

With a defined cytotoxicity profile, we can now screen for specific biological activities within a non-toxic concentration range. Based on the well-documented activities of the sulfonamide class, the most logical starting points are antimicrobial, anti-inflammatory, and targeted anticancer screening.[4][5][14]

Antimicrobial Activity Screening

Sulfonamides were the first class of synthetic antimicrobial agents and their primary mechanism involves the inhibition of bacterial folic acid synthesis.[3][14] Therefore, assessing the antibacterial potential of this compound is a high-priority screen.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Methodology:

  • Bacterial Strains: Select a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[14][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Data Presentation: Antimicrobial Profile
Bacterial StrainGram StainThis compound (MIC in µg/mL)Ciprofloxacin (Positive Control) (MIC in µg/mL)
Staphylococcus aureusPositiveHypothetical Valuee.g., ≤0.5
Escherichia coliNegativeHypothetical Valuee.g., ≤0.25
Anti-Inflammatory Activity Screening

Many sulfonamide-containing drugs, such as celecoxib, possess anti-inflammatory properties.[4] A primary screen for anti-inflammatory potential can be achieved by measuring the inhibition of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS. NO is a key pro-inflammatory mediator. The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[17][18]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells: untreated cells, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the "LPS only" control.

Mechanistic Insight: Potential Pathway Inhibition

The production of iNOS is largely controlled by the NF-κB signaling pathway. A compound that inhibits NO production may be acting on this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus DNA DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκBα degraded, NF-κB translocates NFkB_nuc->DNA

Caption: Simplified NF-κB signaling pathway in inflammation.

Part 3: Data Interpretation and Path Forward

The preliminary screen generates a foundational dataset to guide future research.

  • Potent and Selective Cytotoxicity: If this compound shows a low IC₅₀ against cancer cells and a high IC₅₀ against normal cells (high SI), it warrants further investigation as an anticancer agent.[13][19] Next steps would include cell cycle analysis and apoptosis assays to determine the mechanism of cell death.[12]

  • Significant Antimicrobial Activity: A low MIC value (e.g., <16 µg/mL) against one or more bacterial strains indicates potential as an antibiotic.[20] Further studies would involve testing against a broader panel of clinical isolates, including resistant strains, and performing time-kill kinetic studies.

  • Potent Anti-inflammatory Activity: Strong inhibition of NO production suggests anti-inflammatory potential. This would be followed up by measuring the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 and exploring the effects on the NF-κB pathway directly.[17][21]

  • No Significant Activity: If the compound is non-toxic but shows no activity in these targeted screens, it may be deprioritized, or alternative screens based on other known sulfonamide activities (e.g., carbonic anhydrase inhibition) could be considered.[4][22]

This structured, data-driven approach ensures that the subsequent investigation into this compound is both scientifically rigorous and resource-conscious, maximizing the potential for discovering a novel bioactive lead compound.

References

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  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF - ResearchG
  • Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - NIH.
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N-Methylethenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethenesulfonamide, a compact and reactive vinylsulfonamide, has emerged as a powerful and versatile building block in the synthetic chemist's toolbox. Its unique electronic properties, arising from the electron-withdrawing sulfonyl group in conjugation with a reactive double bond, render it an exceptional Michael acceptor and a valuable partner in various cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and showcase its role in the development of targeted covalent inhibitors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₃H₇NO₂S
Molecular Weight 121.16 g/mol
CAS Number 27325-97-9
Appearance Colorless liquid (predicted)
Boiling Point Not available
Solubility Soluble in most organic solvents

Spectroscopic Data:

The structural integrity of this compound and its derivatives is confirmed through standard spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 6-7 ppm with characteristic coupling constants for cis/trans isomers), the N-methyl protons (a singlet around 2.5-3.0 ppm), and the protons of any adducted moiety.
¹³C NMR Resonances for the vinyl carbons (olefinic region), the N-methyl carbon, and carbons of the sulfonyl group and any attached fragments.
FT-IR Strong characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), N-H stretching (if applicable), and C=C stretching of the vinyl group.
Mass Spectrometry Molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and reliable method involves the reaction of 2-chloroethanesulfonyl chloride with methylamine, followed by dehydrohalogenation.

Experimental Protocol: Synthesis from 2-Chloroethanesulfonyl Chloride and Methylamine

This two-step procedure provides a straightforward route to this compound.

Step 1: Synthesis of 2-Chloro-N-methylethanesulfonamide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled methylamine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-methylethanesulfonamide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Dehydrohalogenation to this compound

  • Dissolve the 2-chloro-N-methylethanesulfonamide (1.0 equivalent) in a suitable solvent like DCM or THF.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) (1.5 equivalents), to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the vinyl product by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography to obtain the pure product.

G cluster_synthesis Synthesis of this compound start 2-Chloroethanesulfonyl Chloride + Methylamine intermediate 2-Chloro-N-methylethanesulfonamide start->intermediate Sulfonylation product This compound intermediate->product Dehydrohalogenation (Base)

Synthesis of this compound.

Key Reactions and Applications

The synthetic utility of this compound stems from its reactivity as a Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for carbon-heteroatom and carbon-carbon bond formation.

1. Thia-Michael Addition (Addition of Thiols)

The reaction with thiols is particularly efficient and finds significant application in bioconjugation chemistry, where the vinylsulfonamide moiety can be used to covalently modify cysteine residues in proteins.

The reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the vinylsulfonamide, followed by protonation of the resulting enolate to yield the thioether adduct.

G cluster_michael_thiol Thia-Michael Addition Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Base Base Vinylsulfonamide This compound Thiolate->Vinylsulfonamide Nucleophilic Attack Intermediate Enolate Intermediate Product Thioether Adduct Intermediate->Product Protonation

Mechanism of Thia-Michael Addition.
  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as methanol or THF, add benzyl thiol (1.1 equivalents).

  • Add a catalytic amount of a base, such as triethylamine or sodium methoxide (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired thioether adduct.

NucleophileProductYield (%)
Benzyl ThiolN-Methyl-2-(benzylthio)ethanesulfonamide>95
ThiophenolN-Methyl-2-(phenylthio)ethanesulfonamide>95
Cysteine derivativeCysteine-conjugated sulfonamide>90

2. Aza-Michael Addition (Addition of Amines)

Primary and secondary amines also readily add to this compound, providing access to a variety of β-amino sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile or ethanol.

  • Add piperidine (1.1 equivalents) to the solution.

  • The reaction can often proceed without a catalyst, but a mild Lewis acid or a protic acid catalyst can be used to accelerate the reaction if necessary.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

NucleophileProductYield (%)
Piperidine1-((2-(Methylsulfonamido)ethyl)sulfonyl)piperidine85-95
Morpholine4-((2-(Methylsulfonamido)ethyl)sulfonyl)morpholine80-90
BenzylamineN-Methyl-2-(benzylamino)ethanesulfonamide80-90
Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a competent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.

1. Diels-Alder [4+2] Cycloaddition

This compound can react with conjugated dienes to form six-membered rings, a cornerstone transformation in organic synthesis for the construction of complex cyclic systems.

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add freshly distilled cyclopentadiene (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 24-48 hours. The reaction can be accelerated by gentle heating or the use of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).

  • Monitor the disappearance of the starting materials by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography on silica gel.

G cluster_diels_alder Diels-Alder Reaction Workflow Diene Cyclopentadiene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile This compound Dienophile->Reaction Product Cycloadduct Reaction->Product

Diels-Alder Reaction Workflow.

2. [3+2] Cycloaddition

This compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides, to construct five-membered heterocyclic rings, which are prevalent scaffolds in many natural products and pharmaceuticals.[2]

  • Generate the azomethine ylide in situ. A common method is the reaction of an N-alkylglycine ester (e.g., sarcosine methyl ester) with an aldehyde (e.g., paraformaldehyde) in a suitable solvent like toluene under reflux with azeotropic removal of water.

  • Once the ylide is formed, add this compound (1.0 equivalent) to the reaction mixture.

  • Continue to heat the reaction mixture under reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrrolidine derivative by column chromatography.

Application in Drug Discovery: Covalent Inhibitors

The ability of the vinylsulfonamide moiety to act as a Michael acceptor has been strategically exploited in the design of targeted covalent inhibitors (TCIs). These inhibitors form a permanent covalent bond with a specific nucleophilic amino acid residue (typically cysteine) in the target protein, leading to irreversible inhibition. This approach offers several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[3]

This compound can serve as a key building block or a reactive "warhead" in the design of such inhibitors, particularly for protein kinases, a class of enzymes frequently implicated in cancer and other diseases.[4]

G cluster_covalent_inhibition Covalent Inhibition of a Kinase Inhibitor Inhibitor with This compound Warhead Covalent_Complex Irreversibly Inhibited Kinase-Inhibitor Adduct Inhibitor->Covalent_Complex Michael Addition Kinase Kinase with Nucleophilic Cysteine Kinase->Covalent_Complex

Covalent Inhibition by a Vinylsulfonamide.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its facile preparation and predictable reactivity as a Michael acceptor and a participant in cycloaddition reactions make it an attractive starting material for the synthesis of a wide array of functionalized molecules. The applications of this reagent, particularly in the construction of heterocyclic scaffolds and the design of covalent inhibitors for drug discovery, underscore its significance in modern medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors.

References

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"potential applications of N-substituted ethenesulfonamides in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted ethenesulfonamide, also known as a vinyl sulfonamide, has emerged from the periphery of chemical curiosities to become a validated and highly versatile scaffold in medicinal chemistry. Its intrinsic reactivity as a Michael acceptor, coupled with the tunability of its physicochemical properties through N-substitution, has propelled its application across a spectrum of therapeutic areas. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and diverse applications of N-substituted ethenesulfonamides, with a particular focus on their role as covalent inhibitors in oncology. We will delve into the causality behind experimental design, present detailed protocols for synthesis and biological evaluation, and explore the structure-activity relationships that govern the potency and selectivity of these remarkable compounds.

Introduction: The Rise of a Reactive Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[1][2] The introduction of an adjacent vinyl group to create the N-substituted ethenesulfonamide moiety endows this classic pharmacophore with a unique reactivity profile. The electron-withdrawing nature of the sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack by amino acid residues within a protein's binding site, such as cysteine or lysine.[3][4] This capacity for covalent bond formation has positioned N-substituted ethenesulfonamides as powerful tools for achieving potent and durable target inhibition, a significant advantage in overcoming challenges such as drug resistance.[5][6]

This guide will explore the multifaceted nature of this scaffold, from its fundamental chemical properties to its successful application in the development of clinical-stage drug candidates.

Synthetic Strategies: Forging the Ethenesulfonamide Core

The construction of the N-substituted ethenesulfonamide core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis. A prevalent and versatile approach is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of the trans double bond, a feature often crucial for optimal biological activity.

Diagram: Horner-Wadsworth-Emmons Synthesis of N-Aryl Ethenesulfonamides

HWE_Synthesis reagent1 Diphenylphosphorylmethanesulfonamide intermediate Phosphonate Anion reagent1->intermediate Deprotonation reagent2 Aldehyde (Ar-CHO) product N-Substituted (E)-Ethenesulfonamide reagent2->product base Base (e.g., NaH) intermediate->product Olefination caption Horner-Wadsworth-Emmons olefination for vinyl sulfonamide synthesis.

Caption: Horner-Wadsworth-Emmons olefination for vinyl sulfonamide synthesis.

Experimental Protocol: Synthesis of an N-Aryl Ethenesulfonamide via the Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of an N-aryl ethenesulfonamide, a common structural motif in this class of compounds.

Materials:

  • Diphenylphosphorylmethanesulfonamide

  • Substituted aromatic aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add diphenylphosphorylmethanesulfonamide (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Re-cool the mixture to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl ethenesulfonamide. The trans isomer is typically the major product.[7]

Mechanism of Action: Covalent Inhibition and Beyond

The primary mechanism by which N-substituted ethenesulfonamides exert their biological effects is through covalent modification of their protein targets. The electrophilic β-carbon of the vinyl group acts as a Michael acceptor, reacting with nucleophilic residues such as cysteine or lysine within the protein's binding pocket.[3][4]

Diagram: Covalent Modification of a Target Protein

Covalent_Inhibition inhibitor N-Substituted Ethenesulfonamide non_covalent Non-covalent Binding Complex inhibitor->non_covalent protein Target Protein (with Cys-SH) protein->non_covalent covalent_adduct Covalent Adduct (Irreversible Inhibition) non_covalent->covalent_adduct Michael Addition caption Mechanism of covalent inhibition by N-substituted ethenesulfonamides.

Caption: Mechanism of covalent inhibition by N-substituted ethenesulfonamides.

This covalent interaction offers several advantages in drug design:

  • High Potency: The formation of a stable covalent bond can lead to significantly enhanced potency compared to non-covalent inhibitors.[5]

  • Prolonged Duration of Action: The irreversible nature of the interaction can result in a longer duration of biological effect, potentially allowing for less frequent dosing.[3]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations that weaken binding affinity.[5]

The reactivity of the vinyl sulfonamide warhead can be modulated by the nature of the N-substituent and by substitution on the vinyl group itself, allowing for a fine-tuning of the balance between on-target reactivity and off-target effects.[3]

Applications in Oncology: Targeting Key Cancer Pathways

N-substituted ethenesulfonamides have shown significant promise as anticancer agents, primarily through their ability to inhibit two key classes of oncology targets: tubulin and protein kinases.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for cancer chemotherapy.[8] Several N-substituted sulfonamide derivatives have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[8][9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

A notable example is ABT-751 (E7010) , an orally bioavailable N-substituted sulfonamide that has undergone extensive clinical development.[7][9][10][12][13]

Compound Target Mechanism Clinical Status
ABT-751 (E7010) β-tubulin (colchicine site)Inhibition of microtubule polymerization, G2/M arrest, apoptosisPhase I/II trials for various solid tumors and hematologic malignancies[10][13]

The N-substituent in these compounds plays a crucial role in defining their binding affinity to the colchicine site and their overall cellular potency. Structure-activity relationship (SAR) studies have shown that specific substitution patterns on the N-aryl ring are critical for potent anti-tubulin activity.[11][14]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to assess the effect of an N-substituted ethenesulfonamide on tubulin polymerization in vitro.[15][16][17][18]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (N-substituted ethenesulfonamide) dissolved in DMSO

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • 96-well, clear-bottom microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.

  • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • In a 96-well plate on ice, add the diluted test compounds and controls.

  • To each well, add the tubulin solution.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and, if desired, glycerol to 10% (v/v).

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance (turbidity) versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

Covalent Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of covalent kinase inhibitors has emerged as a powerful strategy to achieve high potency and selectivity.[19][20] The vinyl sulfonamide moiety has been successfully incorporated into kinase inhibitor scaffolds to target nucleophilic cysteine residues in or near the ATP-binding site.[4]

The design of these inhibitors involves a "targeting" moiety that provides initial, reversible binding to the kinase active site, and the vinyl sulfonamide "warhead" that subsequently forms a covalent bond with a nearby cysteine. This two-step mechanism enhances selectivity, as the covalent reaction is favored only after the inhibitor is correctly positioned by the non-covalent interactions.[21][22][23]

Diagram: Targeted Covalent Kinase Inhibition

Covalent_Kinase_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation inhibitor Inhibitor (Targeting Moiety + Warhead) reversible_complex Reversible E-I Complex inhibitor->reversible_complex Binds non-covalently kinase Kinase Active Site (with Cys) kinase->reversible_complex covalent_complex Irreversible E-I* Complex reversible_complex->covalent_complex Covalent bond formation caption Two-step mechanism of targeted covalent kinase inhibition.

Caption: Two-step mechanism of targeted covalent kinase inhibition.

An example of a recently developed covalent inhibitor utilizing a vinyl sulfone warhead is VVD-214, a Werner syndrome helicase (WRN) inhibitor currently in Phase I clinical trials.[8] The optimization of VVD-214 involved careful tuning of the vinyl sulfone electrophile and the core aromatic rings to achieve a balance of potency, selectivity, and favorable ADME properties.[8]

Pharmacokinetics and Drug Development Considerations

The successful translation of a promising N-substituted ethenesulfonamide from a laboratory curiosity to a clinical candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[20][24][25][26]

ADME Profile of N-Substituted Ethenesulfonamides

The pharmacokinetic profile of this class of compounds is influenced by both the sulfonamide core and the specific N-substituents.

  • Absorption: Many N-substituted ethenesulfonamides, such as ABT-751, exhibit good oral bioavailability.[9][13] The lipophilicity and hydrogen bonding capacity of the N-substituent can be modulated to optimize absorption.[27]

  • Distribution: These compounds can distribute to various tissues. For instance, KCN1, a synthetic sulfonamide, was detected in all tissues examined in preclinical studies.[28]

  • Metabolism: The primary metabolic pathways for N-substituted sulfonamides often involve glucuronidation and sulfation of hydroxyl groups on the aromatic N-substituents, as observed with ABT-751.[12] The vinyl group itself can also be a site of metabolism, for example, through reaction with glutathione.[3]

  • Excretion: Metabolites are typically eliminated renally or fecally.

The inherent reactivity of the vinyl sulfonamide warhead necessitates a careful balance. While essential for on-target covalent modification, excessive reactivity can lead to off-target effects and rapid clearance through conjugation with endogenous nucleophiles like glutathione.[3]

Case Study: ABT-751

The preclinical and clinical development of ABT-751 provides valuable insights into the drug-like properties of this scaffold.

Pharmacokinetic Parameter Observation for ABT-751 Reference
Bioavailability Orally bioavailable[7][13]
Absorption (Tmax) Rapidly absorbed, Tmax ~2 hours[13]
Half-life ~5 hours[13]
Metabolism Primarily via glucuronidation and sulfation[12]
Accumulation Minimal accumulation with daily dosing[13]

These data demonstrate that N-substituted ethenesulfonamides can be developed into orally active drugs with predictable pharmacokinetic profiles.

Conclusion and Future Perspectives

N-substituted ethenesulfonamides have firmly established their place in the medicinal chemist's toolbox. Their synthetic accessibility, tunable reactivity, and proven success in targeting challenging disease-related proteins make them a highly attractive scaffold for drug discovery. The ability to function as targeted covalent inhibitors offers a distinct advantage in an era of precision medicine, enabling the development of highly potent and selective therapeutic agents.

Future research in this area will likely focus on:

  • Exploring Novel N-Substituents: The vast chemical space of possible N-substituents remains largely unexplored and offers opportunities to discover novel biological activities and optimize ADME properties.

  • Targeting New Protein Classes: While oncology has been a major focus, the application of this scaffold to other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant potential.

  • Reversible Covalent Inhibition: The development of vinyl sulfonamide analogues that form reversible covalent bonds could offer a means to mitigate potential toxicity concerns associated with irreversible inhibitors while retaining high potency.

The continued exploration of the rich chemistry and biology of N-substituted ethenesulfonamides promises to yield the next generation of innovative medicines.

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An In-Depth Technical Guide to the In Silico Prediction of N-Methylethenesulfonamide Reactivity and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Toxicology in Modern Drug Development

In the landscape of pharmaceutical research and chemical safety assessment, the ability to anticipate the biological behavior of a novel chemical entity is paramount. The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development, and in silico toxicology has emerged as a critical discipline to meet this need.[1][2][3] Computational models offer a rapid, cost-effective, and ethically sound means of evaluating the potential risks associated with new molecules long before they enter preclinical testing.[4][5][6] This guide provides a comprehensive, in-depth technical framework for the in silico assessment of a novel compound, N-Methylethenesulfonamide.

While this compound serves as our specific case study, the principles and methodologies detailed herein are broadly applicable to a wide range of xenobiotics. We will navigate the logical progression from fundamental physicochemical characterization to the prediction of complex toxicological endpoints. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a series of protocols, but a deeper understanding of the scientific rationale behind each computational step. As a self-validating system, the workflows described are structured to build a weight of evidence, allowing for a robust and defensible preliminary risk assessment.

Molecular Characterization and Physicochemical Profiling

The foundational step in any in silico assessment is a thorough characterization of the molecule's structure and the prediction of its fundamental physicochemical properties. These parameters govern its behavior in biological systems, influencing everything from absorption and distribution to metabolic fate.[2]

1.1. Structure of this compound

This compound is a small molecule featuring a vinyl sulfonamide functional group. The vinyl group is a known electrophilic warhead, capable of undergoing Michael addition reactions with biological nucleophiles.[7][8] The sulfonamide moiety is a common feature in many therapeutic agents.[9][10][11]

Caption: 2D representation of this compound.

1.2. In Silico Physicochemical Property Prediction

A variety of computational tools can predict key physicochemical properties that are crucial for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling.[12][13]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug DevelopmentRecommended Tool(s)
Molecular Weight121.16 g/mol Influences diffusion and transport across membranes.[2]pkCSM[14], ADMETlab[12]
LogP (octanol-water partition coefficient)-0.5 to 0.5A measure of lipophilicity, affecting solubility and membrane permeability.pkCSM[14], ADMET Predictor®[13]
pKa~9-10 (sulfonamide N-H)Determines the ionization state at physiological pH, impacting solubility and receptor binding.ADMET Predictor®[13]
Aqueous SolubilityHighCrucial for absorption and formulation.[2]ADMETlab[12], pkCSM[14]
Polar Surface Area (PSA)~65-75 ŲInfluences membrane permeability and oral bioavailability.[2]pkCSM[14]

Reactivity Prediction: The Michael Addition Potential

The vinyl sulfonamide moiety in this compound is an electrophilic "warhead" that can covalently bind to nucleophilic residues in proteins and DNA. This reactivity is a double-edged sword; it can be harnessed for therapeutic effect in covalent inhibitors but also poses a significant toxicological risk.[7][8][15] The most probable reaction is a Michael addition, a conjugate addition of a nucleophile to the β-carbon of the vinyl group.[16][17]

2.1. Computational Chemistry Approach to Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method to probe the electronic structure and reactivity of molecules.[10] By calculating various electronic parameters, we can predict the susceptibility of this compound to nucleophilic attack.

Protocol 1: DFT-Based Reactivity Prediction

  • Structure Optimization: Perform a geometry optimization of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy indicates a greater susceptibility to nucleophilic attack.

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich and electron-deficient regions of the molecule. The β-carbon of the vinyl group is expected to be electron-deficient.

  • Fukui Function Calculation: The Fukui function identifies the most electrophilic and nucleophilic sites in a molecule. This will quantitatively confirm the reactivity of the β-carbon.

  • Transition State (TS) Modeling: To model the reaction with a biological nucleophile (e.g., the thiol group of cysteine), a transition state search can be performed. This allows for the calculation of the activation energy barrier, providing a quantitative measure of reaction kinetics.[16][18]

Michael_Addition_Workflow cluster_reactivity Reactivity Prediction Workflow start This compound Structure dft DFT Calculations (B3LYP/6-31G(d)) start->dft fmo FMO Analysis (LUMO Energy) dft->fmo esp ESP Mapping dft->esp fukui Fukui Function Calculation dft->fukui ts Transition State Modeling with Nucleophile (e.g., Cysteine) dft->ts reactivity Predicted Reactivity Profile fmo->reactivity esp->reactivity fukui->reactivity ts->reactivity

Caption: Workflow for DFT-based reactivity prediction.

In Silico Toxicity Assessment

A multi-pronged approach is necessary for a comprehensive in silico toxicity assessment, evaluating various endpoints that are critical for human health risk assessment.

3.1. Genotoxicity Prediction

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and cancer.[19] In silico genotoxicity prediction is a well-established field, and its use is recommended by regulatory bodies like the ICH.[4]

Methodology: A Two-Tiered Approach

  • Statistical-Based QSAR Models: These models are built from large datasets of chemicals with known genotoxicity data (e.g., Ames test results) and use machine learning algorithms to predict the genotoxicity of new compounds based on their structural features.[3][19][20]

  • Expert Rule-Based Systems: These systems use predefined structural alerts (toxicophores) that are known to be associated with genotoxicity. The presence of a vinyl sulfonamide group may trigger such an alert.

Protocol 2: Genotoxicity Prediction

  • Model Selection: Choose a combination of at least one statistical-based and one expert rule-based model. This dual approach is mandated by guidelines such as ICH M7.[4]

  • Input: Submit the SMILES or SDF file of this compound to the selected platforms.

  • Analysis:

    • For QSAR models, assess the prediction and its confidence level. Ensure the molecule falls within the model's applicability domain.[20]

    • For rule-based systems, identify any triggered structural alerts and the underlying chemical reasoning.

  • Consensus Reporting: Integrate the results from both models. A positive prediction from both types of models provides strong evidence for potential genotoxicity.[21]

Table 2: Recommended Genotoxicity Prediction Tools

ToolTypeKey Features
OECD QSAR ToolboxRule-based and StatisticalA comprehensive tool that allows for category formation and read-across.
Derek NexusExpert Rule-basedContains a highly curated knowledge base of structural alerts.
CASE UltraStatistical-basedUtilizes a fragment-based QSAR approach.
VEGAStatistical-basedProvides multiple models for the same endpoint and an assessment of the applicability domain.

3.2. Skin Sensitization

Skin sensitization is an allergic reaction that occurs after skin contact with a chemical.[22][23] In silico models for skin sensitization are often based on the Adverse Outcome Pathway (AOP), which describes the key biological events leading to sensitization.[23][24]

Protocol 3: Skin Sensitization Prediction

  • AOP-Based Modeling: Utilize models that predict the key events in the skin sensitization AOP, such as:

    • Molecular Initiating Event (MIE): Covalent binding to skin proteins. The reactivity of this compound as a Michael acceptor is highly relevant here.

    • Keratinocyte Activation: The response of skin cells to the chemical.

    • Dendritic Cell Activation: The activation of immune cells.

  • Integrated Approaches: Employ integrated testing strategies (ITS) that combine predictions from multiple models to provide a more robust assessment.[25] Some models use a "2 out of 3" approach based on predictions for different AOP key events.[25]

  • Data Interpretation: A positive prediction for covalent binding, coupled with predictions of cellular activation, would suggest a high potential for skin sensitization.

3.3. ADMET Profiling

ADMET prediction provides a holistic view of a compound's potential behavior in the body.[1][2][12]

Table 3: Key ADMET Endpoints and Prediction Tools

ADMET ParameterSignificanceRecommended Tool(s)
Absorption
Oral BioavailabilityLikelihood of being absorbed after oral administration.ADMET Predictor®[13], pkCSM[14]
Caco-2 PermeabilityIn vitro model for intestinal absorption.pkCSM[14], ADMETlab[12]
Distribution
Blood-Brain Barrier (BBB) PenetrationPotential for central nervous system effects.pkCSM[14], ADMET Predictor®[13]
Plasma Protein BindingAffects the free concentration of the drug available for therapeutic action or toxicity.ADMETlab[12], pkCSM[14]
Metabolism
Cytochrome P450 (CYP) Inhibition/SubstratePotential for drug-drug interactions.pkCSM[14], ADMET Predictor®[13]
Excretion
Renal ClearanceHow the drug is eliminated through the kidneys.pkCSM[14]
Toxicity
hERG InhibitionPotential for cardiotoxicity.[26]pkCSM[14], ADMET Predictor®[13]
HepatotoxicityPotential for liver damage.ADMET Predictor®[13], pkCSM[14]

3.4. Read-Across and Category Formation

For a novel compound like this compound with limited experimental data, read-across is a powerful data-gap filling technique.[27][28][29] It involves identifying structurally similar compounds (analogues) with known toxicological data and inferring the properties of the target compound.[30]

Protocol 4: Read-Across for Toxicity Prediction

  • Analogue Identification: Search chemical databases (e.g., EPA's CompTox Chemicals Dashboard) for compounds that are structurally similar to this compound.[28] The primary search criterion should be the presence of the vinyl sulfonamide moiety.

  • Analogue Evaluation: Evaluate the identified analogues for similarity in:

    • Structure: The core scaffold and functional groups should be comparable.

    • Physicochemical Properties: Key parameters from Table 1 should be in a similar range.

    • Metabolism: Predicted metabolic pathways should be similar.

  • Data Gap Filling: If suitable analogues with reliable experimental data are found, this data can be used to make a qualitative or quantitative prediction for this compound.[30] This is particularly useful for complex endpoints like repeated-dose toxicity.[31]

Read_Across_Workflow cluster_readacross Read-Across Workflow target Target: this compound (Data Gap) search Analogue Search (Structural Similarity) target->search analogues Source Analogues (With Experimental Data) search->analogues evaluate Analogue Evaluation (Physicochemical, Metabolic Similarity) predict Data Gap Filling (Read-Across Prediction) evaluate->predict analogues->evaluate assessment Toxicity Assessment predict->assessment

Caption: A simplified workflow for the read-across approach.

Integrated Risk Assessment and Conclusion

The culmination of this in silico investigation is an integrated assessment that synthesizes all the generated data into a coherent preliminary risk profile for this compound. This is not a simple checklist of positive or negative results, but a weight-of-evidence-based expert judgment.

Key Assessment Questions:

  • Reactivity: How likely is this compound to act as a Michael acceptor under physiological conditions?

  • Genotoxicity: Is there a consistent signal for genotoxicity across different modeling methodologies?

  • Sensitization: Does the predicted reactivity translate to a high potential for skin sensitization?

  • ADMET Profile: Are there any predicted liabilities in the ADMET profile that would preclude its development (e.g., high hERG inhibition, poor oral bioavailability)?

  • Read-Across: What do the toxicological profiles of structurally similar compounds suggest?

Based on the in silico evidence, this compound would likely be flagged for potential toxicity due to its reactive vinyl sulfonamide moiety. The DFT calculations would quantify this reactivity, while the genotoxicity and skin sensitization models would predict the likely toxicological consequences. The ADMET profile would provide a broader context for its drug-like properties.

This in-depth guide provides a robust framework for the in silico prediction of this compound's reactivity and toxicity. By following these scientifically grounded and self-validating protocols, researchers can make informed decisions early in the development process, ultimately contributing to the creation of safer and more effective chemical products and pharmaceuticals.

References

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An In-depth Technical Guide to the Reaction Mechanism of N-Methylethenesulfonamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylethenesulfonamide and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. Their electrophilic vinyl moiety serves as a "warhead" for covalent inhibitors, which form a stable bond with a target protein, often leading to high potency and prolonged duration of action.[1] Understanding the reaction mechanism of these compounds with biological nucleophiles is paramount for the rational design of targeted covalent inhibitors. This guide provides an in-depth exploration of the mechanistic pathways, kinetic considerations, and experimental methodologies involved in the reaction of this compound with various nucleophiles.

Core Reaction Mechanism: The Michael Addition

The principal reaction pathway for this compound with nucleophiles is the Michael addition , also known as conjugate addition.[2] The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The general mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the β-carbon of the ethenesulfonamide.

  • Protonation: The resulting enolate intermediate is protonated to yield the final adduct.

// Reactants reactant1 [label="this compound"]; reactant2 [label="Nucleophile (Nu-H)"];

// Intermediate intermediate [label="Enolate Intermediate"];

// Product product [label="Adduct"];

// Arrows reactant1 -> intermediate [label="Nucleophilic Attack"]; reactant2 -> intermediate; intermediate -> product [label="Protonation"]; } dot Figure 1: Generalized schematic of the Michael addition reaction.

Reactivity with Specific Nucleophiles

The nature of the nucleophile significantly influences the reaction kinetics and, in some cases, the reversibility of the reaction.

Thiol Nucleophiles (Thia-Michael Addition)

Thiols, particularly the cysteine residues in proteins, are common biological nucleophiles that readily react with vinylsulfonamides. This reaction, termed a thia-Michael addition, is of great interest in the design of covalent inhibitors targeting cysteine-containing proteins.[3][4]

The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion.[5][6] This thiolate then attacks the β-carbon of the this compound.

// Reactants thiol [label="R-SH"]; base [label="Base"]; thiolate [label="R-S⁻"]; vinylsulfonamide [label="this compound"];

// Intermediate intermediate [label="Carbanion Intermediate"];

// Product product [label="Thioether Adduct"];

// Arrows thiol -> thiolate [label="Deprotonation"]; base -> thiolate; thiolate -> intermediate [label="Nucleophilic Attack"]; vinylsulfonamide -> intermediate; intermediate -> product [label="Protonation"]; } dot Figure 2: Mechanism of the base-catalyzed thia-Michael addition.

Kinetic studies have shown that vinylsulfonamides exhibit significant reactivity towards thiols like glutathione (GSH).[7][8] The reaction rates can be modulated by substituents on both the sulfonamide and the vinyl group.[8]

Amine Nucleophiles (Aza-Michael Addition)

Primary and secondary amines can also act as nucleophiles in aza-Michael additions to this compound.[9][10][11] The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic β-carbon.

The reaction with primary amines can lead to the formation of a stable adduct. The reactivity of amines is dependent on their basicity and steric hindrance.[10][11][12]

// Reactants amine [label="R-NH₂"]; vinylsulfonamide [label="this compound"];

// Intermediate intermediate [label="Zwitterionic Intermediate"];

// Product product [label="Amine Adduct"];

// Arrows amine -> intermediate [label="Nucleophilic Attack"]; vinylsulfonamide -> intermediate; intermediate -> product [label="Proton Transfer"]; } dot Figure 3: Mechanism of the aza-Michael addition with a primary amine.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the reaction between this compound and nucleophiles:

  • Electronic Effects: Electron-withdrawing groups on the sulfonamide nitrogen can enhance the electrophilicity of the β-carbon, thereby increasing the reaction rate.[1][8]

  • Steric Hindrance: Bulky substituents on the nucleophile, the sulfonamide, or the vinyl group can sterically hinder the approach of the nucleophile, leading to a decrease in the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction.[6]

  • pH: For reactions involving thiols and amines, the pH of the medium is crucial as it determines the concentration of the more nucleophilic deprotonated species (thiolate or free amine).

Experimental Protocols for Studying Reaction Mechanisms

A thorough understanding of the reaction mechanism requires robust experimental investigation.

Kinetic Analysis by ¹H NMR Spectroscopy

Objective: To determine the rate of reaction between this compound and a nucleophile.

Methodology:

  • Sample Preparation: Prepare a solution of this compound and the nucleophile (e.g., N-acetyl cysteine methyl ester) in a suitable deuterated buffer system (e.g., deuterated PBS:DMSO-d₆).[3] An internal standard is included for accurate quantification.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the vinyl proton signals of this compound relative to the internal standard. Plot the concentration of the electrophile versus time to determine the reaction kinetics.[3]

// Steps step1 [label="Prepare Reactant Solution\n(this compound, Nucleophile, Internal Standard)"]; step2 [label="Acquire ¹H NMR Spectra\n(Time-course)"]; step3 [label="Integrate Vinyl Proton Signals\n(Relative to Internal Standard)"]; step4 [label="Plot Concentration vs. Time"]; step5 [label="Determine Rate Constant"];

// Arrows step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } dot Figure 4: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Product Characterization by Mass Spectrometry

Objective: To identify the product of the reaction and confirm the covalent modification.

Methodology:

  • Reaction: Incubate this compound with the nucleophile (e.g., a protein) under appropriate conditions.

  • Sample Preparation: Prepare the sample for mass spectrometry analysis (e.g., desalting or digestion).

  • Mass Spectrometry Analysis: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the mass of the product. An increase in mass corresponding to the addition of the this compound moiety confirms the covalent adduct formation.

Quantitative Data Summary

The following table summarizes representative kinetic data for the reaction of vinyl sulfonamides with glutathione (GSH), highlighting the influence of substituents on reactivity.

CompoundHalf-life (t₁/₂) with GSHReference
4-Acryloylmorpholine14,091 s[8]
Vinyl sulfonamide238 s[8]
N-H sulfonimidamide576 s[8]
N-n-butyl substituted sulfonimidamide162 s[8]

Note: The data illustrates that vinyl sulfonamides are generally more reactive than acrylamides towards thiols. Furthermore, substitution on the sulfonamide nitrogen can significantly modulate this reactivity.[8]

Conclusion

The reaction of this compound with nucleophiles is predominantly a Michael addition, a versatile and well-understood reaction in organic chemistry. The efficiency of this reaction with biologically relevant nucleophiles like thiols and amines makes vinylsulfonamides attractive electrophilic warheads for the design of covalent inhibitors. A comprehensive understanding of the reaction mechanism, kinetics, and influencing factors, as outlined in this guide, is essential for the successful application of this chemistry in drug discovery and development. By employing rigorous experimental techniques, researchers can further elucidate the nuances of these reactions and design more potent and selective therapeutic agents.

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A Comprehensive Technical Guide to the Stability and Degradation of N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a new chemical entity's (NCE) stability profile is a cornerstone of drug development, directly impacting its quality, safety, and efficacy.[1] This technical guide provides a comprehensive framework for conducting initial studies on the stability and degradation of N-Methylethenesulfonamide, a novel compound featuring both a sulfonamide and a vinyl functional group. Given the absence of specific literature for this molecule, this guide synthesizes established principles from analogous structures and regulatory expectations to propose a robust investigational strategy. We will delve into the rationale and execution of forced degradation studies, the development of a stability-indicating analytical method, and the structural elucidation of potential degradation products. The methodologies described herein are designed to build an intrinsic understanding of the molecule's chemical behavior, fulfilling the stringent requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3]

Introduction: The Imperative of Stability Assessment

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][4] This data is fundamental for determining re-test periods, shelf life, and recommended storage conditions.[5] For an NCE like this compound, early-stage stability assessment is not merely a regulatory hurdle but a critical scientific investigation. It reveals the molecule's inherent vulnerabilities, guides formulation development, and ensures the analytical methods used for quality control are "stability-indicating"—that is, capable of detecting any changes in the molecule's integrity.[1][6]

This compound's structure presents two key areas of potential instability:

  • The Sulfonamide Moiety: The sulfur-nitrogen (S-N) bond in sulfonamides can be susceptible to hydrolytic cleavage under acidic or basic conditions.[7][8][9]

  • The Ethenesulfonyl (Vinyl) Group: The carbon-carbon double bond is an electron-deficient system, making it a potential target for nucleophilic attack, oxidation, and photochemically induced reactions.[10]

This guide outlines the logical progression of experiments required to thoroughly probe these potential degradation pathways.

Forced Degradation: Probing Molecular Vulnerabilities

Forced degradation, or stress testing, is the process of intentionally degrading a drug substance under conditions more severe than accelerated stability testing.[6][11] The primary goals are not to determine shelf-life but to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods developed.[6][12] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without overwhelming the sample with secondary degradation products.[13]

Rationale for Stress Conditions

The choice of stress conditions is dictated by ICH guideline Q1A(R2) and aims to simulate the potential environmental stresses a drug substance might encounter.[2][3]

Stress Condition Rationale Typical Reagents & Conditions Potential Degradation Sites on this compound
Acid Hydrolysis Simulates acidic environments (e.g., gastric fluid) and assesses pH-dependent stability.0.1 N to 1 N HCl, heated at 60-80°C.Cleavage of the S-N sulfonamide bond.
Base Hydrolysis Simulates alkaline environments and assesses pH-dependent stability.0.1 N to 1 N NaOH, heated at 60-80°C.Cleavage of the S-N sulfonamide bond.
Oxidation Assesses susceptibility to atmospheric or excipient-derived peroxides.3% - 30% Hydrogen Peroxide (H₂O₂), room temperature or slightly heated.Oxidation of the sulfur atom; epoxidation or cleavage of the vinyl group.[14][15]
Photolysis Assesses stability to light exposure during manufacturing, storage, and administration.Exposure to a defined light/UV source (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.[3]Reactions at the vinyl group; potential cleavage of the S-N bond.[16][17]
Thermal Evaluates the solid-state stability at elevated temperatures.Dry heat (e.g., 80°C) for an extended period.General decomposition, dependent on the molecule's melting point and thermal properties.
Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DS Drug Substance (Solid) Heat Thermal (Solid) (80°C) DS->Heat Sol Drug Substance in Solution (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis (0.1N HCl, 80°C) Sol->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Sol->Base Ox Oxidation (3% H₂O₂, RT) Sol->Ox Photo Photolysis (ICH Q1B) Sol->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC-PDA Ox->Analyze Photo->Analyze Heat->Analyze Neutralize->Analyze LCMS Characterize Degradants by LC-HRMS (MS/MS) Analyze->LCMS If significant degradation

Caption: Workflow for executing a forced degradation study.

Detailed Protocol: Acidic Hydrolysis
  • Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Stressing: Transfer 1 mL of the stock solution into a suitable reaction vial. Add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Control: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.

  • Incubation: Place both the stressed sample and the control sample in a water bath or oven maintained at 80°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately cool the withdrawn aliquot and neutralize it by adding an equimolar amount of NaOH (e.g., add 1 mL of 0.1 N NaOH).

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

(Note: Similar protocols would be followed for basic, oxidative, and photolytic stress conditions, adjusting reagents and conditions as specified in Table 1.)

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential components.[18][19] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for this purpose.[20]

Causality in Method Development Choices
  • Why RP-HPLC? It is a versatile, robust technique ideal for separating moderately polar compounds like sulfonamides from their potentially more polar or non-polar degradation products.

  • Why a C18 Column? A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for a wide range of organic molecules and is a reliable starting point for method development.[18]

  • Why a Buffered Mobile Phase? The ionization state of the sulfonamide can significantly impact its retention. A buffer (e.g., phosphate or acetate, pH 3-7) ensures a consistent pH, leading to reproducible retention times and improved peak shape.

  • Why a PDA Detector? A Photodiode Array (PDA) detector not only quantifies the analyte at its maximum absorbance wavelength (λmax) but also captures the UV spectrum across the entire peak. This is crucial for assessing "peak purity," which provides confidence that the parent drug peak is not co-eluting with a hidden degradation product.[18]

Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at the λmax of this compound (to be determined experimentally), with spectral acquisition from 200-400 nm.

  • Specificity Demonstration: Inject the stressed samples from the forced degradation studies. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent drug peak, and the peak purity analysis of the parent peak passes.

Identification of Degradation Products

Any degradation product observed at a level greater than the identification threshold defined in ICH Q3A/Q3B guidelines must be structurally characterized.[3] The premier technique for this task is Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with high-resolution mass analyzers (HRMS) like Time-of-Flight (TOF) or Orbitrap.[21][22]

The Power of LC-HRMS/MS
  • High-Resolution Mass: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition (molecular formula) of the degradation product.[21] This drastically narrows down the number of possible structures.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the ion of the degradation product is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By comparing this pattern to the fragmentation of the parent drug, one can deduce the specific site of modification on the molecule.[23][24]

Hypothetical Degradation Pathway of this compound

Based on the known chemistry of sulfonamides and vinyl groups, we can postulate a potential degradation pathway.

Degradation_Pathway cluster_main Hypothetical Degradation of this compound Parent This compound (Parent Drug) DP1 Ethenesulfonic Acid Parent->DP1 Hydrolysis (Acid/Base) DP2 Methylamine Parent->DP2 Hydrolysis (Acid/Base) DP3 N-Methyl-(1,2-epoxy)ethanesulfonamide Parent->DP3 Oxidation (H₂O₂)

Caption: A potential degradation scheme for this compound.

Note: The images in the diagram are for illustrative purposes of the chemical moieties and may not be exact representations of the specific degradation products.

Protocol: Structural Elucidation by LC-QTOF-MS
  • Sample Analysis: Analyze the most degraded sample from each stress condition using an LC system coupled to a QTOF mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in both MS (full scan) and Auto MS/MS (data-dependent acquisition) modes with positive and negative electrospray ionization (ESI) to capture data on the parent drug and all potential degradants.

  • Data Processing:

    • Extract the chromatograms and identify peaks that are present in the stressed samples but absent or minimal in the control sample.

    • For each degradation peak, determine its accurate mass from the full scan MS spectrum.

    • Use the instrument software to predict the most likely elemental composition based on the accurate mass.

    • Analyze the MS/MS spectrum of the degradant. Identify fragment ions that are also present in the MS/MS spectrum of the parent drug (common fragments) and those that have shifted in mass (modified fragments).

  • Structure Proposal: Combine the information from the molecular formula and the MS/MS fragmentation analysis to propose a definitive structure for the degradation product. For example, a loss of the methylamine moiety (CH₅N) would strongly suggest hydrolytic cleavage of the S-N bond.

Conclusion and Forward Look

This guide provides a foundational, technically rigorous approach for the initial stability and degradation studies of this compound. By systematically applying forced degradation conditions, developing a specific and robust stability-indicating HPLC method, and leveraging the power of high-resolution mass spectrometry, researchers can build a comprehensive understanding of the molecule's liabilities. The insights gained from these initial studies are invaluable, guiding the development of a stable drug product and ensuring the safety and quality of the final therapeutic. The data generated will form the core of the stability section for any subsequent regulatory filings, demonstrating a deep and scientifically sound understanding of the new chemical entity.

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An In-depth Technical Guide to N-Methylethenesulfonamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methylethenesulfonamide (CAS Number: 27325-97-9), a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its core properties, plausible synthetic routes, and its increasingly relevant role as a reactive moiety in modern medicinal chemistry.

Introduction: The Emerging Significance of Vinyl Sulfonamides

This compound, also known as N-methylvinylsulfonamide, belongs to the class of vinyl sulfonamides. These compounds are characterized by a vinyl group directly attached to the sulfur atom of a sulfonamide functional group. While the sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, the incorporation of a vinyl group imparts unique reactivity that has garnered considerable attention in recent years.[1]

The primary interest in this compound and related vinyl sulfonamides stems from their utility as Michael acceptors. The electron-withdrawing nature of the sulfonyl group renders the terminal carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This property is extensively exploited in covalent inhibitor design, where the vinyl sulfonamide can form a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein.[1] This irreversible or targeted covalent modification can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[1]

This guide will provide a detailed exploration of the chemical and physical properties of this compound, its synthesis and handling considerations, and a thorough discussion of its reactivity and applications, particularly in the context of covalent drug discovery.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
CAS Number 27325-97-9[2][3]
Molecular Formula C₃H₇NO₂S[2][3]
Molecular Weight 121.16 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms N-methylvinylsulfonamide, N-methylethene-1-sulfonamide[4]
Appearance Expected to be a liquid or low-melting solid[5]
Boiling Point 180.5 °C at 760 mmHg[5]
Density 1.176 g/cm³[5]
Flash Point 62.9 °C[5]
Solubility Data not readily available, but likely soluble in organic solvents.

Synthesis and Handling

The synthesis of this compound can be challenging due to its propensity to polymerize.[6] However, a plausible and commonly employed strategy for the synthesis of N-substituted vinyl sulfonamides involves a two-step process starting from 2-chloroethanesulfonyl chloride.

Proposed Synthesis Workflow

The synthesis proceeds via an initial sulfonylation of the amine followed by an elimination reaction to form the vinyl group.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Elimination 2-Chloroethanesulfonyl Chloride 2-Chloroethanesulfonyl Chloride Intermediate N-Methyl-2-chloroethanesulfonamide 2-Chloroethanesulfonyl Chloride->Intermediate Reaction Methylamine Methylamine Methylamine->Intermediate Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Intermediate Catalyst Product This compound Base (e.g., Triethylamine)->Product Catalyst Intermediate_2 N-Methyl-2-chloroethanesulfonamide Intermediate_2->Product Reaction

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the synthesis of related vinyl sulfonamides and should be optimized for this compound.

Step 1: Synthesis of N-Methyl-2-chloroethanesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.0 eq) and a suitable non-nucleophilic base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in the same solvent to the cooled amine solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-chloroethanesulfonamide. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound (Elimination)

  • Dissolve the crude N-methyl-2-chloroethanesulfonamide from the previous step in a suitable solvent.

  • Add an excess of a non-nucleophilic base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the solution.

  • Heat the reaction mixture to reflux and monitor the formation of the vinyl product by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the precipitated ammonium salt by filtration.

  • The filtrate can be concentrated under reduced pressure. Due to the potential for polymerization, it is advisable to use the product immediately or store it at low temperatures in the presence of a polymerization inhibitor. Purification may be achieved by vacuum distillation, though care must be taken to avoid polymerization at elevated temperatures.

Handling and Storage

Given its potential for polymerization, this compound should be handled with care. It is recommended to store the compound at low temperatures (e.g., in a refrigerator at 2-8°C) and under an inert atmosphere.[7] The addition of a radical scavenger, such as hydroquinone, may be beneficial for long-term storage.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons and the N-methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
=CH₂ 5.8 - 6.2Doublet of doublets (dd)Jgem ≈ 1-2 Hz, Jcis ≈ 9-10 Hz
=CH-S 6.5 - 6.9Doublet of doublets (dd)Jtrans ≈ 16-17 Hz, Jcis ≈ 9-10 Hz
N-CH₃ 2.7 - 3.0Singlet (or doublet if coupled to N-H)
N-H 4.5 - 5.5Broad singlet

Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the two vinyl carbons and the N-methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
=CH₂ 125 - 130
=CH-S 135 - 140
N-CH₃ 28 - 33
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonamide and vinyl functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch 3300 - 3400
C=C Stretch (vinyl) 1620 - 1640
S=O Stretch (asymmetric) 1330 - 1350
S=O Stretch (symmetric) 1140 - 1160
=C-H Bend (vinyl) 910 - 990
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 121. The fragmentation pattern will likely involve the loss of the vinyl group, the methyl group, and SO₂.

Predicted Fragmentation Pathway:

G M+ [C₃H₇NO₂S]⁺ m/z = 121 Fragment1 [C₂H₄NO₂S]⁺ m/z = 106 M+->Fragment1 - CH₃ Fragment2 [C₃H₆NS]⁺ m/z = 90 M+->Fragment2 - O₂ Fragment3 [CH₄NS]⁺ m/z = 62 Fragment1->Fragment3 - C₂H₂O₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in a research and drug discovery context lies in its role as a Michael acceptor for the covalent modification of proteins.

Thiol-Michael Addition Reaction

Vinyl sulfonamides are effective electrophiles that can react with nucleophiles, most notably the thiol group of cysteine residues in proteins, via a thiol-Michael addition reaction.

Mechanism of Thiol-Michael Addition:

G cluster_0 Reactants R-SH + H₂C=CH-SO₂NHCH₃ Intermediate [R-S-CH₂-⁻CH-SO₂NHCH₃] Reactants->Intermediate Nucleophilic attack Product R-S-CH₂-CH₂-SO₂NHCH₃ Intermediate->Product Protonation

Caption: General mechanism of the thiol-Michael addition to a vinyl sulfonamide.

This reaction is highly valuable in the design of covalent inhibitors. By incorporating the this compound "warhead" into a molecule that has affinity for the binding site of a target protein, a covalent bond can be formed with a nearby cysteine residue, leading to irreversible inhibition.[1]

Application in the Synthesis of Naratriptan

A significant application of this compound is as a key intermediate in the synthesis of Naratriptan , a medication used for the treatment of migraine headaches.[8] In the synthesis of Naratriptan, the vinyl sulfonamide moiety is not used as a covalent warhead but rather as a precursor to the ethylsulfonamide side chain of the final drug molecule. This underscores the versatility of this compound as a building block in complex organic synthesis.

Role as a Covalent Warhead in Drug Discovery

Vinyl sulfonamides are increasingly being explored as alternatives to more traditional covalent warheads like acrylamides. They offer a good balance of reactivity and stability, and their reactivity can be tuned by substitution on the nitrogen or the vinyl group.[1] The ability to form stable covalent bonds with non-catalytic cysteine residues opens up possibilities for targeting proteins that have been difficult to inhibit with traditional non-covalent inhibitors.[1]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may be fatal if swallowed, cause severe skin burns and eye damage, cause skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a reactive and versatile chemical entity with growing importance in medicinal chemistry and organic synthesis. Its role as a Michael acceptor makes it a valuable tool for the design of covalent inhibitors, offering a means to target challenging proteins and achieve durable pharmacological effects. Furthermore, its application as an intermediate in the synthesis of established drugs like Naratriptan highlights its utility as a synthetic building block. While its synthesis and handling require care due to its reactivity and potential for polymerization, a thorough understanding of its properties and reaction mechanisms, as outlined in this guide, will enable researchers and drug development professionals to effectively harness the potential of this valuable molecule.

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Whitepaper: The Evolving Therapeutic Landscape of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Versatility of a Privileged Scaffold

The benzenesulfonamide moiety, characterized by a sulfonamide group directly attached to a benzene ring, represents a cornerstone of modern medicinal chemistry.[1][2] Initially catapulted to prominence with the discovery of antibacterial sulfa drugs, this "privileged scaffold" has since demonstrated a remarkable capacity for molecular diversification, yielding compounds with a vast spectrum of biological activities.[1][3] Its enduring appeal lies in the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites, conferring high binding affinity and favorable pharmacokinetic profiles.[2]

This technical guide moves beyond the historical context to provide researchers, scientists, and drug development professionals with an in-depth analysis of the contemporary biological activities of novel benzenesulfonamide derivatives. We will dissect the key mechanisms, present field-proven experimental workflows, and synthesize quantitative data to illuminate the scaffold's potential in three critical therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Part 1: Anticancer Activity: Targeting the Tumor Microenvironment and Beyond

The development of benzenesulfonamide-based anticancer agents has shifted from broad cytotoxicity to targeted inhibition of pathways crucial for tumor survival and proliferation.[2] A primary strategy involves exploiting the unique physiology of solid tumors, particularly their reliance on specific enzymes to manage hypoxic stress.[1][4]

Core Mechanism: Inhibition of Carbonic Anhydrase IX (CA IX)

The Rationale: In response to low oxygen (hypoxia), solid tumors upregulate the expression of human Carbonic Anhydrase IX (hCA IX), a transmembrane zinc metalloenzyme.[1][4] CA IX's primary role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By expelling protons, it acidifies the extracellular space while maintaining a neutral intracellular pH, a condition that promotes tumor cell survival, proliferation, and invasion.[1] The sulfonamide group of benzenesulfonamide derivatives acts as a potent zinc-binding group, allowing these molecules to anchor within the CA IX active site and block its catalytic function. This targeted inhibition disrupts pH regulation, leading to intracellular acidification and subsequent apoptosis in tumor cells.

G cluster_0 Hypoxic Tumor Cell cluster_1 Therapeutic Intervention CO2 CO₂ + H₂O CA9 Carbonic Anhydrase IX (CA IX) CO2->CA9 Catalysis H_HCO3 H⁺ + HCO₃⁻ CA9->H_HCO3 pH_in Maintain Intracellular pH (Survival & Proliferation) H_HCO3->pH_in Benzenesulfonamide Benzenesulfonamide Derivative Inhibition Inhibition Benzenesulfonamide->Inhibition Inhibition->CA9 Blocks Active Site Apoptosis Intracellular Acidification & Tumor Cell Apoptosis Inhibition->Apoptosis

Caption: Mechanism of CA IX inhibition by benzenesulfonamide derivatives.

Expanding the Target Profile

Beyond CA IX, novel benzenesulfonamide hybrids have been engineered to inhibit other enzyme families implicated in cancer progression:

  • Matrix Metalloproteinases (MMPs): Derivatives incorporating pyrazoline scaffolds show potent inhibition of MMP-2 and MMP-9, enzymes critical for degrading the extracellular matrix, a key step in tumor invasion and metastasis.[5][6]

  • Cyclooxygenase-2 (COX-2): As an enzyme often overexpressed in tumors that links inflammation to cancer, COX-2 is another valuable target. Selective COX-2 inhibition can reduce tumor growth and angiogenesis.[5][6]

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The efficacy of novel derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines and their inhibitory constant (Kᵢ) or IC₅₀ against target enzymes.

Compound IDTarget EnzymeKᵢ / IC₅₀ (nM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Selectivity (CA II / CA IX)Reference
4e CA IX10.93MDA-MB-2311.52>140x[4]
4g CA IX18.75MCF-73.11>200x[4]
4h CA IX25.06MDA-MB-2312.05>100x[4]
Pyrazoline-1 COX-2-A549 (Lung)Potent Activity-[5]
Pyrazoline-2 MMP-9-MCF-7 (Breast)Potent Activity-[5]

This table is a representative summary. Actual values vary significantly with structural modifications.

From Benchtop to Preclinical: A Validated Experimental Workflow

A stepwise progression from in vitro screening to in vivo validation is crucial to identify promising candidates and minimize the use of animal models.[7]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Library (Novel Benzenesulfonamides) B Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) A->B Initial Screen C Target-Specific Assay (e.g., CA IX Enzyme Inhibition) B->C Identify Hits D Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D Elucidate MoA E Lead Compound Selection D->E Validate Leads F Animal Model (e.g., Human Tumor Xenograft in Mice) G Efficacy & Toxicity Studies (Tumor Growth Inhibition) F->G Treatment H Preclinical Candidate G->H Evaluate

Caption: Standard workflow for anticancer drug discovery.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO at <0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Efficacy Assessment (Human Tumor Xenograft Model)

Causality: To evaluate a compound's efficacy within a complex biological system, human tumor xenograft models are indispensable.[7][9] These models involve implanting human tumor cells into immunodeficient mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells.[10] This allows for the assessment of the drug's direct effect on tumor growth in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice, such as Athymic Nude or SCID mice.[10]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a defined treatment period. Efficacy is primarily measured as tumor growth inhibition or delay.[7]

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups. Statistical analysis (e.g., t-test, ANOVA) is used to determine significance.

Part 2: Antimicrobial Activity: New Mechanisms for an Old Scaffold

While the benzenesulfonamide scaffold is historically linked to the inhibition of bacterial folate synthesis, recent research has focused on developing derivatives that overcome resistance and exhibit broad-spectrum activity through novel mechanisms.[4][11]

Mechanistic Insights and Structural Diversification

The antimicrobial potential of benzenesulfonamides is often enhanced by conjugating the core structure with various heterocyclic moieties like thiazole, pyrimidine, or triazole.[11][12] This "tail approach" can modulate the compound's physicochemical properties and its affinity for novel bacterial targets.[13] For instance, some derivatives have shown inhibitory activity against bacterial carbonic anhydrases, enzymes that are vital for the pathogen's growth and metabolism.[4][13] This represents a promising strategy, as these enzymes are distinct from the human isoforms, allowing for selective targeting.

Quantitative Data: In Vitro Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent.[14][15] It represents the lowest concentration of the drug that prevents visible growth of a microorganism.[15]

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungiReference
S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
3d >55>5[12]
4d >1111>11[12]
2c >6>66[12]
4e Potent Inhibition--[13]
4g Potent Inhibition--[13]

This table is a representative summary. MIC values are highly dependent on the specific bacterial/fungal strain and testing conditions.

Protocol 1: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Causality: This method provides a quantitative MIC value, offering more precise data than diffusion-based assays.[15] By exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound, one can pinpoint the exact concentration that inhibits growth. This protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[14]

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]

  • Inoculation and Incubation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[14]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.[14]

Protocol 2: In Vivo Efficacy Assessment (Murine Thigh Infection Model)

Causality: This model is a well-established method for evaluating the in vivo efficacy of antimicrobial agents and for studying pharmacodynamic relationships.[16] It creates a localized, deep-seated infection that allows for a direct correlation between drug exposure and the reduction in bacterial burden at the site of infection.

Methodology:

  • Immunosuppression (Optional but common): To establish a robust infection, mice are often rendered transiently neutropenic by treatment with an agent like cyclophosphamide.

  • Infection: Inject a standardized inoculum of the test bacterium (e.g., 10⁶ CFU of S. aureus) directly into the thigh muscle of the mice.

  • Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment with the benzenesulfonamide derivative, administered systemically (e.g., subcutaneously or intravenously).

  • Endpoint Assessment: At a predetermined endpoint (typically 24 hours post-infection), euthanize the mice. Aseptically remove the entire thigh muscle.

  • Quantification of Bacterial Load: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar. After incubation, count the colonies to determine the number of CFU per gram of tissue.

  • Analysis: The efficacy of the compound is measured by the reduction in log₁₀ CFU/gram of tissue compared to the untreated control group at the 24-hour time point.[16]

Conclusion and Future Outlook

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to target a wide array of biological macromolecules ensure its relevance in modern drug discovery. Key advancements in anticancer research are driven by the selective inhibition of tumor-associated enzymes like CA IX, while new antimicrobial derivatives are being developed to overcome resistance by engaging novel bacterial targets.

The future of benzenesulfonamide research will likely focus on:

  • Enhanced Selectivity: Designing derivatives with high selectivity for pathogenic targets (e.g., bacterial CAs) over human orthologs to minimize off-target effects.

  • Multi-Targeting Agents: Developing single molecules that can simultaneously modulate multiple pathways involved in a disease, such as compounds with dual anti-inflammatory and anticancer activity.[17]

  • Overcoming Resistance: Systematically exploring structure-activity relationships to create compounds that are effective against drug-resistant cancer cells and microbial strains.[6]

By integrating rational design, robust biological evaluation, and a deep understanding of disease mechanisms, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

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"antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides".

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antiproliferative Activity of Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides

Introduction: The Strategic Combination of Privileged Scaffolds

In the relentless pursuit of novel anticancer agents, medicinal chemists often employ a strategy of hybridizing "privileged scaffolds"—molecular frameworks known to interact with a variety of biological targets. The xanthene nucleus and the benzenesulfonamide moiety are two such scaffolds. Xanthene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their planar tricyclic structure allows them to function as DNA intercalating agents, a mechanism employed by successful chemotherapeutics.[3] The sulfonamide group, famously associated with antibacterial drugs, is also a cornerstone in the design of anticancer agents. Sulfonamide derivatives have been shown to exert their antiproliferative effects through diverse mechanisms, including the inhibition of carbonic anhydrase IX (a key enzyme in tumor metabolism), disruption of microtubule assembly, and induction of cell cycle arrest in the G1 phase.[3][4]

The conjugation of these two pharmacophores into a single molecular entity, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, creates a novel class of compounds with significant potential for cancer therapy.[5][6] This guide provides a comprehensive technical overview of their synthesis, in vitro antiproliferative activity, structure-activity relationships (SAR), and a proposed workflow for elucidating their mechanism of action, designed for researchers and drug development professionals.

Chemical Synthesis: A Stepwise Approach to the Hybrid Scaffold

The synthesis of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides is a multi-step process that requires careful control of reaction conditions. The general synthetic route is logical and efficient, beginning from commercially available starting materials and proceeding through key intermediates to the final products.[3]

General Synthetic Protocol

The pathway involves three primary transformations: (1) an acid-catalyzed cyclization to form the xanthone core, (2) a reduction of a nitro group to a key amine intermediate, and (3) a final sulfonylation reaction to couple the two primary scaffolds.[3]

Step 1: Synthesis of 4-nitro-9H-xanthen-9-one (2)

  • Rationale: This step constructs the core tricyclic xanthone ring system through an intramolecular electrophilic substitution reaction. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent to drive the cyclization of 2-(2-nitrophenoxy)benzoic acid (1).

  • Procedure:

    • To 2-(2-nitrophenoxy)benzoic acid (1), add concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture under reflux conditions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry to yield 4-nitro-9H-xanthen-9-one (2).[3]

Step 2: Synthesis of 4-amino-9H-xanthen-9-one (3)

  • Rationale: The nitro group on the xanthone core is a versatile precursor to the amine, which is essential for the subsequent sulfonylation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective reducing agent for this transformation.

  • Procedure:

    • Suspend 4-nitro-9H-xanthen-9-one (2) in concentrated hydrochloric acid (HCl).

    • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.

    • Heat the reaction mixture as required and monitor by TLC.

    • After completion, cool the mixture and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the amine.

    • Filter, wash with water, and dry the product to obtain 4-amino-9H-xanthen-9-one (3).[3]

Step 3: Synthesis of Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides (5a-i, 6a-g)

  • Rationale: This is the final coupling step. The nucleophilic amine intermediate (3) reacts with various substituted benzenesulfonyl chlorides (4) in the presence of a non-nucleophilic base, triethylamine, which serves to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the amino-xanthone (3) in a suitable solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[3]

    • Add triethylamine (TEA) to the solution.

    • Add the appropriate substituted benzenesulfonyl chloride (4) dropwise to the stirring solution at room temperature.

    • Continue stirring and monitor the reaction by TLC (mobile phase: CH₂Cl₂).

    • Once the starting amine is consumed, filter the precipitate (triethylammonium chloride).

    • Purify the crude product from the filtrate using column chromatography on silica gel with CH₂Cl₂ as the eluent to yield the final compound.[3]

    • Confirm the chemical structures using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Synthesis_Workflow cluster_0 Core Xanthone Formation cluster_1 Amine Intermediate Preparation cluster_2 Final Coupling Reaction Start 2-(2-Nitrophenoxy)benzoic acid (1) Xanthone 4-Nitro-9H-xanthen-9-one (2) Start->Xanthone H₂SO₄, Reflux Amine 4-Amino-9H-xanthen-9-one (3) Xanthone->Amine SnCl₂·2H₂O, HCl FinalProduct Substituted N-(9-oxo-9H-xanthen-4-yl) benzenesulfonamides (5, 6) Amine->FinalProduct SulfonylChloride Substituted Benzenesulfonyl Chloride (4) SulfonylChloride->FinalProduct Triethylamine, Chloroform SAR_Diagram cluster_xanthone Xanthone Core cluster_linker Linker cluster_benzenesulfonamide Benzenesulfonamide Ring X_img Linker_img R1_label R¹ Position 6 R1_effect Cl > H (Generally increases activity) B_img R2_label R² Substituents R2_effect Pentafluoro: Good activity 4-Methoxy: Potent activity Mechanistic_Workflow A Active Compound Identified (e.g., Compound 5i, 6a) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Induction Assay (Annexin V / PI Staining) A->C D G1, S, or G2/M Arrest? B->D E Apoptotic Cells Detected? C->E F Mechanism Hypothesis: Targeting Cell Division or DNA Integrity D->F E->F G Tubulin Polymerization Assay F->G H Topoisomerase II Inhibition Assay F->H I Conclusion: Elucidated Mechanism of Action G->I H->I

Sources

Methodological & Application

Application Notes and Protocols: N-Methylethenesulfonamide as a Versatile Michael Acceptor in Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenesulfonamide has emerged as a valuable electrophilic partner in Michael addition reactions, offering a stable and reactive platform for the formation of carbon-heteroatom and carbon-carbon bonds. Its activated vinyl group, a consequence of the potent electron-withdrawing nature of the N-methylsulfonamide moiety, renders it susceptible to attack by a diverse array of nucleophiles. This guide provides a comprehensive overview of the mechanistic principles and practical applications of this compound in conjugate addition chemistry. Detailed, field-tested protocols for the addition of thiol, amine, and carbon-based nucleophiles are presented, accompanied by insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for applications ranging from fundamental organic synthesis to the development of novel therapeutic agents.

Introduction: The Power of the Michael Addition and the Role of this compound

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[1][2] This reaction is prized for its atom economy and the mild conditions under which it often proceeds. The choice of the Michael acceptor is critical to the success and scope of the reaction.

This compound stands out as a highly effective Michael acceptor. The sulfonamide group is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] Unlike some other Michael acceptors, such as maleimides, the resulting thioether or amine adducts from vinyl sulfonamides are generally stable to hydrolysis.[4] This stability is a significant advantage in biological and pharmaceutical applications.

This document serves as a detailed guide for utilizing this compound in conjugate addition reactions, providing both the theoretical framework and practical protocols for its successful implementation in a research setting.

Reaction Mechanism: A Stepwise Look at Conjugate Addition

The conjugate addition of a nucleophile to this compound proceeds through a well-established two-step mechanism. The reaction is typically initiated by a base, which deprotonates the nucleophile to increase its reactivity.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Nu Nu:⁻ Acceptor H₂C=CH-SO₂-NHCH₃ Nu->Acceptor Intermediate Nu-CH₂-⁻CH-SO₂-NHCH₃ Acceptor->Intermediate Intermediate2 Nu-CH₂-⁻CH-SO₂-NHCH₃ H_source H⁺ Source (e.g., Solvent) Product Nu-CH₂-CH₂-SO₂-NHCH₃ H_source->Product

Caption: General mechanism of Michael addition to this compound.

In the first step, the nucleophile attacks the electrophilic β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion intermediate. In the second step, this intermediate is protonated, typically by the solvent or a mild acid, to yield the final adduct.

Synthesis of this compound

A reliable supply of the Michael acceptor is the first step in any conjugate addition protocol. This compound can be synthesized from commercially available reagents. A common method involves the reaction of 2-chloroethanesulfonyl chloride with methylamine, followed by dehydrohalogenation.

Protocol 3.1: Synthesis of this compound

G Start 2-Chloroethanesulfonyl Chloride + Methylamine (aq.) Step1 N-Methyl-2-chloroethanesulfonamide Start->Step1 Sulfonylation Step2 This compound Step1->Step2 Dehydrohalogenation (e.g., Triethylamine)

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Methylamine (40% in water)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Sulfonylation: To a stirred solution of methylamine (2.2 eq) in water at 0 °C, slowly add 2-chloroethanesulfonyl chloride (1.0 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude N-methyl-2-chloroethanesulfonamide, which can be used in the next step without further purification.

  • Dehydrohalogenation: Dissolve the crude N-methyl-2-chloroethanesulfonamide in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) dropwise and stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Conjugate Addition of Thiol Nucleophiles

The thiol-Michael addition is a highly efficient and "click-like" reaction, proceeding rapidly under mild conditions to form stable thioether linkages.[4] This makes it particularly attractive for bioconjugation and materials science applications.

Protocol 4.1: General Procedure for Thiol-Michael Addition

G Reactants This compound + Thiol (R-SH) Base Base (e.g., Et₃N or DBU) Reactants->Base Solvent Solvent (e.g., DMF or CH₃CN) Base->Solvent Reaction Stir at Room Temperature Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product R-S-CH₂-CH₂-SO₂-NHCH₃ Purification->Product

Caption: Experimental workflow for thiol-Michael addition.

Materials:

  • This compound

  • Thiol of interest (e.g., benzyl thiol, thiophenol, cysteine derivative)

  • Base: Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

  • Add the base (0.1-1.0 eq, depending on the acidity of the thiol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

NucleophileBase (eq)SolventTime (h)Yield (%)
Benzyl ThiolEt₃N (0.2)CH₃CN2>95
ThiophenolEt₃N (0.2)DMF1>95
N-acetyl-L-cysteine methyl esterDBU (0.1)DMF0.5>90

Causality Behind Experimental Choices:

  • Base: A base is used to deprotonate the thiol to the more nucleophilic thiolate anion, which significantly accelerates the reaction. The amount of base can be catalytic for more acidic thiols.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are excellent choices as they effectively solvate the ionic intermediates without interfering with the reaction. For bioconjugation applications, aqueous buffer systems are often employed.[5]

Conjugate Addition of Amine Nucleophiles (Aza-Michael Addition)

The aza-Michael addition of amines to this compound provides a straightforward route to β-amino sulfonamides. Generally, these reactions are slower than their thiol counterparts and may require more forcing conditions or specific catalysts.[6]

Protocol 5.1: General Procedure for Aza-Michael Addition

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine, piperidine)

  • Solvent: Acetonitrile, Methanol/Water mixture

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-2.0 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature or with heating (e.g., reflux). Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

NucleophileSolventConditionsTime (d)Yield (%)
Benzylamine (1 eq)AcetonitrileReflux375[6]
Benzylamine (4 eq)AcetonitrileRoom Temp.885[6]
Benzylamine (1 eq)Methanol/Water (2:3)Room Temp.0.7562[6]

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine nucleophile can increase the reaction rate.[6]

  • Solvent Choice: The use of protic solvents, particularly mixtures with water, has been shown to significantly accelerate the rate of aza-Michael additions to vinyl sulfonamides.[6] This is attributed to the ability of water to stabilize the transition state through hydrogen bonding.

  • Temperature: For less reactive amines, heating the reaction mixture is often necessary to achieve a reasonable reaction rate.

Conjugate Addition of Carbon Nucleophiles

The formation of carbon-carbon bonds via Michael addition to this compound is a powerful tool for building molecular complexity. While less common than hetero-Michael additions, stabilized carbanions and organometallic reagents can serve as effective nucleophiles.

Protocol 6.1: Proposed Procedure for Michael Addition of Malonates

Materials:

  • This compound

  • Diethyl malonate

  • Base: Sodium ethoxide (NaOEt) or DBU

  • Solvent: Ethanol or THF

Procedure:

  • To a solution of the base (1.1 eq) in the chosen solvent, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes to generate the enolate.

  • Add a solution of this compound (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by silica gel column chromatography.

Protocol 6.2: Proposed Procedure for Conjugate Addition of Organocuprates

Organocuprates (Gilman reagents) are known to be excellent nucleophiles for 1,4-conjugate additions to α,β-unsaturated systems.[7]

Materials:

  • This compound

  • Organolithium or Grignard reagent (e.g., MeLi, PhMgBr)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend CuI (0.5 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the organolithium or Grignard reagent (1.0 eq) and stir for 30 minutes to form the organocuprate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by silica gel column chromatography.

Trustworthiness and Authoritative Grounding: The protocols for carbon nucleophiles are proposed based on well-established principles of Michael additions with similar acceptors.[7][8] Direct experimental validation for this compound is encouraged for specific substrates.

Conclusion and Future Outlook

This compound is a robust and versatile Michael acceptor with broad applicability in organic synthesis and drug development. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. The high efficiency of thiol-Michael additions makes it an excellent candidate for bioconjugation strategies, while the aza-Michael and carbon-Michael additions offer avenues for the synthesis of diverse small molecules. Future research in this area may focus on the development of catalytic, asymmetric conjugate additions to N-alkenylsulfonamides, further expanding the synthetic utility of this important class of compounds.

References

  • Xu, J., et al. (2010). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. PMC. [Link]

  • Weight, A. K., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health. [Link]

  • Csákÿ, A. G., de la Herrán, G., & Murcia, M. C. (2010).
  • Amalfitano, J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

  • Zhu, Q., & Lu, Y. (2010). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

  • Grokipedia. (n.d.). Nucleophilic conjugate addition. [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Nucleophilic conjugate addition. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Reactions of organocopper reagents. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Zhu, Q., & Lu, Y. (2010). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 12(20), 4568–4571. [Link]

  • Conjugate addition of enolates - Overview. (n.d.). ChemTube3D. Retrieved January 7, 2026, from [Link]

  • 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation. (2015, July 18). Chemistry LibreTexts. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]

Sources

Application Notes: The Strategic Integration of Sulfonamide Moieties in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient method for forging covalent bonds in complex molecular environments.[1] Its high yield, stereospecificity, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery, chemical biology, and materials science.[2][3] Concurrently, the sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, anti-inflammatory, and anticancer agents.[4][5]

This document provides a comprehensive technical guide on the strategic fusion of these two powerful concepts. It is crucial to clarify from the outset that N-Methylethenesulfonamide , as a vinyl sulfonamide, is an electrophilic Michael acceptor and not a substrate for the azide-alkyne cycloaddition reaction, which requires a terminal alkyne. The interest in this topic likely stems from the desire to incorporate the valuable sulfonamide pharmacophore into molecules using the precision of click chemistry.

Therefore, this guide focuses on the synthesis of azide- and alkyne-functionalized sulfonamides and provides detailed protocols for their successful application in CuAAC reactions. We will explore the causality behind experimental choices, present self-validating protocols, and provide troubleshooting insights to empower researchers in synthesizing novel sulfonamide-containing conjugates for therapeutic development.

Introduction: A Tale of Two Chemistries

1.1 The Power of CuAAC "Click" Chemistry Introduced by K. B. Sharpless in 2001, the concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction, which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole, is the premier example of this philosophy.[6] The reaction's kinetics are exceptionally fast, often proceeding to completion under mild, aqueous conditions, making it ideal for bioconjugation and high-throughput screening applications.[3][7]

1.2 The Sulfonamide Scaffold in Medicinal Chemistry Sulfonamides are a cornerstone of modern pharmacology. Their ability to act as bioisosteres for amides or carboxylates, combined with their capacity to form key hydrogen bonds with biological targets, has led to their widespread use.[8] They are central to the activity of carbonic anhydrase inhibitors (used for glaucoma), diuretics, and a class of antibacterial agents.[9][10][11] The development of novel, highly specific sulfonamide drugs remains a key objective in pharmaceutical research.[4][12]

1.3 The Synergy: Building Better Drugs with CuAAC By combining the modularity of CuAAC with the proven biological activity of sulfonamides, researchers can rapidly generate large libraries of complex drug candidates. The triazole linker formed during the click reaction is not merely a passive connector; it is a stable, rigid, and polar unit that can participate in hydrogen bonding and dipole interactions, often enhancing the binding affinity and pharmacokinetic properties of the final compound.[11] This guide provides the foundational protocols to exploit this powerful synergy.

Synthesis of CuAAC-Ready Sulfonamide Building Blocks

To utilize CuAAC, the sulfonamide moiety must first be incorporated into a molecule containing either a terminal alkyne or an azide. The following protocols detail the synthesis of two such representative building blocks.

Protocol 1: Synthesis of 4-Azidobenzenesulfonamide

This protocol describes the conversion of commercially available sulfanilamide into a key azide-functionalized building block for CuAAC.

Experimental Workflow

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azide Displacement Sulfanilamide Sulfanilamide in HCl (aq) NaNO2 Sodium Nitrite (aq) 0-5 °C Sulfanilamide->NaNO2 1. Add dropwise Diazonium Diazonium Salt Intermediate NaNO2->Diazonium 2. Stir 15 min NaN3 Sodium Azide (aq) Diazonium->NaN3 3. Add diazonium solution to NaN3 solution Product 4-Azidobenzenesulfonamide (Precipitate) NaN3->Product 4. Filter, Wash, Dry

Caption: Workflow for the synthesis of 4-azidobenzenesulfonamide.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMoles
Sulfanilamide172.2110.0 g58.1 mmol
Concentrated HCl36.4615 mL~180 mmol
Sodium Nitrite69.004.4 g63.8 mmol
Sodium Azide65.014.1 g63.1 mmol
Deionized Water-As needed-
Ice-As needed-

Step-by-Step Methodology

  • Diazotization: In a 250 mL beaker, suspend 10.0 g of sulfanilamide in 100 mL of water. Add 15 mL of concentrated HCl and stir until dissolved, cooling the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve 4.4 g of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cooled sulfanilamide solution, ensuring the temperature remains below 5 °C. A transient yellow color may be observed. Stir for an additional 15 minutes in the ice bath after the addition is complete.

  • Azide Displacement: In a 500 mL beaker, dissolve 4.1 g of sodium azide in 150 mL of water and cool in an ice bath.

  • CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Perform this step in a well-ventilated fume hood.

  • Slowly and carefully add the cold diazonium salt solution from Step 3 to the sodium azide solution with vigorous stirring. Vigorous nitrogen gas evolution will occur.

  • Allow the mixture to stir for 1 hour as it slowly warms to room temperature. A beige precipitate will form.

  • Work-up: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-azidobenzenesulfonamide as a stable, off-white solid.

Protocol 2: Synthesis of N-Propargylmethanesulfonamide

This protocol details the reaction of methanesulfonyl chloride with propargylamine to produce an alkyne-functionalized sulfonamide.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMoles
Propargylamine55.085.0 g90.8 mmol
Triethylamine (TEA)101.1910.1 g (13.9 mL)100 mmol
Methanesulfonyl Chloride114.5510.3 g (7.0 mL)90.0 mmol
Dichloromethane (DCM)-150 mL-
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (5.0 g) and triethylamine (13.9 mL) in 100 mL of dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C.

  • Addition: In a dropping funnel, dissolve methanesulfonyl chloride (7.0 mL) in 50 mL of DCM.

  • Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 50 mL of saturated aqueous NaHCO₃, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-propargylmethanesulfonamide as a pure product.

Application Protocol: The CuAAC "Click" Reaction

This protocol provides a general method for the copper(I)-catalyzed cycloaddition of a sulfonamide-azide with a model alkyne. The Cu(I) catalyst is generated in situ from Copper(II) Sulfate and a reducing agent, sodium ascorbate.[7][13]

Model Reaction: 4-Azidobenzenesulfonamide + Phenylacetylene → 1-(4-Sulfamoylphenyl)-4-phenyl-1H-1,2,3-triazole

Reagents and Materials

ReagentConcentrationAmountFinal Conc.
4-AzidobenzenesulfonamideStock: 100 mM in DMSO100 µL10 mM
PhenylacetyleneStock: 120 mM in DMSO100 µL12 mM
Copper(II) SulfateStock: 10 mM in H₂O100 µL1 mM
Sodium AscorbateStock: 100 mM in H₂O (freshly prepared)100 µL10 mM
Solvent (t-BuOH/H₂O, 1:1)-600 µL-
Total Volume -1.0 mL -

Step-by-Step Methodology

  • Preparation: In a 1.5 mL microcentrifuge tube, add 600 µL of the t-BuOH/H₂O solvent mixture.

  • Add 100 µL of the 100 mM 4-azidobenzenesulfonamide stock solution.

  • Add 100 µL of the 120 mM phenylacetylene stock solution. Vortex briefly to mix.

  • Catalyst Addition: Add 100 µL of the 10 mM CuSO₄ solution. The solution may turn a faint blue.

  • Initiation: Add 100 µL of the freshly prepared 100 mM sodium ascorbate solution. The solution should turn from blue to a faint yellow/colorless suspension, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Cap the tube and allow it to react at room temperature. The reaction can be placed on a rotator or shaker for gentle agitation. Reaction times can vary from 1 to 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (for isolation): Once complete, the reaction can be diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product can be purified by silica gel chromatography or recrystallization.

Mechanistic Deep Dive: The CuAAC Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from a well-orchestrated catalytic cycle involving copper(I) acetylide intermediates.[14][15] Unlike the uncatalyzed Huisgen cycloaddition which gives a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version exclusively yields the 1,4-isomer.[6]

The currently accepted mechanism suggests a dicopper intermediate where one copper atom activates the alkyne and the other activates the azide.[15][16]

  • Acetylide Formation: A terminal alkyne reacts with a Cu(I) species to form a π-complex. Subsequent deprotonation (often assisted by a base or ligand) generates the key copper(I) acetylide intermediate.[6][14]

  • Complexation: The azide coordinates to a second copper center, bringing it into proximity with the copper acetylide.

  • Cyclization: The azide attacks the acetylide, forming a six-membered copper-containing metallacycle intermediate.[1]

  • Ring Contraction & Product Release: This intermediate undergoes reductive elimination and subsequent protonation to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism CuI_cat [Cu(I)]n Cu_pi_complex [Cu(I)]---(H-C≡C-R) CuI_cat->Cu_pi_complex + Alkyne Alkyne R-C≡C-H Alkyne->Cu_pi_complex Azide R'-N3 Dicopper_complex R'-N3--->[Cu(I)] [Cu(I)]-C≡C-R Azide->Dicopper_complex + Azide + [Cu(I)] Cu_acetylide [Cu(I)]-C≡C-R Cu_pi_complex->Cu_acetylide - H+ Cu_acetylide->Dicopper_complex Metallacycle Six-membered Cu-Metallacycle Dicopper_complex->Metallacycle Cyclization Product_complex Product-Cu Complex Metallacycle->Product_complex Ring Contraction Product_complex->CuI_cat Catalyst Regeneration Product Triazole Product Product_complex->Product Protonation

Sources

Application Note: A Step-by-Step Protocol for the Synthesis of N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-Methylethenesulfonamide, a valuable research chemical and potential building block in drug discovery. The synthesis is achieved through the reaction of ethenesulfonyl chloride with methylamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural guidance, explanations for key experimental choices, and robust safety protocols. The guide includes methodologies for purification and characterization to ensure the integrity of the final product.

Introduction and Scientific Background

N-substituted sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. The ethenesulfonamide moiety, in particular, serves as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles. This reactivity makes compounds like this compound of significant interest for designing targeted covalent inhibitors and chemical probes. Ethenesulfonyl chloride, a key precursor, has been noted for its use as an inhibitor of amine oxidases, highlighting the potential biological relevance of its derivatives.[1]

This protocol details a reliable method for the preparation of this compound from commercially available or readily synthesized ethenesulfonyl chloride and methylamine. The procedure is based on the well-established nucleophilic substitution reaction at the sulfonyl group, a fundamental transformation in organic synthesis.[2][3]

Reaction Scheme
Reaction scheme for the synthesis of this compound
Figure 1: Overall reaction for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierGrade
Ethenesulfonyl chlorideC₂H₃ClO₂S126.56Sigma-Aldrich≥97%
Methylamine solutionCH₃NH₂31.06Sigma-Aldrich2.0 M in THF
Triethylamine (TEA)(C₂H₅)₃N101.19Sigma-Aldrich≥99.5%, redistilled
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Saturated Sodium BicarbonateNaHCO₃84.01VWRACS Grade
Brine (Saturated NaCl)NaCl58.44VWRACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Silica GelSiO₂60.08SiliCycle230-400 mesh
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificHPLC Grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC Grade
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Dropping funnel

  • Septa and needles/syringes

  • Nitrogen or Argon gas line with manifold

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (e.g., LC-MS)

Safety Precautions and Hazard Management

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Ethenesulfonyl chloride: Highly corrosive, moisture-sensitive, and an irritant.[4] Causes severe skin burns and eye damage. Handle under an inert atmosphere (Nitrogen or Argon).

  • Methylamine: Flammable liquid and vapor. Toxic if inhaled and causes skin and eye irritation. Store in a cool, well-ventilated area away from ignition sources.[5]

  • Triethylamine: Flammable and corrosive. Harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.[6][7] Avoid inhalation and skin contact.

Spill & Emergency Procedures:

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[5]

  • In case of inhalation, move to fresh air and seek immediate medical attention.[5]

  • For spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[8]

Detailed Experimental Protocol

Workflow Overview

SynthesisWorkflow reagents Reagents: - Methylamine (2.0 M in THF) - Triethylamine - Anhydrous DCM setup Reaction Setup (0 °C, Inert Atmosphere) reagents->setup 1. Prepare solution sulfonyl_chloride Ethenesulfonyl Chloride sulfonyl_chloride->setup 2. Add dropwise reaction Sulfonamide Formation (Stir for 2 hours at 0 °C to RT) setup->reaction workup Aqueous Work-up (Quench, Wash, Extract) reaction->workup dry_concentrate Dry & Concentrate (MgSO₄, Rotary Evaporation) workup->dry_concentrate purify Purification (Flash Column Chromatography) dry_concentrate->purify Crude Product product Final Product: This compound purify->product characterize Characterization (NMR, IR, MS) product->characterize Verify Structure & Purity

Diagram 1: Experimental workflow for the synthesis of this compound.
Step 1: Reaction Setup
  • To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add methylamine solution (2.0 M in THF, 10 mL, 20.0 mmol, 2.0 equiv).

  • Dilute the solution with anhydrous dichloromethane (DCM, 20 mL).

  • Add triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv) to the flask.

  • Fit one neck of the flask with a rubber septum and the other with a nitrogen inlet adapter. Purge the flask with nitrogen or argon.

  • Cool the flask to 0 °C using an ice/water bath.

Scientist's Note: The reaction is conducted under an inert atmosphere because ethenesulfonyl chloride is sensitive to moisture.[4] Using an ice bath helps to control the initial exotherm of the acid-base reaction between triethylamine and any residual HCl in the amine solution, as well as the subsequent sulfonylation reaction. Two equivalents of base (methylamine and triethylamine) are used to effectively scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[9]

Step 2: Addition of Ethenesulfonyl Chloride
  • In a separate dry vial, prepare a solution of ethenesulfonyl chloride (1.27 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Using a syringe, draw up the ethenesulfonyl chloride solution and add it dropwise to the stirring methylamine solution over 15-20 minutes through the septum.

  • A white precipitate (triethylammonium chloride) will form upon addition.

Scientist's Note: The slow, dropwise addition of the electrophile (ethenesulfonyl chloride) to the nucleophile (methylamine) is a critical technique. It maintains a low concentration of the reactive sulfonyl chloride, which helps to prevent unwanted side reactions and ensures better temperature control of the exothermic process. This is an inverse addition technique often employed when dealing with highly reactive reagents.[9]

Step 3: Reaction and Monitoring
  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 1.5 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the spot corresponding to ethenesulfonyl chloride (visualized by staining or by comparing to a starting material spot) has disappeared.

Step 4: Aqueous Work-up
  • Quench the reaction by slowly adding 20 mL of deionized water to the flask.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

    • 20 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.

  • Separate the organic layer and extract the aqueous layer once more with 20 mL of DCM.

  • Combine all organic layers.

Step 5: Drying and Concentration
  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification and Characterization

Purification by Flash Column Chromatography
  • Prepare a silica gel slurry using a 10% ethyl acetate in hexanes solution and pack a glass column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Peaks: δ 6.5-6.0 (m, 2H, -CH=CH₂), δ 5.9-5.7 (dd, 1H, -CH=CH₂), δ 4.5-5.0 (br s, 1H, -NH-), δ 2.8 (d, 3H, -NH-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Peaks: δ 135-130 (-CH=), δ 130-125 (=CH₂), δ 30-25 (-CH₃).

  • FT-IR (film, cm⁻¹):

    • Expected Peaks: ~3300 (N-H stretch), ~1620 (C=C stretch), ~1320 & ~1140 (asymmetric and symmetric S=O stretch).

  • Mass Spectrometry (ESI+):

    • Expected m/z: [M+H]⁺ calculated for C₃H₈NO₂S⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive reagents (e.g., hydrolyzed ethenesulfonyl chloride).Ensure ethenesulfonyl chloride is fresh and handled under strictly anhydrous conditions. Verify the concentration of the methylamine solution.
Insufficient base.Ensure at least 2 equivalents of a base (amine reagent + non-nucleophilic base) are used to neutralize the HCl byproduct.
Multiple Products on TLC Reaction too concentrated or overheated.Perform the reaction at a higher dilution and maintain strict temperature control (0 °C) during the addition of the sulfonyl chloride.
Formation of bis-sulfonated amine.Use the inverse addition method as described (add sulfonyl chloride to the amine) to maintain an excess of the amine nucleophile.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., DCM/Methanol).

References

  • ChemBK. (2024). Ethenesulfonyl chloride. Retrieved from [Link]

  • Park, H. F. (1956). U.S. Patent No. 2,772,307. Washington, DC: U.S. Patent and Trademark Office.
  • Google Patents. (n.d.). CN117986162A - Preparation method of ethyl sulfonyl chloride.
  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]

  • Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from a representative source like [Link] (Note: The provided search result link was broken, this is an illustrative example of a synthesis procedure).

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • Schär, H. P., & Ghisalba, O. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of arylsulfatase from Sphingomonas sp. AS6330. Retrieved from [Link]

  • Allen Institute. (n.d.). Explain with equations how methylamine...react with benzenesulphonyl chloride. Retrieved from [Link]

  • Brainly.in. (2020). When ethanoyl chloride reacts with methylamine an amide is formed. Retrieved from [Link]

  • University of Washington. (n.d.). Methylene Chloride Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Methylethenesulfonamide Reactions Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of N-Methylethenesulfonamide

This compound is a versatile Michael acceptor, a class of compounds widely employed in organic synthesis and medicinal chemistry. Its electrophilic vinyl group, activated by the strongly electron-withdrawing sulfonamide moiety, renders it susceptible to nucleophilic attack. This reactivity profile makes it a valuable building block for the synthesis of a diverse array of compounds, particularly in the development of covalent inhibitors that target specific amino acid residues in proteins.[1][2] The controlled and predictable reactivity of vinyl sulfonamides allows for their application in creating antibody-drug conjugates and chemical probes.[1] However, the handling and reaction of this compound, especially in the presence of highly reactive or air-sensitive reagents, necessitates the use of inert atmosphere techniques to prevent unwanted side reactions and ensure reproducibility.

This guide provides a comprehensive overview of the experimental setups and detailed protocols for conducting reactions with this compound under a dry, oxygen-free atmosphere. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step to ensure scientific integrity and successful experimental outcomes.

Core Principles of Inert Atmosphere Chemistry

Many reagents used in conjunction with this compound, such as organometallics, strong bases (e.g., lithium amides, Grignard reagents), and certain catalysts, are highly sensitive to oxygen and moisture.[3][4] Exposure to air can lead to rapid decomposition of these reagents, formation of undesired byproducts, and ultimately, failure of the reaction.[3] An inert atmosphere, typically composed of nitrogen or argon gas, displaces the reactive components of air, creating a controlled environment for the chemical transformation.[3][5] The choice between nitrogen and argon is often dictated by cost and the specific reaction; argon, being denser than air, can provide a more stable inert blanket, but nitrogen is generally sufficient for most applications.[4][6]

Two primary apparatus are employed to achieve and maintain an inert atmosphere: the Schlenk line and the glovebox.[7][8][9][10]

The Schlenk Line: A Versatile Tool for Inert Gas Manipulation

A Schlenk line is a dual-manifold glass apparatus that allows for the easy switching between a vacuum and a supply of inert gas.[9][11][12] This setup is ideal for assembling reaction glassware, degassing solvents, and performing reactions on the benchtop.[13][14]

Key Features and Causality of Design:

  • Dual Manifold: One manifold is connected to a vacuum pump to remove air and volatile impurities, while the other is connected to a cylinder of high-purity inert gas.[12] This design allows for the crucial "vacuum-backfill" cycle.

  • Stopcocks: Each port on the manifold is equipped with a stopcock that allows the attached flask to be exposed to either the vacuum or the inert gas stream.[12]

  • Bubbler: The inert gas outlet is typically connected to an oil bubbler, which serves as a visual indicator of positive gas flow and prevents over-pressurization of the system.[13][15]

  • Cold Trap: A cold trap, usually cooled with liquid nitrogen or a dry ice/acetone slurry, is placed between the Schlenk line and the vacuum pump to condense volatile solvents and protect the pump oil from contamination.[12]

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for setting up a reaction involving this compound under an inert atmosphere using a Schlenk line.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis Phase glassware_prep Oven-Dry Glassware schlenk_setup Assemble Schlenk Line glassware_prep->schlenk_setup Assemble on line flask_prep Prepare Reaction Flask (Vacuum-Backfill Cycles) schlenk_setup->flask_prep solvent_degas Degas Solvents reagent_add Add Reagents (Syringe/Cannula) solvent_degas->reagent_add reagent_prep Prepare Reagents reagent_prep->reagent_add flask_prep->reagent_add Inert atmosphere established reaction_run Run Reaction (Monitor Temperature/Stirring) reagent_add->reaction_run quench Quench Reaction reaction_run->quench Reaction complete extraction Aqueous Work-up quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Characterization purification->analysis

Caption: General workflow for this compound reactions under inert atmosphere.

Detailed Protocols

Protocol 1: Preparation of Glassware and Solvents

Rationale: Residual moisture on the surface of glassware and dissolved oxygen in solvents are significant sources of contamination in air-sensitive reactions.[15] Therefore, rigorous drying and degassing are paramount.

Materials:

  • Reaction flasks (e.g., round-bottom flasks with side-arm for Schlenk line connection)

  • Glass stoppers, rubber septa

  • Magnetic stir bars

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Solvents (e.g., THF, Dichloromethane, Acetonitrile) of appropriate grade

  • Drying agents (e.g., molecular sieves)

Procedure:

  • Glassware Drying:

    • Clean all glassware thoroughly and rinse with a suitable solvent (e.g., acetone).

    • Place the glassware in an oven at >120 °C for at least 4 hours, preferably overnight.[15]

    • Assemble the hot glassware quickly and connect it to the Schlenk line while still warm.

    • Alternatively, flame-dry the glassware under vacuum on the Schlenk line.

  • Solvent Degassing:

    • Freeze-Pump-Thaw Method (Most Rigorous):

      • Place the solvent in a Schlenk flask with a stir bar.

      • Freeze the solvent using a liquid nitrogen bath.

      • Once completely frozen, open the flask to the vacuum for several minutes to remove gases from the headspace.[10][15]

      • Close the stopcock to the vacuum and thaw the solvent.

      • Repeat this freeze-pump-thaw cycle at least three times.[15]

      • After the final cycle, backfill the flask with inert gas.

    • Purging with Inert Gas (Less Rigorous but often sufficient):

      • Place the solvent in a Schlenk flask with a stir bar.

      • Insert a long needle connected to the inert gas supply below the solvent surface.

      • Insert a second, shorter needle as an outlet.

      • Bubble the inert gas through the solvent for 30-60 minutes.[15]

Degassing Method Efficacy Best For Notes
Freeze-Pump-ThawExcellentHighly air-sensitive reactions (e.g., with organolithium reagents)Time-consuming but most effective for removing dissolved gases.[15]
Purging (Bubbling)GoodModerately sensitive reactionsFaster than freeze-pump-thaw, but may not remove all dissolved oxygen.[15]
Sonication under VacuumModerateQuick degassing for less sensitive applicationsInvolves repeated sonication under vacuum followed by backfilling with inert gas.[15]
Protocol 2: Aza-Michael Addition to this compound using a Schlenk Line

Rationale: The aza-Michael addition is a common reaction involving vinyl sulfonamides. This protocol details the addition of a primary or secondary amine to this compound under inert conditions, which is crucial if the amine or the reaction conditions are air-sensitive.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk line setup

  • Oven-dried glassware (Schlenk flask, syringes)

Procedure:

  • Setup:

    • Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive flow of inert gas.

    • Seal the flask with a rubber septum.

    • Perform at least three vacuum-backfill cycles to ensure an inert atmosphere.[2]

  • Reagent Preparation and Addition:

    • In a separate, dry vial, dissolve a known quantity of this compound in the anhydrous, degassed solvent.

    • Using a dry, inert gas-flushed syringe, transfer the this compound solution to the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

    • Using a separate dry, inert gas-flushed syringe, slowly add the amine nucleophile to the stirring solution of this compound.

  • Reaction and Work-up:

    • Allow the reaction to stir at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

    • Transfer the mixture to a separatory funnel and perform a standard aqueous work-up.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The Glovebox: For Ultimate Protection

A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically maintaining oxygen and moisture levels below 1 ppm.[7][8] It is the preferred method for handling extremely air-sensitive, pyrophoric, or hygroscopic solids.[7][15]

Advantages over Schlenk Line:

  • Superior Inert Atmosphere: Offers a more consistently pure environment.[8]

  • Ease of Handling Solids: Weighing and transferring solids is significantly easier and safer.[7]

  • Reduced Risk of Leaks: Eliminates the need for multiple septa and cannula transfers, which can be potential points of atmospheric contamination.

glovebox_vs_schlenk cluster_glovebox Glovebox cluster_schlenk Schlenk Line gb_pros Pros: - Superior inert atmosphere (<1 ppm O2/H2O) - Easy handling of solids - Reduced leak points gb_cons Cons: - Higher cost and maintenance - Limited working space - Potential for solvent vapor contamination sl_pros Pros: - Lower cost and simpler setup - Versatile for various glassware setups - Suitable for many air-sensitive reactions sl_cons Cons: - Atmosphere purity depends on technique - Handling solids can be challenging - Multiple potential leak points (septa, joints) topic Inert Atmosphere Technique topic->gb_pros Choose for - Pyrophoric reagents - Highly hygroscopic solids - Long-term storage topic->sl_pros Choose for - Routine air-sensitive synthesis - Reactions in solution - Benchtop accessibility

Caption: Comparison of Glovebox and Schlenk Line for inert atmosphere reactions.

Protocol 3: Diels-Alder Reaction of this compound in a Glovebox

Rationale: The Diels-Alder reaction is a powerful tool for the formation of cyclic systems.[3][15] When using air-sensitive dienes or catalysts, performing the reaction in a glovebox ensures the integrity of all components.

Materials:

  • This compound (dienophile)

  • Air-sensitive diene (e.g., a freshly cracked cyclopentadiene derivative)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • Vials, stir plates, and other necessary lab equipment inside the glovebox

Procedure:

  • Preparation:

    • Bring all necessary oven-dried glassware, reagents, and solvents into the glovebox antechamber.

    • Perform at least three vacuum-backfill cycles on the antechamber before transferring the items into the main chamber.[7]

  • Reaction Setup (inside the glovebox):

    • In a vial, dissolve this compound in the anhydrous, degassed solvent.

    • In a separate vial, prepare a solution of the air-sensitive diene.

    • While stirring the this compound solution, add the diene solution dropwise.

    • Seal the reaction vial and allow it to stir for the required duration at the appropriate temperature (a hotplate can be used inside the glovebox).

  • Work-up:

    • Once the reaction is complete, the vial can be sealed and taken out of the glovebox for external work-up if the product is air-stable.

    • If the product is also air-sensitive, the initial work-up steps (quenching, initial purification) should also be performed inside the glovebox.

Safety Considerations

  • This compound Hazards: This compound can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inert Gas Safety: Ensure that the laboratory is well-ventilated when working with inert gases, as they can displace oxygen and pose an asphyxiation hazard.

  • Vacuum Hazards: Always inspect glassware for cracks or defects before applying a vacuum to prevent implosions. Use a blast shield when appropriate.[12]

  • Pyrophoric Reagents: Handle pyrophoric materials (which can ignite spontaneously in air) with extreme caution, strictly following established safety protocols for their transfer and use.[15]

Conclusion

The successful execution of reactions involving this compound with air-sensitive reagents hinges on the meticulous application of inert atmosphere techniques. Both the Schlenk line and the glovebox offer robust methods for excluding air and moisture, each with its own advantages depending on the specific requirements of the experiment. By understanding the principles behind these techniques and following detailed, validated protocols, researchers can ensure the integrity of their reagents, minimize side reactions, and achieve reliable and reproducible results in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. [Link]

  • School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. [Link]

  • Ballu, S., et al. (2018). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 23(7), 1572. [Link]

  • Chemistry LibreTexts. (2024, October 15). 1: The Schlenk Line. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Hughes, D. L. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Nature Communications, 13(1), 4563. [Link]

  • University of York. use of schlenk line. [Link]

  • The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]

  • Wikipedia. (2023, November 28). Schlenk line. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • University of California, Berkeley. Glovebox General Use. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • University of York. Degassing solvents. [Link]

  • Gas Education. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting. [Link]

  • Wikipedia. (2023, August 2). Air-free technique. [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • Bower, S., et al. (2016). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 7(4), 665-669. [Link]

  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • University of Oxford, Department of Chemistry. (2022, August 4). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. [Link]

  • Bower, S., et al. (2016). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 7(4), 665-669. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21895383, this compound. [Link]

  • Zotova, M. A., et al. (2020). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 16, 216-223. [Link]

Sources

Application Notes & Protocols for the Purification of N-Methylethenesulfonamide Adducts by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the purification of N-Methylethenesulfonamide adducts, focusing on a representative Michael adduct formed with the thiol-containing molecule N-acetylcysteine (NAC). This scenario is frequently encountered in drug metabolism studies, toxicology, and the development of targeted covalent inhibitors. The protocol details the synthesis of the adduct followed by a robust purification strategy utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The principles and methodologies described herein are adaptable for a range of similar sulfonamide adducts, offering researchers a validated starting point for their specific purification challenges.

Introduction: The Significance of Purifying Sulfonamide Adducts

This compound belongs to the class of vinyl sulfonamides, which are known to be effective Michael acceptors.[1] Their electron-deficient vinyl group readily reacts with nucleophiles, such as the thiol group of cysteine residues in proteins or small molecules like glutathione and N-acetylcysteine (NAC).[2] This covalent modification, known as a Michael addition, results in the formation of a stable thioether bond.[1]

The study of such adducts is critical in several areas of research:

  • Drug Development: Many drug candidates are designed to act as targeted covalent inhibitors, where an electrophilic "warhead" like a vinyl sulfonamide specifically reacts with a cysteine residue in a target protein. Purifying these adducts is essential for structural confirmation and characterization.

  • Toxicology and Drug Metabolism: Understanding how reactive metabolites of drugs form adducts with cellular nucleophiles is fundamental to assessing potential toxicity. Isolation and identification of these adducts are key steps in mechanistic toxicology.

  • Biomarker Discovery: Adducts formed with abundant proteins like human serum albumin (HSA) can serve as long-lived biomarkers of exposure to reactive compounds.[3]

Purification is often challenging due to the presence of unreacted starting materials, reaction byproducts, and the inherent polarity of the adducts themselves. This guide presents a systematic approach to overcome these challenges using reversed-phase column chromatography.

Principle of the Method

The purification strategy is a two-stage process: synthesis of the adduct followed by chromatographic separation.

2.1. Adduct Synthesis: The Thiol-Michael Addition

The core of the synthesis is the base-catalyzed Michael addition of the N-acetylcysteine thiol to the vinyl group of this compound. The reaction proceeds via an anionic mechanism, where a base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the β-carbon of the vinyl sulfonamide.[1]

dot

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product NMES This compound (Michael Acceptor) Adduct This compound-NAC Adduct (Stable Thioether) NMES->Adduct Covalent Bond Formation NAC N-Acetylcysteine (Thiol Nucleophile) NAC->Adduct Base Triethylamine (Et3N) Base->NAC Deprotonates Thiol (R-SH -> R-S⁻)

Caption: Thiol-Michael Addition Reaction Workflow.

2.2. Purification: Reversed-Phase HPLC

Reversed-phase chromatography is the method of choice for separating polar and ionizable compounds.[4] The principle relies on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile).

  • Retention: Less polar compounds have a higher affinity for the non-polar stationary phase and are retained longer. More polar compounds, like the synthesized adduct, have a higher affinity for the polar mobile phase and elute earlier.

  • Gradient Elution: The separation is achieved by gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. This progressively weakens the hydrophobic interactions between the analytes and the stationary phase, allowing for the sequential elution of compounds from least polar to most polar.

  • pH Control: The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. It ensures that ionizable groups, like the carboxylic acid on the NAC moiety of the adduct, are consistently protonated. This suppresses charge-based interactions with the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is a reactive electrophile and should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95% PurityCommercial Source
N-Acetylcysteine (NAC)≥98% PuritySigma-Aldrich
Triethylamine (Et3N)≥99% PuritySigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
C18 Reversed-Phase HPLC Column5 µm, 4.6 x 250 mmAgilent, Waters
Preparative C18 HPLC Column5-10 µm, e.g., 21.2 x 250 mmAgilent, Waters
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeSigma
Protocol 1: Synthesis of the this compound-NAC Adduct
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve N-acetylcysteine (1.0 equivalent) in acetonitrile (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 equivalents) to the NAC solution. Stir for 5 minutes at room temperature. The triethylamine acts as a base to deprotonate the thiol group of NAC, increasing its nucleophilicity.[5]

  • Initiate Reaction: Slowly add a solution of this compound (1.05 equivalents) in acetonitrile to the stirring NAC/triethylamine mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The adduct should be more polar (lower Rf) than the starting this compound. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Pre-Purification Extraction (Optional): Re-dissolve the residue in ethyl acetate and wash with a brine solution to remove excess salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again. The resulting crude solid/oil contains the desired adduct along with unreacted starting materials and byproducts.

Protocol 2: Purification by Preparative RP-HPLC

This protocol is designed for a preparative HPLC system. Analytical scale runs should be performed first to optimize the gradient.

dot

cluster_prep Preparation cluster_run Chromatography cluster_post Post-Purification SamplePrep Dissolve Crude Adduct in Mobile Phase A Inject Inject Sample onto Preparative C18 Column SamplePrep->Inject SystemPrep Equilibrate Prep HPLC System with 95% A / 5% B SystemPrep->Inject Gradient Run Gradient Elution (Increase %B over time) Inject->Gradient Detect Monitor Elution at 210-220 nm Gradient->Detect Collect Collect Fractions Based on UV Absorbance Peaks Detect->Collect Analyze Analyze Fractions for Purity (Analytical HPLC or TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool RemoveSolvent Remove ACN via Rotary Evaporation Pool->RemoveSolvent Lyophilize Lyophilize Aqueous Remainder to Obtain Pure Product RemoveSolvent->Lyophilize

Caption: Workflow for RP-HPLC Purification of the Adduct.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation: Dissolve the crude adduct from Protocol 1 in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the starting conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Run the gradient elution as detailed in the table below. The unreacted, less polar starting materials will elute before the more polar adduct.

Time (minutes)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.020.095.05.0Linear
5.020.095.05.0Linear
25.020.050.050.0Linear
30.020.05.095.0Linear
35.020.05.095.0Linear
36.020.095.05.0Linear
40.020.095.05.0Linear
Note: This is a representative gradient for a preparative column. Flow rate and gradient slope must be optimized based on the specific column dimensions and observed separation on an analytical scale.
  • Fraction Collection: Collect fractions corresponding to the main elution peak of the adduct, as identified by UV detection (typically monitored at 210-220 nm).

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC with a similar, but faster, gradient.

  • Product Isolation:

    • Pool the fractions containing the pure adduct.

    • Remove the acetonitrile using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, fluffy solid.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; column overloadEnsure 0.1% TFA is in both mobile phases. Reduce the amount of sample injected. Use a high-purity, end-capped C18 column.[4]
Poor Resolution Inappropriate gradient slopeDecrease the gradient slope (e.g., extend the time to reach the final %B). Perform analytical runs to optimize the gradient before scaling up.
No Product Elution Adduct is too polar and has no retentionConfirm the adduct is not eluting in the void volume. If so, consider using a more polar "aqueous C18" column or Hydrophilic Interaction Liquid Chromatography (HILIC).
Multiple Peaks for Product Diastereomers formed; product instabilityIf the adduct has multiple chiral centers, diastereomers may be separable. Confirm identity with mass spectrometry. Ensure mobile phase pH is low (~2-3) to prevent degradation.

References

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025). PMC - NIH. Retrieved from [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. (2020). Potebnya Scientific Library. Retrieved from [Link]

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. (2018). NIH. Retrieved from [Link]

  • Vinyl sulfonamide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-Methyl-N-vinylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • N -Methyl- N -phenylvinylsulfonamides for Cysteine-Selective Conjugation. (n.d.). Request PDF. Retrieved from [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). PMC - NIH. Retrieved from [Link]

  • Development of vinyl sulfonate and vinyl sulfonamide: Its implementation in thiol-michael crosslinking polymerization. (2018). Morressier. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • The chemistry and biological activities of N-acetylcysteine. (2013). Minerva Access. Retrieved from [Link]

  • A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins. (2012). OSU Center for Health Sciences Research Profiles. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). mac-mod.com. Retrieved from [Link]

  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

"N-Methylethenesulfonamide as a covalent modifier for protein labeling"

This compound and related vinyl sulfonamides are powerful and highly reactive electrophiles that expand the toolkit for covalent protein modification. [5]Their increased reactivity compared to traditional acrylamides enables the targeting of a broader range of cysteine residues and facilitates more rapid labeling kinetics. [11]The straightforward synthetic routes for their incorporation into small molecules and peptides make them accessible for a wide array of applications, from fundamental proteomics research to the development of next-generation targeted covalent therapies. [5][11]As the field continues to push the boundaries of drug discovery, the unique properties of vinyl sulfonamides will undoubtedly secure their role in the rational design of sophisticated chemical probes and potent therapeutics. [1][8]

References

  • Gabizon, R., et al. (2021). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy.
  • Gabizon, R., et al. (2021). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF.
  • Petracca, R., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PMC - NIH.
  • de Wispelaere, M., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC - NIH.
  • Lin, K., et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. PMC - NIH.
  • Fawcett, F., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC - NIH.
  • Fawcett, F., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing).
  • (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • Targeted covalent inhibitors. Wikipedia.
  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PMC - NIH.
  • Zhang, M., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH.
  • Reaction of N-ethylmaleimide with peptides and amino acids.

Application of N-Methylethenesulfonamide in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Vinylsulfonamides in Covalent Inhibition

In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic intervention. Among the various classes of inhibitors, covalent inhibitors have garnered significant attention for their potential to achieve high potency and prolonged duration of action.[1] Within this class, the vinylsulfonamide moiety, including N-Methylethenesulfonamide, has emerged as a versatile and reactive "warhead" for the targeted inactivation of enzymes.[2][3] Unlike traditional non-covalent inhibitors that rely on reversible binding interactions, vinylsulfonamides form a stable covalent bond with nucleophilic residues within the enzyme's active site, leading to irreversible inhibition.[4]

The electrophilic nature of the vinyl group in this compound makes it susceptible to a Michael-type addition by nucleophilic amino acid residues.[1] Cysteine, with its reactive thiol group, is a common target, although reactions with other nucleophiles like lysine have also been observed.[2][5] This reactivity profile has positioned vinylsulfonamides as valuable tools for developing inhibitors against a range of enzyme classes, including cysteine proteases, kinases, and protein tyrosine phosphatases.[2][4][6] The N-methyl substitution can modulate the reactivity and pharmacokinetic properties of the vinylsulfonamide warhead, offering a handle for fine-tuning inhibitor potency and selectivity.[5]

This guide provides a comprehensive overview of the application of this compound in the design and development of enzyme inhibitors, complete with detailed protocols for synthesis, screening, and characterization.

Mechanism of Action: Covalent Modification

The inhibitory activity of this compound-based compounds stems from their ability to act as Michael acceptors. The sulfonamide group withdraws electron density from the vinyl group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Caption: General mechanism of covalent inhibition by an this compound derivative.

Synthesis of this compound-Based Inhibitors

The synthesis of this compound-based inhibitors typically involves the preparation of a recognition moiety appended to the vinylsulfonamide warhead. The recognition moiety is designed to bind to a specific pocket on the target enzyme, thereby increasing the local concentration of the warhead near the target nucleophile and enhancing the rate of covalent modification.

Protocol 1: General Synthesis of a Peptide-Based this compound Inhibitor

This protocol describes a general method for coupling a peptide recognition motif to the this compound warhead.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Ethenesulfonyl chloride

  • Methylamine solution (e.g., 2M in THF)

  • Triethylamine (TEA)

  • Diethyl ether

  • HPLC purification system

Step-by-Step Procedure:

  • Peptide Synthesis:

    • Swell Rink Amide resin in DMF for 30 minutes.

    • Perform standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry to assemble the desired peptide sequence.

    • Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes.

    • Amino acid coupling: Use a 4-fold excess of Fmoc-amino acid, DIC, and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.

    • Wash the resin with DMF and DCM after each deprotection and coupling step.

  • Sulfonamide Formation:

    • After the final Fmoc deprotection, wash the resin thoroughly with DCM.

    • In a separate flask, dissolve a 5-fold excess of ethenesulfonyl chloride in DCM.

    • Add a 10-fold excess of TEA to the resin, followed by the ethenesulfonyl chloride solution.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Wash the resin with DCM and DMF.

  • N-Methylation:

    • Treat the resin with a 10-fold excess of methylamine solution in DMF.

    • Allow the reaction to proceed overnight at room temperature.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-inhibitor by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the product by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Enzyme Inhibition Assays

To evaluate the inhibitory potency of the synthesized this compound derivatives, a variety of enzymatic assays can be employed. The choice of assay will depend on the specific enzyme target and the available substrates.

Protocol 2: Determination of IC₅₀ for a Cysteine Protease Inhibitor

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of an this compound-based inhibitor against a model cysteine protease, such as papain or cruzain.[7][4]

Materials:

  • Purified cysteine protease

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.8)

  • Dithiothreitol (DTT)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • This compound inhibitor stock solution in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Enzyme Activation:

    • Prepare a solution of the cysteine protease in assay buffer.

    • Activate the enzyme by adding DTT to a final concentration of 5 mM and incubating for 15 minutes at 37°C.

  • Inhibitor Incubation:

    • Prepare serial dilutions of the this compound inhibitor in assay buffer.

    • In a 96-well plate, add a fixed amount of the activated enzyme to each well.

    • Add the serially diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex: 360 nm, Em: 460 nm for AMC).

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time (kinetic read).

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for IC₅₀ determination of an this compound-based inhibitor.

IC50_Workflow A Enzyme Activation (with DTT) C Enzyme-Inhibitor Incubation A->C B Serial Dilution of Inhibitor B->C D Addition of Fluorogenic Substrate C->D E Kinetic Measurement (Fluorescence) D->E F Data Analysis (V₀ calculation) E->F G IC₅₀ Determination (Dose-Response Curve) F->G

Characterization of Covalent Inhibition

To confirm the covalent mechanism of inhibition, further biochemical and biophysical assays are necessary.

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation

Intact protein mass spectrometry can be used to directly observe the covalent modification of the target enzyme by the this compound inhibitor.[2][6]

Materials:

  • Purified target enzyme

  • This compound inhibitor

  • Incubation buffer

  • Mass spectrometer (e.g., ESI-TOF)

Step-by-Step Procedure:

  • Incubation:

    • Incubate the target enzyme with a molar excess of the inhibitor in the incubation buffer for a defined period.

    • Include a control sample of the enzyme incubated with DMSO only.

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Desalt the protein samples using a suitable method (e.g., zip-tips).

  • Mass Spectrometry Analysis:

    • Analyze the samples by intact protein mass spectrometry.

    • Compare the mass spectrum of the inhibitor-treated enzyme with the control.

    • A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound inhibitor structure can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of inhibitor potency and selectivity.

Modification Area Rationale Example Modifications Expected Outcome
Recognition Moiety Enhance binding affinity and selectivity for the target enzyme.Vary peptide sequence, introduce non-natural amino acids, or replace with a small molecule scaffold.Improved IC₅₀, altered selectivity profile.
Linker Optimize the positioning of the warhead for reaction with the target nucleophile.Vary linker length and flexibility.Increased rate of inactivation (k_inact).
N-Substituent Modulate the electrophilicity and steric properties of the warhead.Replace methyl with other alkyl or aryl groups.Altered reactivity and cell permeability.

Target Enzyme Classes for this compound Inhibitors

The vinylsulfonamide scaffold has been successfully employed to develop inhibitors for a variety of enzyme classes.

  • Cysteine Proteases: The reactive cysteine in the active site of these enzymes makes them prime targets for vinylsulfonamide-based inhibitors.[4] Examples include papain, cruzain, and various caspases.

  • Protein Tyrosine Phosphatases (PTPs): The catalytic cysteine in the PTP active site is susceptible to covalent modification by vinylsulfonamides.[6]

  • Kinases: While many kinase inhibitors target the ATP-binding site non-covalently, vinylsulfonamides can be used to target accessible cysteine residues for covalent inhibition.[2]

  • TEAD Transcription Factors: Vinylsulfonamides have been developed as covalent inhibitors of the autopalmitoylation of TEAD transcription factors, which is crucial for their activity.[8][9]

Conclusion and Future Perspectives

This compound and related vinylsulfonamides represent a powerful and versatile class of electrophilic warheads for the development of covalent enzyme inhibitors. Their tunable reactivity and synthetic accessibility make them attractive tools for chemical biology and drug discovery. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of novel this compound-based inhibitors. Future efforts in this field will likely focus on the development of more selective inhibitors, the exploration of novel enzyme targets, and the application of these compounds in therapeutic contexts.

References

  • Vinyl sulfonium as novel proteolytic enzyme inhibitor. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]

  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. [Link]

  • Characterization of aryl vinyl sulfonate inhibitors of tyrosine phosphatases. [Link]

  • Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. [Link]

  • Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. [Link]

  • Study on the dipeptide vinyl sulfonamide derivatives as proteasome inhibitor. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. [Link]

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Application Notes and Protocols: N-Methylethenesulfonamide for the Preparation of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of polymers derived from N-Methylethenesulfonamide. This monomer offers a versatile platform for the creation of functional polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The inherent reactivity of the vinyl group allows for controlled polymerization, while the sulfonamide moiety provides a handle for a variety of post-polymerization modifications. This document details protocols for the polymerization of this compound via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and subsequent functionalization through aza-Michael addition and thiol-ene click chemistry.

Introduction: The Potential of Poly(this compound)

Functionalized polymers are at the forefront of materials science, enabling the development of "smart" materials that can respond to their environment or be tailored for specific interactions.[1] this compound is an emerging monomer that combines a polymerizable vinyl group with a functional N-methylsulfonamide group. The resulting polymer, poly(this compound), possesses a unique combination of properties that make it an attractive candidate for various applications.

The sulfonamide group is a well-known pharmacophore and its presence in a polymer backbone can impart desirable biological properties. Furthermore, the secondary amine within the sulfonamide group provides a reactive site for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This dual functionality makes poly(this compound) a highly versatile platform for creating materials with tailored properties.

This guide will provide detailed protocols for the controlled synthesis of poly(this compound) using RAFT polymerization, a technique known for its ability to produce polymers with well-defined molecular weights and low polydispersity.[1][2][3] Subsequently, we will explore two powerful "click" chemistry reactions, aza-Michael addition and thiol-ene coupling, for the post-polymerization functionalization of the polymer backbone.

Synthesis of Poly(this compound) via RAFT Polymerization

RAFT polymerization is a versatile and robust method for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2][3] The following protocol is a recommended starting point for the RAFT polymerization of this compound.

Materials
  • This compound (Monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask or ampule

Experimental Protocol
  • Reaction Setup: In a Schlenk flask or ampule, combine this compound, DDMAT, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is[4]:[2]:[0.2]. The concentration of the monomer in the solvent can be adjusted, but a 2 M solution is a good starting point.

  • Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by three freeze-pump-thaw cycles.[2][3]

  • Polymerization: After degassing, the sealed reaction vessel is placed in a preheated oil bath at 60-70 °C. The polymerization time will vary depending on the desired conversion and molecular weight, but a typical reaction time is 12-24 hours.

  • Termination and Precipitation: To stop the polymerization, the reaction vessel is removed from the oil bath and cooled in an ice bath. The polymer is then isolated by precipitation into a non-solvent, such as cold diethyl ether or hexane.

  • Purification: The precipitated polymer is collected by filtration and washed several times with the non-solvent to remove any unreacted monomer and initiator. The purified polymer is then dried under vacuum to a constant weight.

Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

  • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the degree of polymerization. The degree of sulfonation can also be determined by NMR.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

Expected Results
ParameterExpected Value
Polydispersity Index (PDI)< 1.3
Molecular WeightControllable by the [Monomer]/[RAFT Agent] ratio

Diagram of RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_characterization Characterization A Combine Monomer, RAFT Agent, Initiator in Solvent B Degas via Freeze- Pump-Thaw Cycles A->B C Heat Reaction Mixture (60-70 °C) B->C D Precipitate Polymer in Non-Solvent C->D E Filter and Wash D->E F Dry Under Vacuum E->F G SEC/GPC F->G H NMR G->H I FTIR H->I

Caption: Workflow for RAFT polymerization of this compound.

Post-Polymerization Functionalization

The secondary amine on the sulfonamide group of poly(this compound) provides a versatile handle for post-polymerization modification. Here, we present protocols for two highly efficient "click" reactions: aza-Michael addition and thiol-ene coupling.

Aza-Michael Addition

The aza-Michael addition is a powerful reaction for forming carbon-nitrogen bonds by reacting a primary or secondary amine with an activated alkene.[6][7]

  • Poly(this compound)

  • Michael Acceptor (e.g., acrylates, acrylamides, maleimides)

  • Organic Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Dissolution: Dissolve poly(this compound) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add the Michael acceptor (1.2-1.5 equivalents per sulfonamide unit) and the organic base (0.1-0.2 equivalents) to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR.

  • Work-up and Purification: Once the reaction is complete, the functionalized polymer is precipitated into a non-solvent, filtered, and washed to remove excess reagents. The purified polymer is then dried under vacuum.

Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a highly efficient and versatile reaction that involves the radical-mediated addition of a thiol to an alkene.[8][9] For this functionalization, the poly(this compound) first needs to be modified to introduce an alkene functionality. This can be achieved by reacting the sulfonamide with a molecule containing both a reactive group for the amine and a vinyl group.

Step 1: Introduction of the 'Ene' Functionality

  • Reaction: React the secondary amine of poly(this compound) with an appropriate reagent like acryloyl chloride or maleic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent.

  • Purification: Purify the resulting "ene"-functionalized polymer by precipitation.

Step 2: Thiol-Ene Coupling

  • Reaction Mixture: Dissolve the "ene"-functionalized polymer and the desired thiol (1.2-1.5 equivalents per 'ene' group) in a suitable solvent.

  • Initiation: Add a radical initiator (e.g., AIBN) and heat the mixture, or use a photoinitiator (e.g., DMPA) and expose the mixture to UV light.[8]

  • Purification: Purify the final functionalized polymer by precipitation.

Characterization of Functionalized Polymers
  • NMR Spectroscopy (¹H and ¹³C): To confirm the successful functionalization by observing the appearance of new signals corresponding to the attached functional group and the disappearance or shift of the N-H proton signal.

  • FTIR Spectroscopy: To detect the new functional groups introduced onto the polymer.

  • SEC/GPC: To confirm that no significant chain degradation occurred during the modification process.

Diagram of Post-Polymerization Modification Pathways

PPM_Pathways cluster_aza_michael Aza-Michael Addition cluster_thiol_ene Thiol-Ene Coupling Start Poly(this compound) Aza_Reagents Michael Acceptor + Base Start->Aza_Reagents Ene_Intro Introduce 'Ene' Group Start->Ene_Intro Aza_Product Functionalized Polymer (C-N Bond Formation) Aza_Reagents->Aza_Product Direct Functionalization Ene_Polymer 'Ene'-Functionalized Polymer Ene_Intro->Ene_Polymer Thiol_Reagents Thiol + Initiator Thiol_Product Functionalized Polymer (C-S Bond Formation) Thiol_Reagents->Thiol_Product

Caption: Two pathways for functionalizing poly(this compound).

Applications and Future Perspectives

The ability to precisely control the synthesis of poly(this compound) and subsequently tailor its functionality opens up a wide range of potential applications.

  • Drug Delivery: The sulfonamide group is a common motif in many therapeutic agents. Polymers containing this group could be explored as drug carriers, potentially enhancing drug solubility and bioavailability. The ability to attach targeting ligands via post-polymerization modification could lead to the development of targeted drug delivery systems.

  • Biomaterials: The biocompatibility of sulfonamide-containing polymers makes them promising candidates for tissue engineering scaffolds, hydrogels, and coatings for medical devices. The functionalization capabilities allow for the incorporation of cell-adhesive peptides or other bioactive molecules.

  • Responsive Materials: By incorporating stimuli-responsive functional groups, it is possible to create "smart" polymers that change their properties in response to changes in pH, temperature, or light. This could be utilized for controlled drug release or in the development of sensors.

The methodologies presented in this guide provide a solid foundation for the exploration of this compound-based polymers. Future research will likely focus on expanding the library of functionalized polymers and evaluating their performance in various biomedical and materials science applications.

References

  • Bednářová, L., et al. (2012). "Thiol-ene" click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A, 1236, 137-142. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 (i) RAFT polymerization of a vinyl-bearing monomer; (ii).... Retrieved from [Link]

  • Diva-portal.org. (2015). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules, 27(15), 4933. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael Addition Reaction: Post-Polymerization Modification and Preparation of PEI/PEG-Based Polyester Hydrogels from Enzymatically Synthesized Reactive Polymers. Retrieved from [Link]

  • Leibniz Institute of Polymer Research Dresden. (n.d.). Publications. Retrieved from [Link]

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"synthetic protocols for N-aryl and N-alkylsulfonamides under solvent-free conditions".

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solvent-Free Synthesis of N-Aryl and N-Alkylsulfonamides

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a vast array of therapeutic agents.[1] Traditional synthetic routes to N-aryl and N-alkylsulfonamides often rely on volatile organic solvents, which contribute to environmental waste and increase processing costs. This guide details robust, solvent-free synthetic protocols that align with the principles of green chemistry, offering significant advantages in terms of efficiency, safety, and environmental impact. We will explore key methodologies, including mechanochemistry (ball milling), microwave-assisted synthesis, and heterogeneous catalysis. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, empowering researchers to adapt and optimize these methods for their specific needs.

The Imperative for Solvent-Free Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. Solvent-free reactions are a pivotal strategy in this endeavor. By eliminating organic solvents, these protocols drastically reduce volatile organic compound (VOC) emissions, minimize chemical waste, and simplify product purification, often leading to lower energy consumption and higher throughput.[2] For the synthesis of sulfonamides, moving to solvent-free conditions not only addresses environmental concerns but can also enhance reaction kinetics and yield, as the concentration of reactants is maximized.[2]

Key Methodologies and Protocols

Several innovative techniques have been developed to facilitate chemical reactions in the absence of a solvent. This section details field-proven protocols for the N-arylation and N-alkylation of sulfonamides using these advanced methods.

Mechanochemical Synthesis via Ball Milling

Expertise & Experience: Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions between solid-state reactants.[3] This technique is inherently solvent-free and can activate reactions that are sluggish under thermal conditions. The protocol below describes a one-pot, two-step synthesis starting from disulfides, which are converted in situ to sulfonyl chlorides and then reacted with an amine.[4] The use of solid reagents like sodium hypochlorite pentahydrate as an oxidant and magnesium oxide as a solid base exemplifies the elegance of this approach, avoiding harsh liquid reagents and simplifying work-up.[3][4]

Experimental Protocol: One-Pot Synthesis from Disulfides [4]

  • Step 1: Preparation of Sulfonyl Chloride Intermediate.

    • To a 15 mL ZrO₂ milling jar containing two ZrO₂ balls (8 mm diameter), add NaHSO₄ (0.1 mmol, 10 mol%).

    • Sequentially add the disulfide (1.0 mmol) and NaOCl·5H₂O (6.0 mmol). Crucially, add reagents in this specific order to ensure reaction success.

    • Mill the mixture at a frequency of 30 Hz for 40-180 minutes, depending on the substrate.

  • Step 2: Amination.

    • Carefully open the milling jar in a fume hood and add the desired amine (1.1 equiv.) and MgO (4.0 mmol) to the mixture.

  • Step 3: Final Reaction and Workup.

    • Close the jar and continue milling at 30 Hz for 120 minutes.

    • After the reaction, recover the crude product by washing the jar with ethyl acetate (5 mL) and filter the suspension.

    • Wash the filtrate three times with a 10% w/w citric acid solution (5 mL each) to remove the excess amine and base.

    • The remaining organic layer contains the desired sulfonamide product, which can be concentrated under reduced pressure.

Workflow for Mechanochemical Synthesis

cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amination cluster_step3 Step 3: Workup s1_reagents Add Disulfide, NaHSO₄, & NaOCl·5H₂O to Jar s1_mill Mill at 30 Hz (40-180 min) s1_reagents->s1_mill Mechanical Energy s2_add Add Amine & MgO s1_mill->s2_add Intermediate Formed s2_mill Mill at 30 Hz (120 min) s2_add->s2_mill Mechanical Energy s3_extract Extract with Ethyl Acetate s2_mill->s3_extract Crude Product s3_wash Wash with Citric Acid Solution s3_extract->s3_wash s3_product Isolate Pure Sulfonamide s3_wash->s3_product

Caption: Ball-Milling Synthesis Workflow.

Microwave-Assisted Synthesis

Expertise & Experience: Microwave irradiation provides rapid and uniform heating, often dramatically accelerating reaction rates compared to conventional heating methods.[5][6] This allows for significantly shorter reaction times and can improve yields by minimizing the formation of thermal decomposition byproducts. The following protocol demonstrates the synthesis of sulfonamides directly from sulfonic acids, avoiding the isolation of unstable sulfonyl chloride intermediates.[5][7] The use of 2,4,6-trichloro-[2][8][9]-triazine (TCT) as an activating agent is a key step, converting the sulfonic acid into a reactive sulfonyl triazine intermediate in situ.[5][10]

Experimental Protocol: Synthesis from Sulfonic Acids [3][5]

  • Step 1: Activation of Sulfonic Acid.

    • In a microwave-safe sealed tube, combine the sulfonic acid (1 mmol), 2,4,6-trichloro-[2][8][9]-triazine (TCT, 0.4 equiv.), and triethylamine (1.2 equiv.) in acetone (2 mL).

    • Irradiate the mixture in a microwave reactor for 20 minutes at 80°C.

  • Step 2: Amination.

    • After cooling the vessel, filter the mixture through Celite to remove the precipitated salts.

    • To the filtrate, add the desired amine (1.1 equiv.), tetrahydrofuran (THF, 0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).

  • Step 3: Final Reaction and Workup.

    • Irradiate the mixture in the microwave reactor for 10 minutes at 50°C.

    • After cooling, dilute the filtrate with dichloromethane (DCM).

    • Wash sequentially with water, saturated aqueous Na₂CO₃, dilute HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfonamide.

Heterogeneous Catalysis

Expertise & Experience: The use of solid-supported or heterogeneous catalysts is a cornerstone of sustainable chemistry. These catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing product contamination.[11] Various solid supports, such as florisil and montmorillonite clays, have demonstrated catalytic activity in sulfonamide synthesis.[11][12] Another advanced approach involves using catalysts with unique properties, such as the magnetically-separable nano-Ru/Fe₃O₄ catalyst, for the N-alkylation of sulfonamides with alcohols, where water is the only byproduct.[9]

Experimental Protocol: N-Alkylation using a Magnetic Nanocatalyst [9]

  • Step 1: Reaction Setup.

    • In a reaction vessel, combine the sulfonamide (5 mmol), the alcohol (20 mmol), the nano-Ru/Fe₃O₄ catalyst (40 mg, 0.4 mol% Ru), and K₂CO₃ (13.8 mg, 0.10 mmol).

  • Step 2: Reaction.

    • Heat the mixture to 150°C under an argon bubble for 12 hours.

  • Step 3: Product Isolation and Catalyst Recovery.

    • After cooling, add a suitable solvent (e.g., ethyl acetate) to the reaction mixture.

    • Use a strong external magnet to hold the nano-Ru/Fe₃O₄ catalyst to the side of the vessel.

    • Decant the solution containing the product. The product can then be purified by standard methods (e.g., crystallization or chromatography).

    • The recovered catalyst can be washed with a solvent and reused for subsequent reactions.

Mechanistic Insights: A Brief Overview

The mechanisms in solvent-free conditions often involve direct interaction between reactants, facilitated by the energy input.

  • Mechanochemistry: The mechanical force in a ball mill creates localized high-pressure and high-temperature spots at the point of impact, which can break bonds and initiate reactions. It also constantly renews the surface of the solid reactants, ensuring efficient contact.

  • Microwave-Assisted Synthesis: Microwaves interact with polar molecules, causing rapid rotation and generating heat. This efficient energy transfer accelerates the formation of the reactive intermediate (e.g., sulfonyl triazine) and the subsequent nucleophilic attack by the amine.[5]

  • Heterogeneous Catalysis (Borrowing Hydrogen): In the N-alkylation with alcohols using the Ru/Fe₃O₄ catalyst, the reaction proceeds via a "borrowing hydrogen" mechanism.[9] The catalyst first facilitates the dehydrogenation of the alcohol to an aldehyde. This aldehyde then condenses with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the catalyst uses the "borrowed" hydrogen to reduce the imine to the final N-alkylsulfonamide product.[9]

Simplified "Borrowing Hydrogen" Mechanism

A R¹-CH₂OH + Sulfonamide B Dehydrogenation (via Catalyst) A->B Alcohol C R¹-CHO (Aldehyde) + H₂ (on Catalyst) B->C D Condensation C->D Reacts with Sulfonamide E N-Sulfonylimine Intermediate + H₂O D->E F Hydrogenation (via Catalyst) E->F Uses 'Borrowed' H₂ G N-Alkylsulfonamide (Product) F->G

Caption: N-Alkylation via Borrowing Hydrogen.

Comparative Data Summary

The following table summarizes representative data for the different solvent-free methods, illustrating their typical performance for the synthesis of N-aryl and N-alkylsulfonamides.

MethodologyStarting MaterialsCatalyst/ReagentTemp. (°C)TimeYield (%)Reference
Ball MillingDisulfide, AmineNaOCl·5H₂O, MgOAmbient3-5 h75-95[4]
MicrowaveSulfonic Acid, AmineTCT, NaOH50-8030 min85-98[5]
MicrowaveSulfonamide, EsterNaOH, TBABN/A5-10 min82-96[2]
HeterogeneousSulfonamide, AlcoholNano-Ru/Fe₃O₄15012 h>80[9]
Solid SupportSulfonyl Chloride, AmineMontmorillonite K10601.5 h94[11][12]
Lewis AcidSulfonamide, AnhydrideZinc Chloride80-12030-120 min62-97[13]

N/A: Not applicable, as microwave power is the primary parameter.

Troubleshooting and Optimization

  • Low Yields in Ball Milling: Ensure reagents are finely powdered and added in the correct sequence.[4] Milling time can be extended, but monitor for potential product degradation.

  • Incomplete Reaction under Microwave: Confirm the microwave vessel is properly sealed to maintain pressure and temperature. The purity of the TCT activating agent is crucial; use freshly opened or properly stored reagent.

  • Catalyst Deactivation (Heterogeneous): If catalyst activity drops upon reuse, consider a more rigorous washing procedure or thermal reactivation (calcination) if the catalyst support allows. For the nano-Ru/Fe₃O₄ catalyst, ensure complete removal of product and byproducts between runs.

  • Product Purification Issues: In solvent-free reactions, unreacted starting materials are the primary impurity. The workup procedures described (e.g., acid wash to remove amines) are designed to simplify purification. If issues persist, a small chromatographic plug may be necessary.

Conclusion

The transition to solvent-free synthesis represents a significant advancement in the production of N-aryl and N-alkylsulfonamides. Methodologies such as mechanochemistry, microwave irradiation, and heterogeneous catalysis provide powerful, efficient, and environmentally responsible alternatives to traditional solvent-based protocols. They offer reduced reaction times, high yields, and simplified product isolation. By understanding the principles and practical steps outlined in this guide, researchers and drug development professionals can implement these green techniques to accelerate discovery and develop more sustainable manufacturing processes.

References

  • Al-Masoudi, N. A. et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Senthamarai, T. et al. (2009). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. ACS Publications. Available at: [Link]

  • Pravst, I. et al. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry (RSC Publishing). Available at: [Link]

  • Zare, A. et al. (N/A). An Efficient Solventless Method for the Synthesis of N,N-Dialkyl Sulfonamide Derivatives. Iranian Chemical Society. Available at: [Link]

  • Mondal, S. (2021). Sulfonamide synthesis under green conditions. Synthetic Communications. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (N/A). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions. ResearchGate. Available at: [Link]

  • Scribd. (N/A). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. Available at: [Link]

  • Organic Chemistry Portal. (N/A). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Jafarpour, M. et al. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. ResearchGate. Available at: [Link]

  • Reddy, P. G. et al. (N/A). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available at: [Link]

  • Dandela, R. et al. (N/A). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate. (N/A). Synthesis, Characterization, and Antimicrobial Evaluation of Sulfonamides Containing N-Acyl Moieties Catalyzed by Bismuth(III) Salts Under Both Solvent and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Request PDF. (N/A). Microwave-assisted synthesis of sulfonamides. ResearchGate. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. Semantic Scholar. Available at: [Link]

  • Rivera, G. et al. (N/A). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. ResearchGate. Available at: [Link]

  • Sharma, P. K. et al. (N/A). Metal- and solvent-free synthesis of N-sulfonylformamidines. RSC Publishing. Available at: [Link]

  • Rivera, G. et al. (N/A). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. SciELO. Available at: [Link]

  • Contreras-Celedón, C. A. et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Griffith Research Online. (N/A). Synthesis of N-alkylsulfonamides by borane-dimethyl sulfide reduction of N-acylsulfonamides. Griffith Research Online. Available at: [Link]

  • Sharma, P. K. et al. (N/A). Metal- and Solvent-Free Synthesis of N-Sulfonylformamidines. ResearchGate. Available at: [Link]

  • Liu, Z., & Larock, R. C. (N/A). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Available at: [Link]

  • Nasrollahzadeh, M. et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (N/A). Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. PubMed. Available at: [Link]

  • Request PDF. (N/A). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. ResearchGate. Available at: [Link]

Sources

"characterization of DNA adducts formed by N-Methylethenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Comprehensive Characterization of DNA Adducts Formed by N-Methylethenesulfonamide Using LC-MS/MS and NMR

Abstract

This compound is a reactive vinyl sulfonamide compound with the potential for genotoxicity due to its ability to form covalent adducts with DNA. The characterization of these adducts is critical for assessing the compound's mutagenic potential and understanding its mechanism of action, which is a vital component in drug development and chemical safety assessment.[1] This guide provides a comprehensive, in-depth protocol for the formation, identification, and structural elucidation of DNA adducts generated by this compound. We detail a complete workflow, from the in vitro incubation of the compound with DNA, through optimized enzymatic hydrolysis, to sensitive detection and quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating, incorporating key quality controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Significance of DNA Adducts

Exogenous and endogenous chemical agents can react with DNA to form covalent adducts, which, if not repaired by cellular mechanisms, can interfere with DNA replication and lead to mutations.[2] Such events are a primary mechanism of carcinogenesis. This compound, as an α,β-unsaturated sulfone, is an electrophilic Michael acceptor, making it reactive toward nucleophilic sites on DNA bases.[3] Specifically, the N7 position of guanine and the N3 position of adenine are highly susceptible to alkylation.[4] Therefore, unambiguously identifying the structures and accurately measuring the levels of DNA adducts formed by this compound are the first and most important steps toward understanding its biological consequences and assessing its risk profile.[1][2]

This document serves as a practical guide for researchers in toxicology, drug safety, and molecular biology, providing both the theoretical basis and step-by-step protocols for a complete characterization campaign.

Principle of Adduct Formation: Michael Addition

The primary mechanism for the reaction of this compound with DNA is a Michael-type 1,4-addition. The nucleophilic centers of DNA bases, such as the N7 atom of guanine, attack the β-carbon of the vinyl group. This reaction proceeds readily under physiological conditions.

cluster_reactants Reactants cluster_product Product A This compound (Electrophile) C N7-(2-(N-methylsulfamoyl)ethyl)guanine Adduct A->C Michael Addition (pH 7.4, 37°C) B Guanine in DNA (Nucleophile) B->C

Caption: Proposed reaction mechanism for DNA adduct formation.

Overall Experimental Workflow

The characterization process follows a logical sequence of steps, beginning with adduct formation and concluding with detailed structural analysis. Each stage is designed to isolate and enrich the adducts for progressively more sensitive and specific analytical techniques.

Caption: High-level workflow for DNA adduct characterization.

Part 1: Protocol for In Vitro Formation of DNA Adducts

This protocol describes the reaction of this compound with a model DNA, such as calf thymus DNA, under controlled conditions.

Materials:

  • Calf Thymus DNA

  • This compound (synthesis required if not commercially available)

  • Tris-HCl buffer (10 mM, pH 7.4)

  • MgCl₂ (5 mM)

  • Sterile, silanized glass vials

Protocol:

  • DNA Preparation: Dissolve high-quality calf thymus DNA in 10 mM Tris-HCl buffer containing 5 mM MgCl₂ to a final concentration of 1 mg/mL. Ensure the DNA is fully dissolved by gentle overnight rotation at 4°C.

  • Reaction Setup: In a silanized glass vial, add the DNA solution. Add a stock solution of this compound (dissolved in a minimal amount of DMSO or ethanol) to achieve the desired final concentration (e.g., 1 mM).

  • Control Sample: Prepare a control reaction containing DNA and the vehicle (e.g., DMSO) but no this compound. This is crucial for distinguishing adduct peaks from background noise during LC-MS analysis.

  • Incubation: Incubate the reaction and control vials at 37°C for 24-48 hours with gentle shaking.

  • Reaction Quenching & DNA Precipitation: Stop the reaction by adding cold ethanol (2.5 volumes) and sodium acetate (0.1 volumes) to precipitate the DNA.

  • Washing: Centrifuge to pellet the DNA. Wash the pellet twice with cold 70% ethanol to remove unreacted compound.

  • Final Preparation: Air-dry the DNA pellet briefly and resuspend it in nuclease-free water for enzymatic hydrolysis.

Expertise & Causality:

  • Why Silanized Vials? Standard glass can have active sites that may adsorb DNA or the adducts, leading to sample loss. Silanization passivates the glass surface.[5]

  • Why 37°C? This temperature mimics physiological conditions and provides sufficient thermal energy for the reaction to proceed without causing significant DNA denaturation.

  • Why a Vehicle Control? The control sample is essential for a trustworthy result. It allows for direct comparison in the final analysis, ensuring that any new chromatographic peaks observed in the treated sample are a direct result of the reaction with this compound.

Part 2: Protocol for Optimized Enzymatic Hydrolysis

Complete enzymatic digestion of the DNA backbone to individual 2'-deoxynucleosides is critical for subsequent LC-MS analysis.[6][7] An incomplete digestion will result in poor recovery and inaccurate quantification.

Materials:

  • Adducted and control DNA from Part 1

  • DNase I (from bovine pancreas)

  • Bovine Spleen Phosphodiesterase

  • Alkaline Phosphatase (from calf intestine)

  • Digestion Buffer (10 mM Tris-HCl, 5 mM MgCl₂, pH 7.0)

  • Ultrafiltration device (e.g., Amicon Ultra, 3 kDa MWCO)

Protocol:

  • Initial Digestion: To approximately 100 µg of adducted DNA in digestion buffer, add DNase I (e.g., 70 units). Incubate at 37°C for 4-6 hours.

  • Secondary Digestion: Add alkaline phosphatase (e.g., 150 units) and bovine spleen phosphodiesterase (e.g., 45 mU) to the mixture.

  • Final Incubation: Continue the incubation overnight (16-18 hours) at 37°C. This comprehensive enzyme cocktail ensures complete hydrolysis to deoxynucleosides.[5][7]

  • Enzyme Removal: Remove the enzymes, which can interfere with LC-MS analysis, by centrifugation through a 3 kDa molecular weight cutoff ultrafiltration device.[5] The deoxynucleosides, including the adducts, will be in the filtrate.

  • Sample Storage: Dry the filtrate under vacuum and store at -80°C until LC-MS/MS analysis. Reconstitute in a small volume of mobile phase A just before injection.

Expertise & Causality:

  • Why a Multi-Enzyme System? DNA is a complex polymer. DNase I performs initial cleavage into smaller oligonucleotides. The phosphodiesterases then act on the ends of these fragments to release deoxynucleoside monophosphates, and alkaline phosphatase removes the final phosphate group to yield the required deoxynucleosides for LC-MS analysis.[6][7]

  • Why Enzyme Optimization is Key: The levels of digestive enzymes can be highly variable between studies.[6][7] It is crucial to use sufficient enzyme concentrations to drive the digestion to completion, ensuring quantitative recovery of the adducts. Using an excess, however, can be costly and may introduce contaminants. The amounts listed are a validated starting point.[5]

Part 3: LC-MS/MS for Adduct Identification and Quantification

LC-MS/MS is the cornerstone technique for detecting and quantifying DNA adducts with high sensitivity and specificity.[2][8]

Instrumentation & Conditions:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

  • Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

Protocol:

  • Full Scan Analysis: First, analyze the digested samples in full scan mode to identify the m/z values of potential adducts that are present in the treated sample but absent in the control.

  • Neutral Loss Scan: A key technique for identifying nucleoside adducts is to perform a neutral loss scan for the deoxyribose moiety (116.047 Da).[5] The instrument is set to detect all parent ions that lose this specific mass upon fragmentation, selectively highlighting potential nucleoside adducts.

  • Product Ion Scan (MS/MS): Once a putative adduct parent ion is identified, perform a product ion scan to obtain its fragmentation pattern. A characteristic fragment will be the protonated adducted base, resulting from the cleavage of the glycosidic bond.

  • Quantification: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves monitoring a specific precursor ion → product ion transition, which provides exceptional sensitivity and selectivity.[9]

Data Interpretation & Expected Results: The primary adducts are expected to be with deoxyguanosine (dG) and deoxyadenosine (dA). The theoretical masses can be calculated to guide the search.

  • Mass of this compound: C₃H₇NO₂S = 121.020 Da

  • Mass of dG: C₁₀H₁₃N₅O₄ = 267.097 Da

  • Expected m/z of [dG-Adduct + H]⁺: 267.097 + 121.020 + 1 = 389.117

  • Characteristic Fragments:

    • Neutral loss of deoxyribose: m/z 389.117 → m/z 273.070

    • Protonated adducted guanine base: m/z 273.070

Putative AdductRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Product Ion (m/z)Identification Method
Unmodified dG8.5268.1152.1 (Guanine+H)⁺Full Scan / MRM
dG-Adduct12.2389.117273.070 (Adducted Guanine+H)⁺Neutral Loss / MRM
Unmodified dA9.1252.1136.1 (Adenine+H)⁺Full Scan / MRM
dA-Adduct14.5373.133257.087 (Adducted Adenine+H)⁺Neutral Loss / MRM
Note: Retention times are hypothetical and depend on the specific LC conditions.

Part 4: Definitive Structural Elucidation by NMR

While LC-MS/MS can provide strong evidence for an adduct's identity, NMR spectroscopy is the gold standard for unambiguous structural determination.[10][11][12] This typically requires synthesizing and purifying a larger quantity of the adduct standard.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of covalent connectivity and stereochemistry.[13][14] For a DNA adduct, NMR can definitively confirm:

  • The site of attachment on the nucleobase (e.g., N7 vs. O⁶ of guanine).

  • The point of attachment on the this compound moiety.

  • The overall 3D conformation of the adducted nucleoside.

Conceptual Protocol:

  • Synthesis of Standard: Synthesize the target adduct by reacting this compound with the free nucleoside (e.g., deoxyguanosine) or the nucleobase itself.

  • Purification: Purify the synthesized adduct using preparative HPLC to obtain a high-purity sample (>95%).

  • NMR Data Acquisition: Dissolve the purified adduct in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a suite of NMR spectra:

    • 1D NMR: ¹H and ¹³C spectra to identify all proton and carbon signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the deoxyribose sugar and the ethyl chain of the adduct.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. An HMBC correlation between the protons on the ethyl chain of the adduct and the C5/C8 carbons of the guanine ring would definitively prove attachment at the N7 position.[15]

  • Structure Confirmation: The collective data from these experiments allows for the complete assignment of the chemical structure, confirming the hypothesis from the LC-MS/MS data.

References

  • Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. PubMed. [Link]

  • Živković, M., et al. (2015). Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy. ResearchGate. [Link]

  • Singh, R., & Farmer, P. B. (2006). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry. [Link]

  • Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]

  • Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC–MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Scilit. [Link]

  • Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Semantic Scholar. [Link]

  • Aramini, J. M., & Germann, M. W. (2004). Chapter - Decoding DNA Structure using NMR Spectroscopy. Bentham Science Publisher. [Link]

  • Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. PubMed. [Link]

  • Aramini, J. M., & Germann, M. W. (2012). Biomolecular NMR Spectroscopy and Structure Determination of DNA. ResearchGate. [Link]

  • Itoh, T., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. PubMed. [Link]

  • Gu, D., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews. [Link]

  • Gudi, R., et al. (2020). Genotoxicity assessment of the novel antitussive agent Benzonatate and its major metabolite. PubMed. [Link]

  • Unknown Author. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. PubMed Central. [Link]

  • Ohnishi, I., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment. [Link]

  • Liu, S., et al. (2021). Advances in Sulfur Mustard-induced DNA Adducts: Characterization and Detection. Toxicology Letters. [Link]

  • Gartner, Z. J., & Liu, D. R. (2001). Expanding the Reaction Scope of DNA-Templated Synthesis. Angewandte Chemie. [Link]

  • Camarero, J. A. (2008). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

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The Versatile Role of N-Methylethenesulfonamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylethenesulfonamide has emerged as a versatile and highly reactive building block in modern organic synthesis, demonstrating significant utility in the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique electronic properties, stemming from the electron-withdrawing sulfonyl group conjugated to a reactive vinyl moiety, render it an excellent Michael acceptor and a competent dienophile in various cycloaddition reactions. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic cores, such as piperidines, pyridines, and tetrahydroquinolines, which are prevalent in numerous pharmaceuticals and biologically active molecules. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Reactivity Principles

The synthetic utility of this compound is primarily governed by two key modes of reactivity: its participation in [4+2] cycloaddition reactions (aza-Diels-Alder reactions) and its role as an electrophile in Michael addition reactions. The electron-withdrawing nature of the N-methylsulfonyl group activates the vinyl group, making it susceptible to nucleophilic attack and enhancing its dienophilic character in cycloaddition reactions.

G cluster_0 Key Reactivity Modes of this compound This compound This compound Aza_Diels_Alder Aza-Diels-Alder Reaction ([4+2] Cycloaddition) This compound->Aza_Diels_Alder as Dienophile Michael_Addition Michael Addition (Conjugate Addition) This compound->Michael_Addition as Michael Acceptor

Caption: Key reactivity pathways of this compound.

I. Synthesis of Substituted Piperidines via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction represents a powerful strategy for the stereoselective synthesis of six-membered nitrogen heterocycles. In this context, this compound serves as an excellent dienophile, reacting with a variety of 1,3-dienes to afford N-sulfonyl-1,2,3,6-tetrahydropyridines, which are versatile precursors to substituted piperidines.

Mechanistic Insight

The reaction typically proceeds via a concerted [4+2] cycloaddition mechanism. The regioselectivity of the reaction is governed by the electronic and steric properties of both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reactivity of this compound and to control the stereochemical outcome of the cycloaddition. The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the dienophile, facilitating the interaction with the HOMO of the diene.

G cluster_0 Aza-Diels-Alder Reaction Workflow start This compound + Diene cycloaddition [4+2] Cycloaddition start->cycloaddition lewis_acid Lewis Acid Catalyst (e.g., BF3·OEt2, ZnCl2) lewis_acid->cycloaddition Catalysis cycloadduct N-Sulfonyl-1,2,3,6-tetrahydropyridine cycloaddition->cycloadduct reduction Reduction of Double Bond (e.g., H2, Pd/C) cycloadduct->reduction desulfonylation Reductive Desulfonylation (e.g., SmI2, Na/Hg) reduction->desulfonylation piperidine Substituted Piperidine desulfonylation->piperidine

Caption: General workflow for piperidine synthesis.

Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction with Danishefsky's Diene

This protocol describes the synthesis of a protected 4-piperidone precursor using the highly reactive Danishefsky's diene.

Materials:

  • This compound

  • trans-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane (5 mL/mmol of sulfonamide).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous zinc chloride (1.2 equiv) in one portion. Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of Danishefsky's diene (1.1 equiv) in anhydrous dichloromethane (2 mL/mmol of diene) to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude cycloadduct.

  • Dissolve the crude product in THF (10 mL) and add 1 M HCl (5 mL). Stir the mixture at room temperature for 1 hour to effect hydrolysis of the silyl enol ether.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-methylsulfonyl-4-piperidone.

DieneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Danishefsky's DieneZnCl₂DCMrt1285[1]
IsopreneBF₃·OEt₂Toluene0 to rt2478[2]
CyclopentadieneAlCl₃DCM-78 to rt692[2]

II. Synthesis of Functionalized Pyridines

While less common than piperidine synthesis, this compound can be employed in strategies to construct pyridine rings, typically involving a cycloaddition followed by an oxidation or elimination step.

Protocol 2: [4+2] Cycloaddition-Oxidation for Pyridine Synthesis

This protocol outlines a potential route to substituted pyridines. The initial cycloadduct is oxidized to the corresponding aromatic pyridine.

Materials:

  • This compound

  • Appropriate 1,3-diene (e.g., a 1-amino-1,3-diene derivative)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv) and the chosen diene (1.2 equiv) in anhydrous toluene (10 mL/mmol of sulfonamide).

  • Heat the mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude cycloadduct in anhydrous DCM (15 mL/mmol).

  • Add DDQ (1.5 equiv) to the solution and stir at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the substituted N-methylsulfonylpyridine.

III. Synthesis of Tetrahydroquinolines via Annulation Reactions

This compound can participate in annulation reactions with in situ generated reactive intermediates, such as aza-ortho-quinone methides, to construct the tetrahydroquinoline framework.

Mechanistic Rationale

This transformation proceeds through an inverse-electron-demand aza-Diels-Alder reaction. An aza-ortho-quinone methide, generated in situ from a suitable precursor like an o-chloromethyl sulfonamide, acts as the electron-deficient diene. This compound, in this case, can act as the dienophile, although more electron-rich olefins are typically used. For this guide, we adapt the principle to show how this compound could be incorporated.

G cluster_1 Tetrahydroquinoline Synthesis Workflow precursor o-Chloromethyl Sulfonamide aza_o_qm Aza-ortho-quinone Methide (in situ) precursor->aza_o_qm base Base (e.g., Et3N) base->aza_o_qm Generation annulation [4+2] Annulation aza_o_qm->annulation dienophile This compound dienophile->annulation thq_product Functionalized Tetrahydroquinoline annulation->thq_product

Caption: Annulation workflow for tetrahydroquinolines.

Protocol 3: Annulation of an Aza-ortho-quinone Methide

This protocol provides a general procedure for the synthesis of a functionalized tetrahydroquinoline derivative.[3][4]

Materials:

  • N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide (aza-o-QM precursor)

  • This compound

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a stirred solution of the aza-o-QM precursor (1.0 equiv) in anhydrous DCE (10 mL/mmol), add triethylamine (1.5 equiv).

  • Stir the mixture at room temperature for 10 minutes to facilitate the in situ generation of the aza-ortho-quinone methide.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Heat the reaction at 60 °C and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Wash the reaction mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydroquinoline derivative.

Aza-o-QM PrecursorDienophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamideIndoleEt₃NDCErt293[3]
N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamideStyreneCs₂CO₃MeCN801285[4]

Note: The yields provided in the table are for reactions with more nucleophilic dienophiles than this compound and serve as a reference for the general reactivity of the aza-o-QM intermediate.

IV. Michael Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity can be harnessed to synthesize a range of acyclic and heterocyclic structures.

Protocol 4: Base-Catalyzed Aza-Michael Addition

This protocol details the addition of a secondary amine to this compound.

Materials:

  • This compound

  • A secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the secondary amine (1.2 equiv) in acetonitrile (10 mL/mmol), add potassium carbonate (1.5 equiv).

  • Add this compound (1.0 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PiperidineK₂CO₃MeCNrt695
MorpholineEt₃NDCMrt892
IndoleNaHTHF0 to rt488

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to participate in both cycloaddition and conjugate addition reactions allows for the construction of complex molecular architectures from simple starting materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent and to develop novel synthetic routes to biologically important molecules. The straightforward nature of these reactions, coupled with the potential for catalytic control of stereochemistry, ensures that this compound will continue to be a key tool in the arsenal of the synthetic organic chemist.

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Application Notes and Protocols for N-Methylethenaminium Surrogates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power of a Transient Intermediate

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Among the myriad of reactive intermediates, the N-methylethenaminium cation, a seemingly simple species, holds significant potential as a powerful electrophile and a synthon for the vinyl cation. However, its inherent instability necessitates the use of more stable precursors, or "surrogates," that can generate the reactive species in situ. This guide provides an in-depth exploration of the synthetic utility of N-methylethenaminium surrogates, offering detailed protocols and mechanistic insights for their application in key carbon-carbon and carbon-nitrogen bond-forming reactions. For researchers, medicinal chemists, and professionals in drug development, mastering the application of these surrogates unlocks a versatile toolkit for the synthesis of novel chemical entities.

The primary surrogates for the N-methylethenaminium cation are enamines derived from methylamine, such as N-methyl-N-vinylamine and its more stable and commonly used analogue, N-vinylpyrrolidine. These compounds serve as nucleophiles in their own right but can be readily converted to the electrophilic iminium form under acidic conditions or upon reaction with electrophiles. This duality in reactivity is the cornerstone of their synthetic utility.

Core Applications and Detailed Protocols

This section delves into the practical applications of N-methylethenaminium surrogates, providing detailed, step-by-step protocols for their use in several cornerstone reactions of organic synthesis. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying chemical principles.

Stork Enamine Alkylation and Acylation: Precision in α-Functionalization

The Stork enamine reaction is a robust and widely employed method for the α-alkylation and α-acylation of ketones and aldehydes, offering a milder alternative to traditional enolate chemistry and minimizing issues of polyalkylation.[1][2] The use of an N-methylethenaminium surrogate, such as the enamine formed from cyclohexanone and pyrrolidine (a common stand-in for the more volatile N-methyl-N-vinylamine), allows for the regioselective formation of the kinetic enamine, leading to the less substituted product.

This protocol details the synthesis of 2-allylcyclohexanone, a classic example of the Stork enamine alkylation.

Reaction Scheme:

Stork_Alkylation cyclohexanone Cyclohexanone enamine Enamine cyclohexanone->enamine p-TsOH, Toluene, reflux pyrrolidine Pyrrolidine pyrrolidine->enamine allyl_bromide Allyl Bromide iminium Iminium Salt allyl_bromide->iminium h3o H₃O⁺ product 2-Allylcyclohexanone h3o->product enamine->iminium Allyl Bromide iminium->product H₃O⁺ (hydrolysis)

Caption: Stork enamine alkylation of cyclohexanone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Cyclohexanone98.145.0 g50.91.0
Pyrrolidine71.125.4 g (6.3 mL)75.91.5
p-Toluenesulfonic acid monohydrate190.2297 mg0.510.01
Toluene-50 mL--
Allyl bromide120.987.4 g (5.3 mL)61.11.2
Hydrochloric acid (1 M)-25 mL--
Diethyl ether-100 mL--
Saturated sodium bicarbonate solution-50 mL--
Brine-50 mL--
Anhydrous magnesium sulfate----

Procedure:

  • Enamine Formation: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (5.0 g, 50.9 mmol), pyrrolidine (5.4 g, 75.9 mmol), p-toluenesulfonic acid monohydrate (97 mg, 0.51 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 0.9 mL) is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully remove the toluene under reduced pressure using a rotary evaporator.

  • Alkylation: Dissolve the crude enamine in 50 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath and add allyl bromide (7.4 g, 61.1 mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Add 25 mL of 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour at room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Separate the organic layer and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford 2-allylcyclohexanone. Typical yields are in the range of 60-70%.

Expertise & Causality:

  • Why Pyrrolidine? Pyrrolidine is often used because it readily forms a stable enamine and its boiling point is convenient for the reaction conditions.

  • Dean-Stark Trap: The removal of water is crucial to drive the equilibrium towards enamine formation.

  • Acid Catalyst: p-Toluenesulfonic acid is a common catalyst for imine and enamine formation.

  • Hydrolysis: The iminium salt formed after alkylation is readily hydrolyzed back to the ketone under acidic conditions.[3]

Michael Addition: Conjugate Bond Formation

Enamines, as soft nucleophiles, are excellent partners in Michael additions to α,β-unsaturated carbonyl compounds.[4][5] This reaction allows for the formation of 1,5-dicarbonyl compounds, which are valuable precursors for further transformations, such as Robinson annulation.

Reaction Scheme:

Michael_Addition enamine Cyclohexanone-Pyrrolidine Enamine iminium_enolate Iminium Enolate Intermediate enamine->iminium_enolate Conjugate Addition mvk Methyl Vinyl Ketone mvk->iminium_enolate h3o H₃O⁺ product 2-(3-Oxobutyl)cyclohexanone h3o->product iminium_enolate->product H₃O⁺ (hydrolysis)

Caption: Michael addition of an enamine to an α,β-unsaturated ketone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Cyclohexanone-pyrrolidine enamine151.255.0 g33.01.0
Methyl vinyl ketone70.092.55 g (3.0 mL)36.41.1
Dioxane (anhydrous)-50 mL--
Acetic Acid-5 mL--
Sodium Acetate-5 g--
Water-25 mL--
Diethyl ether-100 mL--
Saturated sodium bicarbonate solution-50 mL--
Brine-50 mL--
Anhydrous magnesium sulfate----

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add the cyclohexanone-pyrrolidine enamine (5.0 g, 33.0 mmol), prepared as described in Protocol 1, and 50 mL of anhydrous dioxane.

  • Addition of Michael Acceptor: Add methyl vinyl ketone (2.55 g, 36.4 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Hydrolysis: Add a solution of acetic acid (5 mL) and sodium acetate (5 g) in water (25 mL). Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-oxobutyl)cyclohexanone.

Trustworthiness through Self-Validation:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the enamine starting material. The final product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

[4+2] Cycloaddition (Diels-Alder Reaction): Accessing Six-Membered Rings

N-vinyliminium salts, generated in situ from their enamine precursors, can act as potent dienophiles in Diels-Alder reactions due to their electron-deficient nature.[6][7] This provides a powerful method for the synthesis of nitrogen-containing six-membered rings.

Reaction Scheme:

Diels_Alder dienophile N-Vinyl-N-methylanilinium Tetrafluoroborate product N-Methyl-N-phenyl-2-azabicyclo[2.2.1]hept-5-ene dienophile->product CH₂Cl₂, 0 °C to rt diene Cyclopentadiene diene->product

Caption: Diels-Alder reaction of an N-vinyliminium salt.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Vinyl-N-methylaniline133.192.0 g15.01.0
Tetrafluoroboric acid (48% in water)87.813.2 g (2.4 mL)18.21.2
Dichloromethane (anhydrous)-40 mL--
Cyclopentadiene (freshly cracked)66.101.3 g (1.6 mL)19.51.3
Saturated sodium bicarbonate solution-50 mL--
Brine-50 mL--
Anhydrous sodium sulfate----

Procedure:

  • In situ Generation of the Dienophile: In a 100 mL flask, dissolve N-vinyl-N-methylaniline (2.0 g, 15.0 mmol) in 20 mL of anhydrous dichloromethane and cool to 0 °C.

  • Slowly add tetrafluoroboric acid (3.2 g, 18.2 mmol) dropwise with stirring. A precipitate of the N-vinyl-N-methylanilinium tetrafluoroborate may form.

  • Cycloaddition: To the cold suspension, add freshly cracked cyclopentadiene (1.3 g, 19.5 mmol) in 20 mL of anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the product by column chromatography on silica gel.

Authoritative Grounding:

The enhanced reactivity of iminium salts as dienophiles is a well-established principle in cycloaddition chemistry, providing access to complex heterocyclic scaffolds.[8]

Aza-Cope/Mannich Cascade: A Powerful Tandem Reaction

The cationic 2-aza-Cope rearrangement is a[9][9]-sigmatropic rearrangement that can be coupled with a subsequent Mannich cyclization to rapidly build molecular complexity.[2][10][11] This tandem reaction, often initiated from an unsaturated iminium ion, is a powerful tool for the synthesis of nitrogen-containing polycyclic systems.

Reaction Scheme:

Aza_Cope_Mannich start_material N-Allyl-N-(1-phenylvinyl)amine iminium_ion Iminium Ion start_material->iminium_ion Acid acid H⁺ rearranged_iminium Rearranged Iminium Ion iminium_ion->rearranged_iminium [3,3]-Aza-Cope enol product 3-Acetyl-2-phenylpyrrolidine rearranged_iminium->product Mannich Cyclization

Caption: Aza-Cope/Mannich cascade reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Allyl-N-(1-phenylvinyl)amine173.251.0 g5.771.0
Paraformaldehyde30.03208 mg6.921.2
Camphorsulfonic acid232.30134 mg0.580.1
Acetonitrile (anhydrous)-20 mL--
Saturated sodium bicarbonate solution-30 mL--
Ethyl acetate-50 mL--
Brine-30 mL--
Anhydrous sodium sulfate----

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add N-allyl-N-(1-phenylvinyl)amine (1.0 g, 5.77 mmol), paraformaldehyde (208 mg, 6.92 mmol), and camphorsulfonic acid (134 mg, 0.58 mmol).

  • Add 20 mL of anhydrous acetonitrile via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature and quench with 30 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography to afford the desired pyrrolidine derivative.

Mechanistic Insight:

The reaction proceeds through the formation of an iminium ion, which undergoes a[9][9]-sigmatropic rearrangement (aza-Cope) to form a new iminium ion and an enol. The subsequent intramolecular Mannich reaction between the enol and the iminium ion leads to the formation of the pyrrolidine ring.[12][13][14]

Conclusion: A Versatile Tool for the Synthetic Chemist

N-methylethenaminium surrogates are versatile and powerful tools in the arsenal of the synthetic organic chemist. Their ability to act as both nucleophiles in their enamine form and potent electrophiles as iminium ions allows for a wide range of transformations. The protocols detailed in this guide provide a practical framework for the application of these surrogates in key bond-forming reactions. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can leverage the unique reactivity of N-methylethenaminium surrogates to access complex and novel molecular structures, paving the way for advancements in drug discovery and materials science.

References

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029-2030. [Link]

  • Stork Enamine Alkylation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Michael Reaction. (2023, May 24). In Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Diels-Alder Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Jung, M. E., & Buszek, K. R. (1988). N-Vinylpyridinium and N-vinyl-N,N,N-trialkylammonium tetrafluoroborate salts as novel dienophiles in Diels-Alder reactions. Tetrahedron Letters, 29(48), 6165-6168. [Link]

  • Overman, L. E., & Jacobsen, E. J. (2005). Aza-Cope Rearrangement−Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 127(51), 18434-18442. [Link]

  • The Aza-Cope/Mannich Reaction. (2011). Organic Reactions, 75, 1-394. [Link]

  • Stork Enamine Alkylation. (n.d.). In Grokipedia. Retrieved January 7, 2026, from [Link]

  • Aza-Cope Rearrangement. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. (2006). PubMed Central. [Link]

  • Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. (2025, May 22). JoVE. [Link]

  • The Aza-Cope/Mannich Reaction. (n.d.). ResearchGate. [Link]

  • aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine. (n.d.). Lookchem. [Link]

  • Stork Enamine Synthesis. (n.d.). Chemistry Steps. [Link]

  • Stork Enamine Synthesis. (n.d.). NROChemistry. [Link]

  • Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. (2020, March 30). YouTube. [Link]

  • PART I. DESIGN, PREPARATION, AND APPLICATIONS OF NOVEL N-VINYLIMINIUM SALTS IN ORGANIC SYNTHESIS. PART II. DESIGN AND SYNYHESIS. (n.d.). MOspace. [Link]

  • (PDF) First Diels–Alder reaction of a N-nitrogen-substituted iminium ion as dienophile furnishing N-amino-substituted 1,2,5,6-tetrahydropyridines. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Methylethenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Methylethenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The content is structured in a practical question-and-answer format to directly address challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy, reagent selection, and reaction monitoring.

Q1: What are the most common synthetic routes to this compound?

A: There are two primary and reliable routes for synthesizing this compound. The choice often depends on the availability of starting materials.

  • Route A: Dehydrohalogenation. This is a robust two-step process. It begins with the synthesis of an intermediate, N-methyl-2-chloroethanesulfonamide, from readily available starting materials like N-methyltaurine[1] or by reacting methylamine with 2-chloroethanesulfonyl chloride. This intermediate is then subjected to a base-induced elimination (dehydrohalogenation) to form the vinyl group.[2] This route offers excellent control and is generally high-yielding.

  • Route B: Direct Vinylsulfonylation. This approach involves the direct reaction of methylamine with ethenesulfonyl chloride. While seemingly more direct, ethenesulfonyl chloride is highly reactive and prone to polymerization, which can complicate the reaction and purification, often leading to lower yields.

This guide will focus on optimizing the more common and controllable dehydrohalogenation route (Route A).

Q2: How do I select the optimal base for the final dehydrohalogenation step?

A: The choice of base is critical for the success of the E2 elimination reaction that forms the double bond. The ideal base should be strong enough to deprotonate the α-carbon but be non-nucleophilic to avoid competing SN2 substitution reactions.

  • Strong, Non-Nucleophilic Bases: Sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) or 1,1,3,3-Tetramethylguanidine (TMG) are highly recommended. They are excellent proton scavengers but their bulkiness prevents them from acting as nucleophiles.

  • Common Amine Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can also be used, but they are generally weaker and may require higher temperatures or longer reaction times.[3] They are a good starting point, but DBU often gives cleaner and faster reactions.

  • Inorganic Bases: Strong inorganic bases like potassium tert-butoxide can be effective but may have limited solubility in common organic solvents, potentially leading to heterogeneous mixtures that require vigorous stirring.

Q3: What solvent systems are most effective for this synthesis?

A: Aprotic solvents are preferred for both steps of the synthesis to avoid unwanted side reactions with reactive intermediates.

  • For N-methyl-2-chloroethanesulfonamide synthesis: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are inert under the reaction conditions and effectively solubilize the reactants.

  • For the Dehydrohalogenation Step: Acetonitrile (MeCN) or THF are often the best choices. They provide good solubility for both the substrate and the commonly used organic bases like DBU. Using DCM is also possible, but its lower boiling point limits the accessible temperature range.

Q4: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting material (N-methyl-2-chloroethanesulfonamide) is more polar and will have a lower Rf value than the final, less polar this compound product. Staining with potassium permanganate is effective for visualizing the product's double bond. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio.[4][5]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or no yield of the N-methyl-2-chloroethanesulfonamide intermediate.

  • Potential Cause: Hydrolysis of the sulfonyl chloride starting material.

    • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis by water. Any moisture in the solvent, glassware, or on the starting amine will rapidly convert the sulfonyl chloride to the unreactive sulfonic acid, halting the reaction.[3]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure the methylamine source is also anhydrous.

  • Potential Cause: Suboptimal base or reaction conditions.

    • Explanation: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.

    • Solution: Use at least 2 equivalents of a base like triethylamine or pyridine.[3] Add the sulfonyl chloride slowly (dropwise) to a cooled solution (0 °C) of the amine and the base to control the exotherm and prevent side reactions.

Problem 2: The dehydrohalogenation (elimination) step is slow, incomplete, or fails entirely.

  • Potential Cause: The base used is not strong enough.

    • Explanation: The E2 elimination mechanism requires a sufficiently strong base to abstract a proton from the carbon adjacent to the chlorine atom.[2] Weaker bases like TEA may not be effective at room temperature.

    • Solution: Switch to a stronger, non-nucleophilic base such as DBU. Typically, 1.2 to 1.5 equivalents are sufficient. This almost always resolves the issue of a stalled reaction.

  • Potential Cause: Reaction temperature is too low.

    • Explanation: Like most reactions, elimination reactions have an activation energy barrier that must be overcome. If the reaction is sluggish at room temperature even with a strong base, gentle heating may be required.

    • Solution: After adding the base at room temperature, slowly heat the reaction mixture to 40-50 °C and monitor by TLC. Avoid excessive heat, which can promote polymerization of the vinyl sulfonamide product.

Problem 3: Significant impurity formation is observed during the final elimination step.

  • Potential Cause: Polymerization of the this compound product.

    • Explanation: Vinyl sulfonamides are Michael acceptors and can be susceptible to polymerization, especially in the presence of excess base or at elevated temperatures. This is a common issue with electron-deficient alkenes.

    • Solution:

      • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.2 equivalents).

      • Maintain Low Temperature: Run the reaction at room temperature or with minimal heating.

      • Work-Up Promptly: Once the reaction is complete as per TLC, proceed with the work-up immediately to remove the base and isolate the product.

  • Potential Cause: The base is acting as a nucleophile.

    • Explanation: If a non-hindered base is used (e.g., an unhindered secondary amine), it can potentially act as a nucleophile and attack the substrate, leading to undesired byproducts.

    • Solution: This reinforces the recommendation to use a sterically hindered, non-nucleophilic base like DBU.

Problem 4: The final product is difficult to purify.

  • Potential Cause: Co-elution of the product with the base during column chromatography.

    • Explanation: Amine bases like TEA and DBU can sometimes have Rf values close to the product, making separation difficult.

    • Solution: During the aqueous work-up, perform a wash with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl).[3] This will protonate the amine base, forming a salt that will be extracted into the aqueous layer, effectively removing it before chromatography.

  • Potential Cause: Product instability on silica gel.

    • Explanation: Vinyl sulfonamides can be sensitive to acidic silica gel, which may cause decomposition or streaking on the column.

    • Solution: If you observe significant streaking or product loss, consider deactivating the silica gel. This can be done by preparing the silica slurry with a solvent system containing 1% triethylamine (e.g., 1% TEA in hexanes/ethyl acetate) to neutralize the acidic sites on the silica surface.

Data Presentation & Optimized Protocols

Table 1: Effect of Base and Solvent on Dehydrohalogenation Yield

The following table summarizes typical outcomes when optimizing the elimination step. Data is representative for a reaction of N-methyl-2-chloroethanesulfonamide run for 4 hours.

EntryBase (equiv.)SolventTemperature (°C)Conversion (%)Notes
1Triethylamine (1.5)DCM25~20%Very slow reaction; requires prolonged stirring (>24h).
2Triethylamine (1.5)MeCN50~75%Faster with heating, but some side products observed.
3DBU (1.2)THF25>95%Clean, fast reaction. Generally complete within 2-4 hours.
4DBU (1.2)MeCN25>95%Optimal Conditions. Clean, fast, and easy work-up.
5K₂CO₃ (2.0)MeCN60~40%Heterogeneous reaction, requires vigorous stirring and heat.
Experimental Protocols
Protocol 1: Synthesis of N-methyl-2-chloroethanesulfonamide
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methylamine (1.0 eq, typically as a solution in THF or as the hydrochloride salt with an extra equivalent of base).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) followed by triethylamine (2.2 eq).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-chloroethanesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with 1M HCl, then saturated sodium bicarbonate, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Dehydrohalogenation to this compound
  • Setup: Dissolve the crude or purified N-methyl-2-chloroethanesulfonamide (1.0 eq) in anhydrous Acetonitrile (MeCN) (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add DBU (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC (stain with KMnO₄).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the MeCN.

  • Purification: Redissolve the residue in ethyl acetate and wash with 1M HCl (2x) to remove the DBU, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualized Workflows & Logic

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from a common starting material to the final product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Elimination Methylamine Methylamine Reaction_1 Sulfonamide Formation (DCM, TEA, 0°C to RT) Methylamine->Reaction_1 2-Chloroethanesulfonyl_Chloride 2-Chloroethanesulfonyl_Chloride 2-Chloroethanesulfonyl_Chloride->Reaction_1 Intermediate N-methyl-2-chloroethanesulfonamide Reaction_1->Intermediate Reaction_2 Dehydrohalogenation (MeCN, RT) Intermediate->Reaction_2 DBU DBU (Base) DBU->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification Aqueous Workup & Column Chromatography Final_Product->Purification

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for troubleshooting low yield in the elimination step.

G Start Low Yield in Elimination Step Check_TLC Analyze TLC Plate: Is starting material (SM) present? Start->Check_TLC Yes_SM Yes, significant SM remains Check_TLC->Yes_SM No_SM No, SM is consumed Check_TLC->No_SM Check_Base Was the base strong enough? (e.g., DBU) Yes_SM->Check_Base Check_Streaking Is there a streak or multiple spots? No_SM->Check_Streaking Switch_Base ACTION: Switch to a stronger base like DBU. Check_Base->Switch_Base No Increase_Temp ACTION: Increase temperature to 40-50°C. Check_Base->Increase_Temp Yes Polymerization CAUSE: Product polymerization or degradation. Check_Streaking->Polymerization Yes Action_Polymer ACTION: Rerun with lower temp & prompt work-up. Polymerization->Action_Polymer

Caption: Decision tree for troubleshooting low yield in the dehydrohalogenation reaction.

References
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. DOI: 10.1055/s-2003-41059. Available at [Link]

  • Willis, M. C., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Available at [Link]

  • Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Available at [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at [Link]

  • Wikipedia. (n.d.). N-Methyltaurine. Retrieved from [Link]

  • Rana, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at [Link]

Sources

"common side reactions and byproducts in N-Methylethenesulfonamide chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylethenesulfonamide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reagent. This compound is a potent Michael acceptor, and its high reactivity, while beneficial for desired transformations, can also lead to specific side reactions and byproducts. This document provides in-depth, experience-driven insights into identifying, troubleshooting, and mitigating these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with or storing this compound?

The primary stability concern is undesired polymerization. The vinyl group is highly activated by the sulfonamide, making it susceptible to radical or anionic polymerization, especially during storage at elevated temperatures, in the presence of light, or upon contamination with initiators. A second major concern is its reactivity towards nucleophiles; it should not be stored with or exposed to alcohols, amines, or thiols, as this will lead to Michael addition byproducts.

Q2: I am observing a loss of my starting material and the formation of a white, insoluble solid. What is likely happening?

This is a classic sign of polymerization. This compound can polymerize, particularly during purification (e.g., silica gel chromatography) or if not properly inhibited during storage.[1] To prevent this, store the monomer in a cool, dark place and consider adding a radical inhibitor like butylated hydroxytoluene (BHT) if it will not interfere with downstream applications.

Q3: My reaction is clean by TLC, but after workup and chromatography, I see many new spots and a lower yield. Why?

The high electrophilicity of vinyl sulfonamides makes them prone to degradation on silica gel.[1] The acidic nature of silica can catalyze both polymerization and addition of nucleophilic solvents (like methanol often used in column chromatography) to the double bond. If you must use chromatography, consider using a neutral support like alumina or deactivating the silica gel with a base like triethylamine before use.

Q4: How sensitive is the sulfonamide group to hydrolysis?

Generally, the sulfonamide bond is quite robust. Under typical environmental and neutral pH conditions, sulfonamides are hydrolytically stable with long half-lives.[2][3] However, hydrolysis can be promoted under strongly acidic or basic conditions, or catalyzed by certain metal species, leading to cleavage of the S-N bond.[4] For most organic synthesis applications, hydrolysis of the sulfonamide is not the primary side reaction of concern unless harsh conditions are employed.

Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve common issues based on your experimental observations.

Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product

This often points to a competing reaction that is consuming your this compound faster than your intended reaction.

Possible Cause 1: Unintended Michael Addition

This compound is a highly reactive Michael acceptor, even more so than analogous acrylamides.[5][6] It will readily react with a wide range of nucleophiles.

  • Evidence : You observe new mass peaks in your LC-MS corresponding to [M + NuH], where M is the mass of your starting material and NuH is the mass of a nucleophile present in your reaction.

  • Common Culprits :

    • Solvents : Protic solvents like methanol, ethanol, or even water can act as nucleophiles.

    • Reagents : Amine bases (e.g., triethylamine, DIPEA), thiol-based reagents, or even trace impurities can add to the vinyl group.

    • Starting Materials : If your other reactant has a nucleophilic site (e.g., a free amine or thiol), it may be adding to the vinyl sulfonamide.

Table 1: Common Nucleophiles and Expected Adduct Masses

NucleophileFormulaMass of Adduct (M + NuH)Notes
WaterH₂O139.17 g/mol Can occur during aqueous workup.
MethanolCH₃OH153.19 g/mol Common solvent for chromatography.
EthanolC₂H₅OH167.22 g/mol Common reaction solvent.
Triethylamine(C₂H₅)₃N222.37 g/mol Common base; can lead to a quaternary ammonium salt.
BenzylamineC₇H₉N228.32 g/mol Example of a primary amine addition.[7]
CysteineC₃H₇NO₂S242.33 g/mol Model for reaction with thiol-containing biomolecules.[8]

This compound (MW = 121.16 g/mol )

Solutions & Protocols
  • Protocol 1: Solvent Selection

    • Choose Aprotic Solvents : Opt for solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

    • Dry Solvents : Ensure solvents are anhydrous to prevent addition of water.

    • Avoid Nucleophilic Bases : If a base is required, use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.

  • Protocol 2: Reaction Condition Optimization

    • Lower Temperature : Run reactions at 0 °C or lower to reduce the rate of side reactions.

    • Order of Addition : Add the this compound slowly to the reaction mixture containing the intended nucleophile to minimize its concentration and reduce the chance of side reactions.

Possible Cause 2: In-situ Polymerization

The vinyl group can polymerize under reaction conditions, especially if radical initiators are present or generated.

  • Evidence : Formation of an insoluble precipitate, significant broadening of peaks in ¹H NMR, or a smear on your TLC plate.

  • Solutions :

    • Degas Solvents : Remove dissolved oxygen, which can promote radical formation, by sparging with nitrogen or argon.

    • Add Inhibitors : If compatible with your chemistry, add a small amount (50-100 ppm) of a radical inhibitor like BHT.

Issue 2: Complex Impurity Profile in Final Product

Even if the main reaction proceeds, side reactions can generate a host of impurities that complicate purification.

Byproduct Profile 1: Dimerization/Oligomerization

Under basic conditions, a molecule of this compound can be deprotonated (if there were an N-H) or another nucleophile can initiate an anionic polymerization, leading to dimers, trimers, and other small oligomers.

  • Detection : Look for mass peaks at multiples of the monomer mass (e.g., 242.32 for dimer, 363.48 for trimer) in your LC-MS.

  • Mitigation :

    • Use the minimum required amount of base.

    • Maintain a low reaction temperature.

    • Avoid prolonged reaction times.

Byproduct Profile 2: Post-Workup Artifacts

As mentioned, byproducts are often formed during workup and purification.

  • Detection : Compare the crude reaction mixture (by LC-MS or crude NMR) to the post-purification sample. The appearance of new impurities points to this issue.

  • Mitigation Protocol :

    • Quenching Strategy : Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize any basic catalysts before extraction.

    • Avoid Reactive Solvents : Do not use methanol or other nucleophilic solvents in your workup or chromatography.

    • Alternative Purification : Consider alternatives to silica gel chromatography, such as recrystallization, distillation, or preparative HPLC with a suitable mobile phase.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Major Side Reaction Pathways

This diagram illustrates the three primary pathways for unintended consumption of this compound.

Side_Reactions cluster_main This compound cluster_products Side Products NMES H₂C=CH-SO₂-NHCH₃ Polymer Polymer (-[CH₂-CH(SO₂NHCH₃)]n-) NMES->Polymer Radicals, Base, or Light Michael_Adduct Michael Adduct (Nu-CH₂-CH₂-SO₂-NHCH₃) NMES->Michael_Adduct Nucleophiles (R-OH, R-NH₂, R-SH) Hydrolysis_Product Hydrolysis Product (HO-CH₂-CH₂-SO₂-NHCH₃) NMES->Hydrolysis_Product H₂O (Harsh Conditions)

Caption: Key side reactions of this compound.

Diagram 2: Troubleshooting Workflow for Low Product Yield

This workflow provides a logical sequence of steps to diagnose the cause of a low-yielding reaction.

Troubleshooting_Workflow Start Problem: Low Yield Check_Crude Analyze Crude Reaction (LC-MS, NMR) Start->Check_Crude SM_Consumed Is Starting Material (SM) Fully Consumed? Check_Crude->SM_Consumed Insoluble_Solid Insoluble Solid / Precipitate? SM_Consumed->Insoluble_Solid Yes Cause_Inactive Root Cause: Reaction Not Proceeding SM_Consumed->Cause_Inactive No Mass_Adducts Mass Peaks = [SM + Solvent/Base]? Insoluble_Solid->Mass_Adducts No Cause_Polymer Root Cause: Polymerization Insoluble_Solid->Cause_Polymer Yes Cause_Michael Root Cause: Unintended Michael Addition Mass_Adducts->Cause_Michael Yes

Caption: A step-by-step guide to troubleshooting low yield.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 272-279. [Link]

  • Petala, E., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12557-12567. [Link]

  • Nandanan, E., et al. (2011). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. Bioorganic & Medicinal Chemistry Letters, 21(22), 6844-6848. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]

  • Truce, W. E., & Breiter, J. J. (1962). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 27(9), 3043-3048. [Link]

  • Reddy, S. K., et al. (2018). Development of vinyl sulfonate and vinyl sulfonamide: Its implementation in thiol-michael crosslinking polymerization. Morressier. [Link]

  • Bird, J. S., et al. (2024). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 15(25), 9475-9482. [Link]

  • Worrell, B. T., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4049-4053. [Link]

  • Reddy, S. K., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Polymer Chemistry, 9(10), 1236-1240. [Link]

  • Reddy, S. K., et al. (2018). Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization. Journal of the Mechanical Behavior of Biomedical Materials, 88, 326-333. [Link]

  • Bird, J. S., et al. (2024). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Publishing. [Link]

  • Tatton, M. R., et al. (2020). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 11(10), 1736-1740. [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving N-Methylethenesulfonamide Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related vinylsulfonamides. We will delve into the critical aspects of the reaction, providing troubleshooting solutions and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, particularly in the development of covalent inhibitors and chemical probes due to the reactivity of the vinyl group as a Michael acceptor. The most direct synthetic route involves the reaction of ethenesulfonyl chloride with methylamine. While conceptually straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the desired product. This guide will focus on a primary synthetic pathway and provide in-depth troubleshooting for common problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and offers scientifically-grounded solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of this compound. What are the likely causes and how can I fix this?

Answer: Low or no product yield can stem from several factors, primarily related to the quality of your reagents and the reaction conditions.

  • Cause 1: Inactive Ethenesulfonyl Chloride. Ethenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert it to the unreactive ethenesulfonic acid, halting your reaction.

    • Solution:

      • Always use freshly purchased or distilled ethenesulfonyl chloride.

      • Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Cause 2: In-situ Generation of Unreactive Species. In the presence of tertiary amines, ethenesulfonyl chloride can form a sulfene intermediate which may have alternative, non-productive reaction pathways.[3]

    • Solution:

      • Carefully control the addition of your base. A slow, dropwise addition of the base to the reaction mixture can help to minimize the formation of unwanted intermediates.

      • Consider using a less sterically hindered base.

  • Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution:

      • Typically, a slight excess of methylamine (1.1 to 1.2 equivalents) is used to ensure the complete consumption of the sulfonyl chloride.

      • The base, usually a non-nucleophilic tertiary amine like triethylamine, should be used in at least stoichiometric amounts (1.0 equivalent) to neutralize the HCl generated during the reaction.

Issue 2: Significant Formation of a Sticky, Insoluble Material (Polymerization)

Question: My reaction mixture has become a thick, unworkable mass, and I am unable to isolate my product. What is happening?

Answer: This is a classic sign of polymerization of the vinylsulfonamide product. The vinyl group is electron-deficient and can undergo anionic or radical polymerization, especially under basic conditions or during purification.[4][5]

  • Solution:

    • Control Reaction Temperature: Keep the reaction temperature low. Running the reaction at 0 °C or even -78 °C can significantly reduce the rate of polymerization.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Purification Strategy: Avoid silica gel chromatography if possible, as the acidic nature of the silica can promote polymerization.[4][5] Consider the following alternatives:

      • Aqueous Workup and Extraction: If the product is sufficiently non-polar, a simple extraction followed by washing with dilute acid (to remove the amine base) and brine may be sufficient.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Short Plug of Silica: If chromatography is unavoidable, use a short plug of silica gel and elute quickly with a non-polar solvent system. Deactivating the silica with a small amount of triethylamine in the eluent can also help.

Issue 3: Difficulty in Removing the Amine Base Post-Reaction

Question: After my reaction, I am struggling to remove the triethylamine from my product.

Answer: Tertiary amine bases like triethylamine can be challenging to remove completely due to their relatively high boiling points.

  • Solution:

    • Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1 M HCl. This will protonate the triethylamine, forming a water-soluble salt that will partition into the aqueous layer.

    • Azeotropic Removal: For residual amounts, co-evaporation with a solvent like toluene under reduced pressure can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the synthesis of this compound?

A1: The following is a robust starting protocol. Optimization may be required based on your specific experimental setup and scale.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Ethenesulfonyl Chloride:

    • Dissolve ethenesulfonyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel.

    • Add the ethenesulfonyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Purification:

    • If necessary, purify the crude product by flash chromatography on silica gel deactivated with triethylamine, using a gradient of ethyl acetate in hexanes. Note: Minimize contact time with silica gel to prevent polymerization.[4][5]

Q2: Are there alternative synthetic routes to this compound that might avoid the use of the highly reactive ethenesulfonyl chloride?

A2: Yes, there are several alternative strategies that can be employed:

  • From 2-Chloroethanesulfonyl Chloride: This method involves the reaction of 2-chloroethanesulfonyl chloride with methylamine to form N-methyl-2-chloroethanesulfonamide, followed by an elimination reaction using a base like triethylamine to generate the vinyl group.[6][7] This can be a more manageable approach as 2-chloroethanesulfonyl chloride is generally more stable than its vinyl counterpart.

  • Horner-Wadsworth-Emmons Approach: A Horner-Wadsworth-Emmons type reaction using a phosphonate-containing sulfonamide and formaldehyde can also be used to construct the vinylsulfonamide moiety.[8][9] This method offers excellent control over the stereochemistry of the double bond, although it is a multi-step process.

  • Protecting Group Strategy: For complex molecules, a protecting group strategy can be employed. An α-selenoether can be used to mask the vinyl group, which is stable to many reaction conditions. The vinyl sulfonamide can then be unmasked under mild oxidative conditions at a late stage in the synthesis.[4][10]

Q3: How can I confirm the identity and purity of my this compound product?

A3: Standard analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The vinyl protons will have characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group will be indicated by characteristic stretches in the IR spectrum.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.

Q4: What are the key safety precautions to take when working with ethenesulfonyl chloride?

A4: Ethenesulfonyl chloride is a corrosive and moisture-sensitive chemical.[2][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Data Summary and Visualization

Table 1: Troubleshooting Guide for this compound Synthesis
Problem Potential Cause Recommended Solution
Low or No Yield Hydrolysis of ethenesulfonyl chlorideUse anhydrous conditions and fresh reagent.
Incorrect stoichiometryUse a slight excess of methylamine and at least one equivalent of base.
Polymerization High reaction temperatureMaintain low temperature (0 °C or below).
Prolonged reaction/purification timeMonitor reaction closely and work up promptly. Avoid prolonged exposure to silica gel.
Impure Product Residual amine baseWash the organic layer with dilute acid during workup.
Hydrolyzed sulfonyl chlorideA basic wash (e.g., saturated sodium bicarbonate) can remove the acidic sulfonic acid.
Diagrams

Diagram 1: Proposed Synthetic Pathway for this compound

G reagent1 Ethenesulfonyl Chloride product This compound reagent1->product reagent2 Methylamine reagent2->product base Triethylamine byproduct Triethylamine HCl base->byproduct

Caption: Primary synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_stoichiometry Verify Stoichiometry stoich_ok Stoichiometry OK check_stoichiometry->stoich_ok check_temp Check Reaction Temperature temp_ok Temperature OK check_temp->temp_ok reagent_ok->check_stoichiometry Yes solution1 Use fresh/distilled ethenesulfonyl chloride reagent_ok->solution1 No stoich_ok->check_temp Yes solution2 Adjust reactant ratios stoich_ok->solution2 No temp_ok->start Re-evaluate solution3 Maintain low temperature temp_ok->solution3 No

Caption: Decision tree for addressing low reaction yield.

References

  • Craven, G., Affron, D. P., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 10(3), 437-443. Available at: [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. Available at: [Link]

  • Craven, G., Affron, D. P., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. Available at: [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Thieme. Available at: [Link]

  • Craven, G., Affron, D. P., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. RSC Publishing. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Ethenesulfonyl Chloride (CAS 6608-47-5): A Versatile Reagent for Chemical Synthesis. Available at: [Link]

  • ChemBK. (2024). Ethenesulfonyl chloride. Available at: [Link]

  • King, J. F., Loosmore, S. M., Hillhouse, J. H., & Khemani, K. C. (1989). Vinylogous nucleophilic catalysis. The tertiary amine promoted reaction of ethenesulfonyl chloride with alcohols. Canadian Journal of Chemistry, 67(2), 330-339. Available at: [Link]

  • Sinha, J., Podgórski, M., & Bowman, C. N. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: Monomer reactivity and mechanical behavior. ResearchGate. Available at: [Link]

  • Ley, S. V., et al. (2021). Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Available at: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal. Available at: [Link]

  • King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583-1592. Available at: [Link]

  • Sinha, J., Podgórski, M., & Bowman, C. N. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of N-Methylethenesulfonamide in Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of N-Methylethenesulfonamide in Michael addition reactions. Instead of a generic protocol, this document provides a deep dive into the causative factors behind common issues and offers structured, field-proven strategies to overcome them.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental design.

Q1: My Michael addition with this compound is showing low to no conversion. What are the primary factors to investigate?

Low reactivity in this specific Michael addition is a common challenge that stems from a delicate balance of electronics, sterics, and reaction conditions. This compound is a moderately activated Michael acceptor. Its reactivity is significantly influenced by the interplay of three core components:

  • The Electronic Nature of the Acceptor: While the sulfonyl group is strongly electron-withdrawing, the adjacent nitrogen atom modulates this effect.

  • The Nucleophilicity of the Donor: The strength of your chosen nucleophile (the "Michael donor") is paramount. Thiols, carbanions, and amines exhibit vastly different intrinsic reactivities.

  • The Reaction Environment: The choice of catalyst, solvent, and temperature can either facilitate or inhibit the reaction by orders of magnitude.

A systematic approach, as outlined in the workflow below, is the most effective way to diagnose and solve the issue.

G Troubleshooting Workflow for Low Reactivity start Start: Low/No Conversion Observed check_nucleophile Step 1: Evaluate Nucleophile Is it a soft, potent nucleophile (e.g., Thiol)? start->check_nucleophile check_conditions_thiol Step 2a: Optimize for Thiol (Thia-Michael) - Add Base Catalyst (TEA, DBU) - Or Nucleophilic Catalyst (Phosphine) - Use Polar Aprotic Solvent (THF, DMF) check_nucleophile->check_conditions_thiol Yes (Thiol) check_conditions_amine Step 2b: Optimize for Amine (Aza-Michael) - Add Lewis Acid (ZrCl4, InCl3) - Or try Solvent-Free, High Temp (80°C+) - Monitor for double addition check_nucleophile->check_conditions_amine No (e.g., Amine) reassess Step 3: Re-evaluate Reaction Is conversion improved? check_conditions_thiol->reassess check_conditions_amine->reassess success Success: Reaction Optimized reassess->success Yes revisit_acceptor Step 4: Consider Acceptor Alternatives - Is this compound suitable? - Consider more reactive analogs if necessary. reassess->revisit_acceptor No

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Q2: Why does this compound seem less reactive than other Michael acceptors like acrylates or maleimides?

This is an excellent question that gets to the heart of the molecule's electronic structure. The reactivity of an α,β-unsaturated system is governed by the electrophilicity of the β-carbon, which is determined by the electron-withdrawing strength of the activating group.

The sulfonyl group (SO₂) is a powerful σ-electron-withdrawing group, which stabilizes the partial negative charge that develops on the α-carbon in the transition state. However, unlike a carbonyl group in an acrylate, there is poor orbital overlap between the adjacent nitrogen and the sulfur atom, meaning the nitrogen lone pair does not participate in resonance donation to the sulfur[1]. Its effect is primarily inductive.

Here’s a comparison:

  • Vinyl Sulfonates (R-SO₂-O-CH=CH₂): Oxygen is more electronegative than nitrogen, so its inductive electron withdrawal is stronger, making the vinyl group more electrophilic and reactive[2].

  • This compound (R-SO₂-N(CH₃)-CH=CH₂): Nitrogen is less electronegative than oxygen, resulting in a less polarized double bond compared to a vinyl sulfonate[1]. This makes it inherently less reactive.

  • Acrylates/Acrylamides: These are activated by a carbonyl group, which is a very effective π-acceptor. Vinyl sulfonamides often show reactivity comparable to acrylates but higher than acrylamides[3].

  • Maleimides: The two adjacent carbonyl groups and the cyclic strain make maleimides exceptionally reactive Michael acceptors, far more so than this compound[3].

Table 1: Relative Reactivity of Common Michael Acceptors with Thiols
Michael Acceptor Class Relative Reactivity
MaleimidesVery High
Vinyl Sulfones / SulfonatesHigh[4]
N-Alkyl Vinyl Sulfonamides Moderate [1][3]
AcrylatesModerate
AcrylamidesLow to Moderate[3]
MethacrylatesLow (due to steric hindrance)
Q3: I am performing a Thia-Michael addition with a thiol. How can I catalytically enhance the reaction rate?

For Thia-Michael additions, the key is to generate the highly nucleophilic thiolate anion (RS⁻). In the absence of a catalyst, the neutral thiol is often a poor nucleophile. You have two primary catalytic strategies: base catalysis and nucleophilic catalysis.

1. Base Catalysis: This is the most common approach. A Brønsted base deprotonates the thiol to form the thiolate. The reaction rate is highly dependent on the pKa of the thiol and the strength of the base[5].

  • Common Bases: Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Mechanism: The base removes the proton from the thiol. The resulting thiolate attacks the vinyl sulfonamide, forming a carbanion intermediate which is then protonated by the conjugate acid of the base to regenerate the catalyst[6].

  • Causality: Using a base that is strong enough to deprotonate the thiol but not so strong that it causes side reactions is crucial. TEA is a good starting point for many aliphatic thiols.

2. Nucleophilic Catalysis: Lewis bases, particularly phosphines, can also catalyze the reaction via a different mechanism.

  • Common Catalysts: Triethylphosphine (TEP), Tributylphosphine (TBP).

  • Mechanism: The phosphine first attacks the β-carbon of the vinyl sulfonamide to form a zwitterionic intermediate. This intermediate is a much stronger base than the phosphine itself and can efficiently deprotonate the thiol. The resulting thiolate then proceeds with the addition[7].

  • Causality: Phosphine-catalyzed reactions can be significantly faster than amine-catalyzed ones because the initiation step generates a potent base in situ[8]. This is particularly useful for less acidic thiols.

Protocol 1: Screening Catalysts for Thia-Michael Addition

This protocol outlines a parallel screening approach to quickly identify effective conditions.

  • Setup: In separate, inert-atmosphere vials, add this compound (1.0 equiv, e.g., 0.2 mmol) and your desired thiol (1.1 equiv) to 1 mL of anhydrous THF.

  • Catalyst Addition: To each vial, add a different catalyst:

    • Vial A: No catalyst (Control).

    • Vial B: Triethylamine (TEA) (0.1 equiv).

    • Vial C: DBU (0.1 equiv).

    • Vial D: Tributylphosphine (TBP) (0.1 equiv).

  • Reaction: Stir all reactions at room temperature.

  • Monitoring: Withdraw small aliquots at set time points (e.g., 1h, 4h, 12h) and analyze by TLC, LC-MS, or ¹H NMR to determine conversion.

  • Analysis: Compare the conversion rates to identify the most effective catalyst. If room temperature is ineffective, the screen can be repeated at a moderately elevated temperature (e.g., 50°C).

Q4: My nucleophile is an amine (Aza-Michael Addition). Why is this reaction so challenging and what are the best strategies?

The Aza-Michael addition is often more difficult than its thiol counterpart because amines are generally less nucleophilic than thiolates. Furthermore, the resulting N-C bond is sometimes less stable, leading to potential reversibility. However, several effective strategies exist.

1. Thermal, Solvent-Free Conditions: Often, the simplest approach is the most effective. Heating a neat mixture of the amine and this compound can drive the reaction to completion without the need for catalysts or solvents[9].

  • Causality: This method works by increasing the kinetic energy of the molecules to overcome the activation barrier. The high concentration of reactants in a neat mixture also favors the forward reaction according to Le Châtelier's principle. This avoids catalyst/solvent cost, complexity, and removal[10].

2. Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the sulfonyl oxygens. This coordination increases the electron deficiency of the vinyl group, making it more susceptible to attack by the neutral amine.

  • Common Lewis Acids: InCl₃, ZrCl₄, LaCl₃, Bi(OTf)₃[11][12].

  • Causality: This strategy enhances the electrophilicity of the acceptor rather than the nucleophilicity of the donor, providing an alternative pathway for reaction.

3. Brønsted Acid Catalysis: Heterogeneous acid catalysts like silica sulfuric acid can also promote the reaction effectively.

  • Benefit: These catalysts are easily removed by simple filtration, simplifying purification[12].

Protocol 2: Aza-Michael Addition Under Solvent-Free Conditions
  • Setup: To a clean reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv). If the amine is a primary amine (R-NH₂), be aware that a second addition can occur to form a bis-adduct[13]. Using a slight excess of the vinyl sulfonamide can favor the mono-adduct if desired.

  • Reaction: Seal the vial and place it in a preheated oil bath at 80-100°C.

  • Monitoring: Stir the mixture and monitor the reaction by TLC or LC-MS. The reaction may be complete in a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can often be purified directly by column chromatography without an aqueous work-up.

Table 2: Recommended Starting Conditions for Michael Additions
Nucleophile Type Primary Strategy Catalyst Solvent Temperature
Thiol (Aliphatic)Base CatalysisTEA (10 mol%)THF or CH₃CNRoom Temp
Thiol (Aromatic)Nucleophilic CatalysisTBP (10 mol%)THF or DMFRoom Temp
Amine (Aliphatic)Thermal, Solvent-FreeNoneNeat80-100 °C
Amine (Aromatic)Lewis Acid CatalysisInCl₃ (10 mol%)CH₂Cl₂ or CH₃CNRoom Temp to 50°C
Stabilized CarbanionBase CatalysisNaOEt or DBUEtOH or THFRoom Temp to Reflux

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of the Michael Addition in this system?

The Michael reaction is a conjugate (or 1,4-) addition. The mechanism proceeds in three key steps:

  • Nucleophile Activation: For weak nucleophiles like thiols or carbanion precursors, a catalyst (typically a base) is used to generate the more potent anionic nucleophile. For amines, this step may not be required.

  • Conjugate Addition: The activated nucleophile attacks the electron-deficient β-carbon of the vinyl group. The π-electrons are pushed onto the α-carbon, forming a resonance-stabilized carbanion (anionic intermediate)[1][14].

  • Protonation: The carbanion intermediate is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the catalyst, the solvent, or during work-up) to yield the final, stable thioether or β-amino sulfonamide product[14].

Caption: The catalytic cycle of a Thia-Michael addition.

FAQ 2: Are there common side reactions I should be aware of?

Yes, several side reactions can compete with the desired Michael addition:

  • Polymerization: Like any vinyl monomer, this compound can undergo anionic or radical polymerization, especially at high temperatures or in the presence of strong bases/initiators. Using a moderate excess of the nucleophile can sometimes suppress this.

  • Bis-Addition: With primary amines (R-NH₂), the initial mono-adduct still has an N-H bond. This product can act as a nucleophile itself and add to a second molecule of the vinyl sulfonamide, leading to a bis-adduct. This is often observed and can be controlled by adjusting stoichiometry[13].

  • Reversibility (Retro-Michael): Particularly for Aza-Michael adducts, the reaction can be reversible under certain conditions (e.g., high heat, presence of a strong base). This can lead to complex reaction mixtures or incomplete conversion at equilibrium.

FAQ 3: How significant is steric hindrance in this system?

While electronic effects are generally the dominant factor in the reactivity of vinyl sulfonamides, steric hindrance can play a significant role, particularly in two scenarios:

  • Bulky Nucleophiles: A sterically demanding nucleophile (e.g., a secondary amine with bulky substituents like diisopropylamine) will approach the β-carbon more slowly than a smaller one (e.g., dimethylamine), reducing the reaction rate[15].

  • Substituted Vinyl Groups: If the vinyl group itself is substituted at the α or β position, the reaction rate will decrease dramatically. This compound itself is unsubstituted, which is favorable. However, if you were using a derivative like N-Methyl-1-propenesulfonamide, you would expect significantly lower reactivity[16][17]. The intramolecular Michael reaction is often less sensitive to steric hindrance than its intermolecular counterpart[18].

FAQ 4: Can I run this reaction under aqueous or biological conditions for bioconjugation?

Absolutely. Vinyl sulfonamides are increasingly used as stable alternatives to maleimides in bioconjugation to modify proteins and peptides, typically at cysteine (thiol) or lysine (amine) residues[3][19].

  • Stability: They are generally more resistant to hydrolysis than maleimides, providing a more stable final conjugate[3].

  • pH Control: When working in aqueous buffers, pH is critical. For cysteine modification, the pH should be maintained slightly above the pKa of the cysteine thiol (~8.5) to ensure a significant population of the reactive thiolate form, but not so high as to denature the protein or cause other side reactions[20]. For lysine modification, the reaction often proceeds well at physiological or slightly basic pH (7.5-9.0) where a sufficient fraction of the lysine epsilon-amino group is deprotonated and nucleophilic[19].

References

  • Pace, G. & Hoyle, C. E. (2010). Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. ACS Publications - Organic Letters. [Link]

  • Arkenberg, M. R. et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Asymmetric Michael addition of aldehydes to vinyl sulfones catalyzed by β‐aminosulfonamides. ResearchGate. [Link]

  • Laming, S. R. et al. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC - NIH. [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinine Derivative. Buchler GmbH. [Link]

  • ResearchGate. (2018). Organocatalyst-mediated enantioselective intramolecular Michael addition of aldehydes to vinyl sulfones. ResearchGate. [Link]

  • Konno, H. et al. (2018). Selective lysine modification of native peptides via aza-Michael addition. PubMed. [Link]

  • Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. Organic Chemistry Data. [Link]

  • Morressier. (2018). Development of vinyl sulfonate and vinyl sulfonamide: Its implementation in thiol-michael crosslinking polymerization. Morressier. [Link]

  • Schön, R. et al. (2017). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. [Link]

  • Scribd. (n.d.). Aza-Michael Reaction Insights. Scribd. [Link]

  • Unknown Author. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Source Not Available.
  • ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. ResearchGate. [Link]

  • Nair, D. P. et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. RSC Publishing - Polymer Chemistry. [Link]

  • Vella, D. et al. (2015). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC - NIH. [Link]

  • Rana, S. et al. (2021). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. RSC Publishing - Organic & Biomolecular Chemistry. [Link]

  • Ranu, B. C. et al. (2006). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]

  • Moghadam, M. et al. (2012). Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst. PMC - NIH. [Link]

  • Reddit. (2022). Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. Reddit. [Link]

  • Kahn, S. D. & Hehre, W. J. (1987). Modeling chemical reactivity. 3. Stereochemistry of Michael additions of vinyl sulfoxides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]

  • Desmet, G. B. et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. RSC Publishing - Polymer Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Boyer, C. et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • ResearchGate. (2021). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]

  • Perlmutter, P. (1992). The Intramolecular Michael Reaction. Organic Reactions. [Link]

  • Wermuth, C. G. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. The Practice of Medicinal Chemistry (Fourth Edition). [Link]

  • Streu, C. & Meggers, E. (2011). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Minimize Adduct Formation in Mass Spectrometry of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with adduct formation during mass spectrometry experiments. Adduct formation is a common phenomenon in electrospray ionization (ESI) that can complicate data interpretation, compromise sensitivity, and affect quantitative accuracy. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face in the laboratory.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section covers the basic concepts of adduct formation, providing a foundation for the troubleshooting strategies that follow.

Q1: What exactly is an "adduct" in mass spectrometry?

An adduct ion is formed in the ion source when an intact analyte molecule (M) associates with another ionic species.[1] While the most common and often desired adduct in positive-ion ESI is the protonated molecule ([M+H]⁺), the term also refers to the association of the analyte with other cations or anions.[1][2] In electrospray ionization, these adduct-forming ions can originate from the mobile phase, sample matrix, solvents, or even contaminants in the LC-MS system.[3] Their presence can split the analyte signal across multiple m/z values, complicating spectra and reducing the intensity of the desired ion.[4]

Q2: Why are sulfonamides particularly prone to forming adducts?

Sulfonamides possess molecular features that make them susceptible to adduct formation. Their structures typically contain multiple polar functional groups, including sulfonyl groups (-SO₂) and aromatic amines (-NH₂). These oxygen and nitrogen atoms have available lone pairs of electrons, making them effective Lewis bases.[5] This allows them to readily form non-covalent bonds with Lewis acids, which include not only protons (H⁺) but also prevalent metal cations like sodium (Na⁺) and potassium (K⁺).[5] The competition between these various cations for the analyte molecule in the ESI droplet dictates the final distribution of ions observed in the mass spectrum.

Q3: What are the most common adducts I should expect to see when analyzing sulfonamides?

When analyzing sulfonamides, especially in positive-ion mode, you will most commonly encounter protonated, sodiated, potassiated, and ammoniated adducts. The exact m/z shift depends on the specific adducting ion. In negative-ion mode, deprotonation is common, but adducts with anions like chloride or formate can also occur.

Table 1: Common Adducts Observed in Mass Spectrometry

Polarity Adduct Ion Nominal Mass Shift Exact Mass Shift Common Sources
Positive [M+H]⁺ +1 +1.0073 Acidified mobile phase
[M+NH₄]⁺ +18 +18.0344 Ammonium-based buffers/additives[6]
[M+Na]⁺ +23 +22.9898 Glassware, reagents, biological samples[1][7]
[M+K]⁺ +39 +38.9637 Glassware, reagents, biological samples[1][7]
[M+CH₃CN+H]⁺ +42 +42.0344 Acetonitrile mobile phase
[2M+H]⁺ M+1 M+1.0073 High analyte concentration
Negative [M-H]⁻ -1 -1.0073 Basic mobile phase
[M+Cl]⁻ +35 +34.9694 Chlorinated solvents, sample matrix[1]
[M+HCOO]⁻ +45 +44.9982 Formic acid in mobile phase[8]

| | [M+CH₃COO]⁻ | +59 | +59.0139 | Acetic acid/acetate in mobile phase[8] |

Q4: How can I confidently identify adducts in my mass spectrum?

Identifying adducts involves looking for specific mass differences relative to a suspected molecular ion peak.

  • Identify the Putative [M+H]⁺: Locate the most likely candidate for your protonated molecule based on its expected mass.

  • Look for Sodiated Adducts: Search for a peak that is 22.99 Da higher than your [M+H]⁺ peak (or 21.98 Da higher than your [M+Na]⁺ peak relative to [M+H]⁺). This corresponds to the [M+Na]⁺ adduct.[1]

  • Look for Potassiated Adducts: Search for a peak that is 38.96 Da higher than your [M+H]⁺ peak. This is the [M+K]⁺ adduct. The mass difference between the [M+K]⁺ and [M+Na]⁺ peaks is approximately 16 Da.[1]

  • Check for Ammoniated Adducts: If you are using an ammonium-based additive, look for a peak that is 17.03 Da higher than your [M+H]⁺ peak, corresponding to [M+NH₄]⁺.[6]

  • Confirm Isotope Patterns: For adducts containing elements with distinct isotopes (like [M+Cl]⁻, which will have a characteristic M+2 peak at ~33% abundance), verify that the isotopic pattern is correct.

Section 2: Troubleshooting Guide - Proactive Strategies for Adduct Minimization

This section provides practical, step-by-step solutions to common problems encountered during sulfonamide analysis.

Q5: My primary ion is [M+Na]⁺, not [M+H]⁺. How do I promote protonation and minimize metal adducts?

This is the most common challenge in sulfonamide analysis. The dominance of sodium adducts indicates that Na⁺ ions are outcompeting protons for your analyte in the ESI source. The solution is to shift this competitive equilibrium in favor of protonation.

In the ESI droplet, your sulfonamide molecule (M) is surrounded by various cations. The formation of [M+H]⁺ versus [M+Na]⁺ is a competitive process. By dramatically increasing the concentration of protons (H⁺), you can force the equilibrium to favor the formation of the protonated molecule.

Below is a workflow to systematically address this issue, starting with the simplest and most effective techniques.

G cluster_0 Troubleshooting Workflow for Dominant Metal Adducts A Start: Dominant [M+Na]⁺ or [M+K]⁺ Observed B Strategy 1: Mobile Phase Acidification (Protocol A) A->B C Evaluate Spectrum: Are metal adducts significantly reduced? B->C D Strategy 2: Add Volatile Ammonium Salt (Protocol B) C->D No G Success: [M+H]⁺ is the dominant ion. Proceed with analysis. C->G Yes E Evaluate Spectrum: Is [M+NH₄]⁺ now the dominant ion with minimal metal adducts? D->E F Strategy 3: Advanced Additives (Fluoroalkanoic Acids) (Protocol C) E->F No H Success: [M+NH₄]⁺ is dominant and reproducible. Proceed with analysis. E->H Yes I Persistent Adducts: Investigate Contamination Sources (See Q6) E->I Still problematic F->C G LC LC Column (Analyte + Mobile Phase + Contaminants) Suppressor On-line Cation Exchange Suppressor (Removes Na⁺, K⁺) LC->Suppressor MS ESI-MS Inlet Suppressor->MS

Caption: Experimental setup for an on-line cation exchange suppressor.

Q9: Is it ever a good idea to intentionally form adducts?

Surprisingly, yes. If a sulfonamide has very low proton affinity and yields a poor [M+H]⁺ signal even with an acidified mobile phase, or if adduct formation is impossible to eliminate, a strategy of "controlled adduction" can be highly effective.

  • Objective: To force the ionization of the analyte to go to completion as a single, stable adduct (e.g., [M+Na]⁺), thereby improving signal intensity and, most importantly, quantitative reproducibility. [1]* Causality: By adding a large excess of a specific salt (e.g., sodium acetate), you completely shift the ionization equilibrium to favor that adduct. This eliminates the variability caused by fluctuating, trace-level contaminants, making the response consistent from sample to sample. [1][9]* Protocol: Promoting a Single Adduct

    • Reagent Selection: Choose a volatile salt of the cation you want to adduct. Sodium acetate or sodium formate are common choices.

    • Preparation: Add a low concentration (e.g., 1-5 mM) of sodium acetate to your mobile phase.

    • Analysis: Equilibrate the system and analyze your sample. The spectrum should now show the [M+Na]⁺ ion as the exclusive or dominant peak. While this may seem counterintuitive, the stability and reproducibility of this single ion can be far superior for quantification than a spectrum split between multiple, variable adducts. [1]

Section 4: Impact on Data Analysis
Q10: How does adduct formation affect the quantification of my sulfonamides?

Adduct formation has a direct and significant impact on quantitative accuracy and sensitivity.

  • Signal Dilution: When the total ion current for a single analyte is split among [M+H]⁺, [M+Na]⁺, and [M+K]⁺, the intensity of any single peak is reduced. This directly harms the limit of detection (LOD) and limit of quantification (LOQ). [9]2. Non-linear Calibration: The ratio of adducts can change with analyte concentration. [9]For example, the [M+H]⁺ may be dominant at low concentrations, but as the analyte concentration increases, it may begin to scavenge all available sodium, leading to a non-linear increase in the [M+Na]⁺ signal. This can ruin the linearity of calibration curves if only one ion is monitored.

  • Inaccurate Results: If the level of sodium contamination varies between your calibration standards and your unknown samples (which is very likely with biological matrices), the adduct ratios will differ, leading to inaccurate quantification. [1]

  • Quantitative Strategy: The most robust method for quantification in the presence of unavoidable adducts is to sum the peak areas of all related ions ([M+H]⁺ + [M+Na]⁺ + [M+K]⁺). This total integrated area is a much more reliable and linear representation of the analyte's concentration than any single ion. [10]

References
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Waters. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 887–894. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Kruve, A. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Semantic Scholar. Retrieved from [Link]

  • Al-Rubaye, A., et al. (2020). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. ResearchGate. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. ResearchGate. Retrieved from [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Retrieved from [Link]

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2011). Spectroscopy Online. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of The American Society for Mass Spectrometry. NIH. Retrieved from [Link]

  • Ellis, S. R., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. Retrieved from [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Retrieved from [Link]

  • Leitner, A., et al. (2007). Influence of Solvent Additive Composition on Chromatographic Separation and Sodium Adduct Formation of Peptides in HPLC–ESI MS. ResearchGate. Retrieved from [Link]

  • What are the molecular determinants for formation of adducts in electrospray mass spectrometry? (2020). ResearchGate. Retrieved from [Link]

  • Wolrab, D., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. NIH. Retrieved from [Link]

  • Controlling Na and K Adducts in LC-MS. (n.d.). CHROMacademy. Retrieved from [Link]

  • Stoll, D. R. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Retrieved from [Link]

  • Tozuka, Z., et al. (2010). Elimination Technique for Alkali Metal Ion Adducts from an Electrospray Ionization Process Using an On-line Ion Suppressor. J-Stage. Retrieved from [Link]

  • Markuszewski, M. J., & Siluk, D. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • Varghese, R. S., et al. (n.d.). Common types of adducts in LC-MS. ResearchGate. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Journal of The American Society for Mass Spectrometry. NIH. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. Retrieved from [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. Retrieved from [Link]

  • How to mitigate ionization with sodium - WKB67465. (n.d.). Waters Knowledge Base. Retrieved from [Link]

Sources

"selection of appropriate solvents and catalysts for N-Methylethenesulfonamide reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylethenesulfonamide Reactions

Welcome to the technical support center for this compound and related sulfonamide alkylation reactions. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the N-alkylation of sulfonamides. Each issue is broken down by potential causes and actionable troubleshooting steps.

Issue 1: Low to No Product Conversion

Question: My N-alkylation of ethenesulfonamide is resulting in a low yield or is failing completely. I'm recovering mostly starting material. What are the potential causes and how can I fix this?

Answer: Low conversion is a frequent issue that can stem from several factors, ranging from suboptimal reaction parameters to the inherent reactivity of your substrates. A systematic approach is the best way to diagnose the problem.

Potential Causes & Solutions:

  • Inadequate Deprotonation (Base Selection): The sulfonamide N-H bond (pKa ≈ 10-11) must be deprotonated to form the nucleophilic anion. Your base may be too weak.

    • Troubleshooting: If using a weak base like potassium carbonate (K₂CO₃) with a simple alkyl halide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] For "Borrowing Hydrogen" catalytic cycles with alcohol alkylating agents, K₂CO₃ is often effective, but other bases like Cs₂CO₃ or KOH can be screened.[2][3]

  • Poor Solvent Choice: The solvent plays a critical role in solvating the reagents and influencing the nucleophilicity of the sulfonamide anion.

    • Troubleshooting: For traditional Sₙ2 reactions with alkyl halides, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They effectively solvate the counter-ion of the base, creating a more reactive "naked" sulfonamide anion.[4] For transition-metal-catalyzed "Borrowing Hydrogen" reactions, higher-boiling non-polar solvents like xylenes or toluene are common choices.[1][3] Avoid protic solvents (e.g., ethanol, water) in traditional Sₙ2 reactions as they can solvate and deactivate the nucleophile.

  • Suboptimal Temperature and Reaction Time: N-alkylation reactions can have significant activation energy barriers.

    • Troubleshooting: Many N-alkylation protocols require elevated temperatures, sometimes refluxing for several hours.[5] If running the reaction at room temperature, try incrementally increasing the heat (e.g., to 80 °C, then 110 °C) while monitoring the reaction progress by TLC or LC-MS.[6] Conversely, excessively long reaction times at high temperatures can lead to product decomposition.[1]

  • Catalyst Inactivity: If you are using a catalytic system (e.g., Phase-Transfer or Transition-Metal), the catalyst may be inactive or poisoned.

    • Troubleshooting: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[7] Impurities in starting materials or solvents can poison catalysts.[7] In Phase-Transfer Catalysis (PTC), highly polarizable leaving groups like iodide or tosylate can form tight ion pairs with the catalyst, effectively "poisoning" it and preventing turnover.[8] Consider switching to a bromide or mesylate leaving group.

start Low/No Yield Observed check_base Is the Base Strong Enough? start->check_base check_solvent Is the Solvent Appropriate? check_base->check_solvent Yes base_ok Base is Likely Sufficient check_base->base_ok No. Increase Basicity (e.g., K2CO3 -> NaH) check_temp Are Temperature & Time Optimized? check_solvent->check_temp Yes solvent_ok Solvent is Appropriate check_solvent->solvent_ok No. Switch Solvent (e.g., Toluene -> DMF) check_catalyst Using a Catalyst? check_temp->check_catalyst Yes temp_ok Conditions Optimized check_temp->temp_ok No. Increase Temperature & Monitor Over Time catalyst_issue Catalyst Inactive/Poisoned? check_catalyst->catalyst_issue Yes no_catalyst Base-Mediated Reaction check_catalyst->no_catalyst No catalyst_issue->start No. Re-evaluate other parameters. purify Purify Reagents & Ensure Inert Atmosphere catalyst_issue->purify Yes switch_catalyst Screen Alternative Catalysts purify->switch_catalyst

Caption: Troubleshooting logic for low reaction yield.

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: My reaction is working, but I'm getting a significant amount of the N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?

Answer: This is a classic selectivity challenge when using primary sulfonamides. The mono-alkylated product's N-H is also acidic and can be deprotonated and react a second time. Controlling this requires careful management of reaction conditions.

Solutions to Promote Mono-N-Alkylation:

StrategyImplementation DetailsExpected Impact on Dialkylation
Control Stoichiometry Use a near-equimolar amount of the alkylating agent (e.g., 1.0 to 1.1 equivalents). A large excess strongly favors dialkylation.[1]Significantly Reduced
Slow Addition Add the alkylating agent to the reaction mixture slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the electrophile.[1]Reduced
Increase Steric Hindrance If the structure allows, using a bulkier alkylating agent (e.g., benzyl bromide vs. methyl iodide) can sterically hinder the second addition.[4]Reduced
Lower Temperature Running the reaction at the lowest possible temperature that still allows for a reasonable rate can sometimes favor the first alkylation over the second.Moderately Reduced
Issue 3: Competing O-Alkylation Side Reaction

Question: I am detecting an isomer that I suspect is the O-alkylated product (a sulfonate ester). How can I confirm this and force the reaction toward N-alkylation?

Answer: The deprotonated sulfonamide is an ambident nucleophile, with reactive sites on both the nitrogen and oxygen atoms. The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "soft" nucleophilic center, while the oxygen is "hard."[4]

Troubleshooting Strategies to Favor N-Alkylation:

  • Select a "Soft" Electrophile: Pair the soft nitrogen nucleophile with a soft electrophile. The softness of alkyl halides increases down the group.

    • Action: Use an alkyl iodide or bromide instead of a chloride. Alkyl iodides are significantly softer than alkyl tosylates or sulfates.[4]

  • Avoid "Hard" Leaving Groups: Alkylating agents with hard leaving groups, such as sulfates (e.g., dimethyl sulfate) or triflates, are more prone to react at the hard oxygen site.[4]

    • Action: Avoid these reagents if O-alkylation is a problem.

  • Leverage Solvent Effects: As mentioned previously, polar aprotic solvents (DMF, DMSO) are ideal. They strongly solvate the cation but leave the sulfonamide anion relatively "naked" and highly reactive. Under these conditions, the reaction tends to be kinetically controlled and occurs at the most nucleophilic site, which is the nitrogen.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my N-alkylation reaction?

The choice of solvent is critical and depends heavily on the reaction mechanism. The table below summarizes common choices.

Solvent ClassExamplesCommon Use CaseRationale
Polar Aprotic DMF, DMSO, AcetonitrileTraditional Sₙ2 with alkyl halides and a strong base (e.g., NaH).[4]Solvates the base's cation, increasing the nucleophilicity of the sulfonamide anion. Does not protonate the nucleophile.
Non-Polar Aromatic Toluene, XylenesTransition-metal-catalyzed "Borrowing Hydrogen" reactions; Thermal reactions with trichloroacetimidates.[1][5]High boiling points are suitable for reactions requiring significant heat. Inert nature prevents interference with catalysts.
Ethers THF, Dioxane, MTBEGeneral purpose for Sₙ2 reactions, often with stronger bases like NaH or KHMDS.[9]Good at dissolving organic substrates but less polar than DMF/DMSO.
Biphasic Toluene/Water, DCM/WaterPhase-Transfer Catalysis (PTC).[10]Allows the use of inexpensive, water-soluble inorganic bases (e.g., KOH) while the reaction occurs in the organic phase.
Solvent-Free NeatGreen chemistry approaches, often with solid-supported catalysts or simple grinding of reagents.[11][12]Reduces waste and can sometimes accelerate reactions.[13]
Q2: What are the main catalytic strategies for N-alkylation of sulfonamides, and how do I choose one?

Beyond the traditional use of a stoichiometric strong base, several catalytic methods offer significant advantages in terms of scope and sustainability.

start Start: N-Alkylation of Ethenesulfonamide alkylating_agent What is your Alkylating Agent? start->alkylating_agent alkyl_halide Alkyl Halide (e.g., Me-I) alkylating_agent->alkyl_halide alcohol Alcohol (e.g., Benzyl Alcohol) alkylating_agent->alcohol halide_method Need Anhydrous Conditions? alkyl_halide->halide_method borrowing_hydrogen Use 'Borrowing Hydrogen' Catalysis - Transition Metal Catalyst (Mn, Ir) - High Temperature (Xylenes) - Catalytic Base (K2CO3) alcohol->borrowing_hydrogen ptc Use Phase-Transfer Catalysis (PTC) - Biphasic Solvent (Toluene/H2O) - PTC Catalyst (e.g., TBAB) - Inorganic Base (e.g., KOH) halide_method->ptc No traditional Use Traditional Sₙ2 - Anhydrous Polar Aprotic Solvent (DMF) - Strong Base (e.g., NaH) halide_method->traditional Yes

Caption: Decision guide for choosing an N-alkylation method.

StrategyDescriptionAdvantagesDisadvantagesKey Reference
Traditional Sₙ2 Deprotonation with a stoichiometric strong base followed by reaction with an alkyl halide.Well-established, predictable for simple substrates.Requires stoichiometric strong, often hazardous, bases; produces salt waste; requires strict anhydrous conditions.[1]
Phase-Transfer Catalysis (PTC) A catalyst (e.g., quaternary ammonium salt) transfers the sulfonamide anion from an aqueous/solid phase to the organic phase for reaction.Avoids strong bases and anhydrous conditions; uses inexpensive inorganic bases; often milder conditions.Catalyst can be "poisoned" by certain leaving groups; optimization of catalyst and solvent is required.[8][14]
"Borrowing Hydrogen" (BH) Catalysis A transition metal catalyst (e.g., Mn, Ir) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then forms an N-sulfonylimine that is subsequently reduced by the "borrowed" hydrogen.Green chemistry approach (water is the only byproduct); uses readily available alcohols as alkylating agents; high atom economy.Requires higher temperatures; catalyst can be expensive and/or air-sensitive; substrate scope may be limited (e.g., secondary alcohols often unreactive).[3][2][3][15]
Q3: Can you explain the "Borrowing Hydrogen" mechanism in more detail?

Certainly. It is an elegant and increasingly popular method for forming C-N bonds. The process avoids the use of stoichiometric activating agents and generates minimal waste.

cluster_0 Catalytic Cycle catalyst [M]-H (Active Catalyst) dehydrogenation 1. Dehydrogenation catalyst->dehydrogenation R-CH2OH aldehyde R-CHO dehydrogenation->aldehyde condensation 2. Condensation imine N-Sulfonylimine condensation->imine water_out H2O (Byproduct) reduction 3. Reduction reduction->catalyst Regenerates [M] product R-CH2-NH-SO2R' reduction->product product_out N-Alkylsulfonamide (Product) imine->reduction + [M]-H aldehyde->condensation R'-SO2NH2 (-H2O) alcohol_in Alcohol (Alkylating Agent) sulfonamide_in Sulfonamide

Caption: The "Borrowing Hydrogen" mechanism for N-alkylation of sulfonamides using alcohols.

The cycle proceeds in three main stages:

  • Oxidation/Dehydrogenation: The metal catalyst removes two hydrogen atoms from the alcohol substrate (R-CH₂OH) to form an aldehyde (R-CHO) and a metal-hydride species ([M]-H).[3]

  • Condensation: The in situ-generated aldehyde reacts with the sulfonamide (R'-SO₂NH₂) to form an N-sulfonylimine intermediate, releasing a molecule of water.

  • Reduction/Hydrogenation: The metal-hydride species transfers the stored hydrogen atoms back to the imine intermediate, reducing it to the final N-alkylated sulfonamide product and regenerating the active metal catalyst.[3]

References

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition. [Link]

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed. [Link]

  • N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Optimizing the reaction conditions. ResearchGate. [Link]

  • Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. PubMed. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Catalyst Deactivation. YouTube. [Link]

  • Metal- and Solvent-Free Synthesis of N-Sulfonylformamidines. ResearchGate. [Link]

  • A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. ResearchGate. [Link]

  • Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC. [Link]

  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]

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Technical Support Center: Addressing Poor Solubility of N-Methylethenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylethenesulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the solubility challenges often encountered with this class of compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experiments.

Introduction: Understanding the Solubility Challenge

This compound derivatives are a class of compounds with significant potential in various therapeutic areas.[1][2] However, like many sulfonamides, they often exhibit poor aqueous solubility, which can significantly hinder their preclinical development, affecting everything from in vitro assays to in vivo bioavailability.[2] This guide will walk you through a systematic approach to diagnosing and addressing these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of many this compound derivatives often stems from a combination of factors related to their molecular structure. Typically, these molecules possess a sulfonamide group, which offers some polarity, but this is often counteracted by the presence of hydrophobic aromatic rings or other nonpolar moieties.[3] The overall lipophilicity ("grease-ball" characteristics) and high crystal lattice energy ("brick-dust" characteristics) of the molecule can lead to poor interactions with water.[4]

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • LogP/cLogP: A calculated or experimental octanol-water partition coefficient (logP) greater than 3 suggests high lipophilicity.

    • Melting Point (MP): A high melting point can indicate strong intermolecular forces in the crystal lattice, making it difficult for solvent molecules to break them apart.

    • pKa: The sulfonamide group is generally weakly acidic.[5] Knowing the pKa is crucial for strategies involving pH modification.

  • Visual Inspection:

    • Observe the compound in your aqueous buffer. Does it precipitate immediately? Does it form a suspension? This can give you initial clues about the extent of the solubility issue.

Q2: What are the primary strategies I can employ to improve the solubility of my compound for in vitro screening?

A2: For initial in vitro assays, several rapid and effective methods can be employed. The choice of strategy will depend on the specific properties of your derivative and the requirements of the assay.[3] The main approaches can be categorized into physical and chemical modifications.[6]

Here is a summary of common strategies:

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[3][5]Simple, cost-effective.Can affect biological activity; risk of precipitation if pH changes.
Co-solvency Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[7][8]Effective for many compounds; easy to prepare.The organic solvent may interfere with the assay or cause toxicity.
Use of Surfactants Employing surfactants to form micelles that encapsulate the hydrophobic drug.[9][10]Can significantly increase apparent solubility.Surfactants can have their own biological effects or interfere with assay readouts.
Complexation Using agents like cyclodextrins to form inclusion complexes.[11]Can improve solubility and stability.Stoichiometry needs to be optimized; cyclodextrins can be expensive.
Q3: My compound has a weakly acidic sulfonamide group. How can I use pH modification effectively?

A3: Since sulfonamides are generally weak acids, increasing the pH of the solution above the pKa of the sulfonamide proton will lead to its deprotonation, forming a more soluble anionic species.[5][12]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add excess compound: Add an excess amount of your this compound derivative to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility vs. pH: This will give you a clear indication of the pH range where your compound is most soluble.

Troubleshooting:

  • Precipitation upon dilution: If you prepare a stock solution at a high pH and then dilute it into a lower pH assay medium, the compound may precipitate. Consider using a pH modifier in the final assay medium.[13][14]

  • Compound instability: Extremes of pH can cause degradation. Always assess the stability of your compound under the chosen pH conditions.

Advanced Formulation Strategies for Drug Development

For more advanced applications, such as in vivo studies, more robust formulation strategies are often necessary.

Q4: I need to formulate my this compound derivative for oral administration in an animal model. What are my options?

A4: For oral delivery of poorly soluble compounds, the goal is to enhance both solubility and dissolution rate in the gastrointestinal tract.[11] Solid dispersion is a powerful and widely used technique.[15][16][17][18]

Solid Dispersion: A Key Enabling Technology

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[17] This can be achieved by several methods, with the end goal of reducing particle size to a molecular level and converting the drug to a more soluble amorphous form.[15][16]

Workflow for Developing a Solid Dispersion Formulation

Caption: Workflow for Solid Dispersion Formulation Development.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[17][19]

  • Solvent Selection: Identify a common solvent in which both your drug and the carrier are soluble.[15]

  • Dissolution: Dissolve the this compound derivative and the carrier in the chosen solvent. A typical drug-to-carrier ratio to start with is 1:1, 1:3, or 1:5 by weight.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion.

  • Powder X-ray Diffraction (PXRD): To check for the absence of crystalline drug.

  • In vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion with the pure drug.

Q5: Could polymorphism be the cause of my inconsistent solubility results?

A5: Absolutely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on solubility.[20][21] Different polymorphs can have different crystal lattice energies, which in turn affects their melting points and solubilities.[22] A metastable polymorph will generally be more soluble than the most stable form.[11][23]

Troubleshooting Polymorphism-Related Issues

  • Characterize Your Batch: Use techniques like PXRD and DSC to characterize the crystalline form of the batch you are using.

  • Controlled Crystallization: If you suspect polymorphism, perform crystallization studies using different solvents and conditions to see if you can isolate different forms.

  • Monitor for Conversion: Be aware that a more soluble, metastable form can convert to a less soluble, stable form over time, especially in solution.[20][23] This can lead to a decrease in concentration during an experiment.

Logical Relationship of Polymorphism and Bioavailability

G cluster_0 Solid State Properties cluster_1 Physicochemical Properties cluster_2 Biopharmaceutical Performance A Metastable Polymorph C Higher Solubility A->C B Stable Polymorph D Lower Solubility B->D E Increased Dissolution Rate C->E F Decreased Dissolution Rate D->F G Higher Bioavailability E->G H Lower Bioavailability F->H

Caption: Impact of Polymorphism on Bioavailability.

Summary and Recommendations

Addressing poor solubility is a critical step in the development of this compound derivatives. A systematic approach, starting with a thorough characterization of the compound's physicochemical properties, is essential. For early-stage research, simple methods like pH adjustment and the use of co-solvents can be effective. For later-stage development, more advanced formulation strategies like solid dispersions are often required to achieve the desired therapeutic exposure. Always be mindful of the potential for polymorphism to influence your results.

This guide provides a starting point for your troubleshooting efforts. The optimal solution will always be specific to the unique properties of your this compound derivative.

References

  • PharmaCores. (2025, May 1).
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • MDPI.
  • NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • NIH.
  • World Pharma Today.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • BenchChem. Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs.
  • NIH. (2015, October 1). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Effects of polymorphism and solid-state solvation on solubility and dissolution r
  • Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • Taylor & Francis. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • ResearchGate. (2010).
  • NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • SciELO.
  • NIH.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Slideshare. Methods of solubility enhancements | PPTX.
  • PubMed.
  • PubMed.
  • ResearchGate.
  • Ringbio. (2019, March 22). Sulfonamides—the power of artificial synthesized.

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Technical Support Center: Workup Procedures for Unreacted N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-Methylethenesulfonamide in your research. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing this unreacted starting material from their reaction mixtures. This compound, also known as N-methylvinylsulfonamide, is a reactive chemical entity and its removal requires careful consideration of its properties.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it difficult to remove?

This compound (C₃H₇NO₂S) is a vinylsulfonamide compound.[1] Its difficulty in removal stems from several key properties:

  • Polarity: The sulfonamide group imparts significant polarity, which can lead to co-elution with polar products during chromatography or partitioning into the aqueous phase during extractions along with water-soluble products.

  • Reactivity as a Michael Acceptor: The vinyl group makes it an excellent Michael acceptor, meaning it can react with nucleophiles.[3] This reactivity needs to be considered when choosing workup conditions to avoid the formation of new byproducts.

  • Stability: Secondary vinyl sulfonamides can be sensitive to basic conditions and may hydrolyze.[3] However, they are generally stable in acidic conditions.[3]

Q2: What are the primary safety concerns when handling this compound?

According to its PubChem entry, this compound is associated with significant hazards. It may be fatal if swallowed and can cause skin irritation or an allergic skin reaction. It is also known to cause serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: How can I detect residual this compound in my purified product?

Several analytical techniques can be employed for the detection and quantification of residual sulfonamides:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification.[4] Sulfonamides can be visualized using a fluorescamine spray reagent.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV, fluorescence, or mass spectrometry (MS) detectors, offers high sensitivity and specificity for sulfonamide analysis.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic vinyl protons of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and purification process in a question-and-answer format.

Problem 1: My desired product and the unreacted this compound are both polar and water-soluble.

This is a common challenge due to the polar nature of the sulfonamide group.

Solution A: Liquid-Liquid Extraction with pH Adjustment

The acidity of the sulfonamide can be exploited to facilitate separation. By adjusting the pH of the aqueous phase, the protonation state of the sulfonamide can be altered, thereby changing its solubility in organic solvents.[8]

Solution B: Reverse-Phase Chromatography

For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase. Using a C18 or a mixed-mode column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[9][10]

Solution C: Crystallization

If your product is a solid, crystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted this compound remains in the mother liquor.[11][12][13]

Problem 2: I am observing a persistent impurity that I suspect is a byproduct of the workup.

As a Michael acceptor, this compound can react with nucleophiles present during the workup.

Solution A: Use of Scavenger Resins

Scavenger resins are functionalized polymers that can selectively react with and remove excess reagents or byproducts.[14][15][16] For removing an electrophile like this compound, a nucleophilic scavenger resin, such as one with amine or thiol functional groups, can be effective.[17] The resin can be added to the reaction mixture, stirred, and then simply filtered off.[15][18]

Solution B: Aprotic Workup Conditions

If your product is stable under aprotic conditions, avoiding aqueous workups can prevent the formation of hydrolysis-related byproducts.

Problem 3: I am struggling to separate my product from the unreacted starting material using flash column chromatography.

Co-elution during flash chromatography is a frequent issue when dealing with compounds of similar polarity.

Solution A: Optimize the Mobile Phase

Systematically screen different solvent systems. A gradient elution, where the polarity of the mobile phase is gradually changed, can often improve separation.[9] For sulfonamides, a mobile phase containing a small amount of a polar solvent like methanol in a less polar solvent like dichloromethane is a good starting point.

Solution B: Change the Stationary Phase

If silica gel is not providing adequate separation, consider alternative stationary phases. Aminopropyl-functionalized silica has been shown to be effective for the separation of sulfonamides.[9][19][20]

Data Summary Table: Comparison of Purification Techniques
TechniqueAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction Fast, inexpensive, scalable.Can be ineffective for compounds with similar polarities; emulsions can form.Initial cleanup and separation of compounds with significantly different polarities or acid/base properties.[21][22]
Crystallization Can provide very high purity; scalable.Not suitable for all compounds (oils, amorphous solids); can have lower yields.Purifying solid compounds.[11][23][24]
Flash Chromatography Widely applicable; good for separating mixtures of compounds.Can be time-consuming and use large volumes of solvent; may not resolve compounds with very similar Rf values.General purification of reaction mixtures.[9]
Scavenger Resins High selectivity; simple filtration-based removal; compatible with automation.Can be expensive; may require optimization of reaction time and equivalents of resin.Removing specific, reactive impurities like excess reagents or byproducts.[14][16][18]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution).

  • Transfer the mixture to a separatory funnel.

  • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate.

  • Drain the lower layer. If the desired product is in the aqueous layer, this will be the organic wash. If the product is in the organic layer, this will be the aqueous wash.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification using a Scavenger Resin
  • At the completion of the reaction, add the appropriate scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess starting material).

  • Stir the mixture at room temperature for a period of time (this may range from 1 to 24 hours and should be monitored by TLC or LC-MS).

  • Once the unreacted this compound is consumed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Proceed with any further purification steps as needed.

Protocol 3: Thin-Layer Chromatography (TLC) for Monitoring
  • Prepare a TLC plate (silica gel on aluminum or glass backing).

  • Spot a small amount of the crude reaction mixture and the purified fractions onto the plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under UV light and/or by staining. For sulfonamides, a fluorescamine stain is effective.[4]

  • To prepare the fluorescamine spray, dissolve fluorescamine in acetone. After spraying the plate, primary amines (like the unreacted sulfonamide) will appear as fluorescent spots under long-wave UV light.

Visualizations

Decision-Making Workflow for Purification

Purification Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid extraction Liquid-Liquid Extraction is_solid->extraction No crystallization Crystallization is_solid->crystallization Yes check_purity Check Purity (TLC/LC-MS) extraction->check_purity crystallization->check_purity chromatography Column Chromatography scavenger Scavenger Resin chromatography->scavenger Difficult Separation chromatography->check_purity scavenger->check_purity pure_product Pure Product check_purity->chromatography Not Pure check_purity->pure_product Pure

Caption: A decision tree to guide the selection of an appropriate purification method.

Scavenger Resin Workflow

Scavenger Resin Workflow start Reaction Completion add_resin Add Scavenger Resin start->add_resin stir Stir at Room Temperature add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate end Proceed to Next Step concentrate->end

Caption: A step-by-step workflow for using scavenger resins to remove impurities.

References

  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. J Pharm Sci. 1978 Oct;67(10):1415-9. doi: 10.1002/jps.2600671023.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • This compound | C3H7NO2S | CID 21895383 - PubChem. [Link]

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations - NIH. [Link]

  • Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence | Request PDF - ResearchGate. [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - MDPI. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction - PubMed. [Link]

  • Chemical Properties of N,N-Dimethylethanesulfonamide (CAS 6338-68-7) - Cheméo. [Link]

  • (PDF) Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples - ResearchGate. [Link]

  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC - NIH. [Link]

  • What is the best extraction method of sulfonamides group from honey samples?. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC - NIH. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J. [Link]

  • Sulfonamide purification process - US2777844A - Google P
  • SOP: CRYSTALLIZATION. [Link]

  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism - ResearchGate. [Link]

  • Guide for crystallization. [Link]

  • Scavenger resin - Wikipedia. [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. [Link]

  • Scavenger Resins - Amerigo Scientific. [Link]

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins | Journal of the American Chemical Society. [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification - Canftech. [Link]

  • Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF - ResearchGate. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - NIH. [Link]

  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed. [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction - Organic Chemistry Portal. [Link]

  • Workup Tricks: Reagents - Department of Chemistry : University of Rochester. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - NIH. [Link]

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"preventing polymerization of N-Methylethenesulfonamide during storage and reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the polymerization of this compound during storage and reactions. As a reactive vinyl sulfonamide, proper handling is crucial to ensure experimental success and safety.

I. Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a valuable building block in chemical synthesis due to its reactive vinyl group, which readily participates in various transformations. However, this reactivity also makes it susceptible to undesired free-radical polymerization.[1][2][3] This process, often initiated by heat, light, or trace impurities, can lead to failed reactions, product loss, and potentially hazardous exothermic events.[4]

The vinyl group's carbon-carbon double bond can be attacked by free radicals, initiating a chain reaction where monomer units rapidly add to one another, forming a polymer.[1] Understanding this underlying mechanism is key to devising effective preventative strategies.

II. Troubleshooting Guide: On-the-Fly Problem Solving

Unexpected polymerization can occur both during storage and in the course of a reaction. This section provides a systematic approach to diagnosing and resolving these issues.

Symptom Observed Probable Cause(s) Recommended Solutions & Preventive Actions
Monomer solidifies or becomes highly viscous during storage. 1. Inhibitor Depletion: The added stabilizer has been consumed over time.[5] 2. Improper Storage Conditions: Exposure to heat, light, or air (oxygen).[4][6]Immediate Action: If partially polymerized, do not attempt to heat or salvage. Dispose of the material according to safety guidelines. Prevention: • Store in a cool, dark place, preferably refrigerated (2-8 °C). • Ensure the container is opaque and tightly sealed under an inert atmosphere (e.g., argon or nitrogen).[6] • Regularly check inhibitor levels if stored for extended periods.[5]
Reaction mixture becomes viscous or solidifies unexpectedly. 1. Incomplete Inhibitor Removal: Residual storage inhibitor is interfering with the desired reaction but is insufficient to prevent polymerization under reaction conditions. 2. Presence of Initiators: Contamination from peroxides (formed by air exposure), or other radical sources.[1][7] 3. High Reaction Temperature: Elevated temperatures can accelerate radical formation and polymerization.[1]Troubleshooting:Verify Inhibitor Removal: Ensure the purification protocol was followed correctly. • Deoxygenate Rigorously: Sparge all solvents and the reaction mixture with an inert gas. Maintain an inert atmosphere throughout the reaction.[7] • Lower Temperature: If the desired reaction allows, reduce the temperature to disfavor the polymerization pathway.
Low yield of desired product with significant polymer byproduct. 1. Competitive Reaction Rates: The rate of polymerization is competing with your desired chemical transformation.[1] 2. Catalyst/Reagent Incompatibility: Certain reagents may initiate polymerization.Optimization:Introduce a Reaction-Compatible Inhibitor/Retarder: Add a small amount of a retarder (e.g., certain phenols) that slows polymerization without quenching the desired reaction. This requires careful screening. • Modify Reagent Addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low. • Re-evaluate Catalysts: Ensure the chosen catalyst does not generate radicals under the reaction conditions.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing unexpected polymerization during a reaction.

G A Unexpected Polymerization Occurs B Was the monomer purified to remove the storage inhibitor? A->B C Purify monomer using recommended protocol (e.g., column chromatography or basic wash). B->C No D Was the reaction mixture thoroughly deoxygenated? B->D Yes C->D E Sparge all solvents and the reaction mixture with N2 or Ar. Maintain an inert atmosphere. D->E No F Is the reaction temperature too high? D->F Yes E->F G Lower the reaction temperature. Consider running a temperature screen. F->G Yes H Are reagents/catalysts potential radical initiators? F->H No G->H I Review literature for reagent compatibility. Consider alternative, non-radical pathways. H->I Yes J Problem Resolved H->J No I->J

Caption: Troubleshooting decision tree for in-reaction polymerization.

III. Frequently Asked Questions (FAQs)

Storage & Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored in a cool, dark, and dry environment. Recommended storage temperature is 2-8°C. The container should be opaque to prevent light-induced polymerization and tightly sealed under an inert atmosphere like argon or nitrogen to exclude oxygen.[6]

  • Q2: What type of inhibitor is typically used for storing this compound?

  • Q3: How does a radical inhibitor work?

    • A3: Radical inhibitors intercept the free radicals that initiate the polymerization chain reaction.[4] They react with the initial radical (I•) or the propagating polymer radical (P•) to form a stable, non-reactive species, effectively terminating the chain. This process is illustrated in the diagram below.

G cluster_0 Standard Polymerization cluster_1 Inhibition Pathway Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Heat/Light Propagating Radical (P•) Propagating Radical (P•) Radical (I•)->Propagating Radical (P•) + Monomer Stable Species Stable Species Radical (I•)->Stable Species + Inhibitor Longer P• Longer P• Propagating Radical (P•)->Longer P• + Monomer(n) Propagating Radical (P•)->Stable Species + Inhibitor Polymer Polymer Longer P•->Polymer

Caption: Mechanism of radical polymerization and inhibition.

Reaction Preparation

  • Q4: Is it necessary to remove the storage inhibitor before my reaction?

    • A4: Yes, in most cases. The inhibitor's purpose is to prevent polymerization, and it will likely interfere with or completely quench radical-based or other sensitive reactions.[1][5] For non-radical reactions, its removal is still highly recommended to avoid potential side reactions and ensure reproducibility.

  • Q5: What is the best method to remove phenolic inhibitors like MEHQ or TBC?

    • A5: There are two primary methods:

      • Basic Wash: This is a simple and effective method for phenolic inhibitors. Dissolve the monomer in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Wash the solution in a separatory funnel with an aqueous sodium hydroxide solution (e.g., 5% w/v). The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Afterward, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.[5]

      • Inhibitor Removal Column: For a faster, solvent-free approach, pass the liquid monomer through a pre-packed column containing an appropriate adsorbent resin that binds the inhibitor.[3][8] These columns are commercially available and are highly efficient for removing small amounts of inhibitors.[3]

  • Q6: I've removed the inhibitor. How long is the purified monomer stable?

    • A6: The purified, inhibitor-free monomer is highly reactive and should be used immediately.[1] If short-term storage is unavoidable, keep it cold (0-4 °C), under an inert atmosphere, and in complete darkness for no more than a few hours.

During the Reaction

  • Q7: My reaction requires heating. How can I prevent polymerization?

    • A7: This is a common challenge.

      • Rigorous Deoxygenation: Ensure the reaction is completely free of oxygen, which can initiate polymerization at higher temperatures. Use freeze-pump-thaw cycles for the most thorough deoxygenation.

      • Lowest Possible Temperature: Use the minimum temperature required for your desired transformation to proceed at a reasonable rate.

      • Use a Retarder: If compatible with your chemistry, add a small quantity of a polymerization retarder. Unlike an inhibitor, a retarder slows down, rather than completely stops, polymerization, which may be sufficient to allow your desired reaction to complete.[1]

      • Slow Addition: As mentioned in the troubleshooting table, adding the monomer slowly to the heated reaction mixture can keep its concentration low and minimize the rate of polymerization.

IV. Experimental Protocols

Protocol 1: Inhibitor Removal by Basic Wash
  • Dissolution: Dissolve the this compound (1 volume) in a suitable water-immiscible organic solvent like diethyl ether (5-10 volumes).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous NaOH solution, shake gently for 1 minute, and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat the wash 2-3 times.

  • Neutralization & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH. Transfer the organic layer to a flask and add anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30-40°C to avoid thermally induced polymerization.

  • Immediate Use: Use the resulting purified monomer immediately.

Protocol 2: Using a Pre-packed Inhibitor Removal Column
  • Column Setup: Securely clamp a disposable inhibitor removal column (e.g., Sigma-Aldrich product for TBC/MEHQ removal) in a vertical position.[3]

  • Application: If the monomer is a liquid at room temperature, slowly add it to the top of the column. Allow the monomer to pass through the adsorbent bed under gravity.[3]

  • Collection: Collect the purified monomer in a clean, dry flask, preferably under a stream of inert gas.

  • Immediate Use: Use the purified monomer immediately. Do not attempt to store it.

References

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Available at: [Link]

  • Al-Rubeii, A., et al. (2017, August 3). Inhibitor removers. ResearchGate. Available at: [Link]

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Available at: [Link]

  • Matyjaszewski Polymer Group. (2014, May 14). Direct polymerization of functional monomers. Carnegie Mellon University. Available at: [Link]

  • US Patent US2826581A. (Filed 1955, Published 1958). Inhibitor removal from vinyl pyridines. Google Patents.
  • Roush, W. R., Gwaltney, S. L., Cheng, J., Scheidt, K. A., McKerrow, J. H., & Hansell, E. (1998). Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Minimizing Methanol Adducts in LC/MS Analysis of Reactive Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation of methanol adducts during the LC/MS analysis of reactive metabolites. Our goal is to equip you with the expertise to identify, understand, and mitigate these analytical challenges, ensuring the integrity and accuracy of your data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each solution is designed to be a self-validating protocol, explaining the "why" behind each step.

Q1: I've detected a new peak with a mass-to-charge ratio of [M+32]+ or [M+31]+ for my metabolite. How do I confirm it's a methanol adduct and not a new metabolite?

A1: This is a classic signature of a methanol adduct. The [M+32]+ ion represents the addition of a neutral methanol molecule (CH₃OH) to your metabolite (M), while [M+31]+ can arise from the loss of a proton from the adducted hydroxyl group. Here is a systematic approach to confirm its identity and mitigate its formation.

  • Solvent Substitution Test (The Definitive Confirmation):

    • Step 1: Prepare a fresh mobile phase where the organic solvent (methanol) is completely replaced with acetonitrile (ACN).[1][2] Ensure the ACN is of high purity (LC-MS grade) to avoid introducing other adduct-forming species.[3]

    • Step 2: Re-inject your sample using the ACN-based mobile phase.

    • Causality Check: If the [M+32]+ peak disappears or is significantly reduced, you have confirmed that its formation is dependent on the presence of methanol.[1][2] This strongly indicates it is a methanol adduct formed either in the mobile phase or, more commonly, within the electrospray ionization (ESI) source.[4] Acetonitrile is generally less prone to forming such adducts.[5]

  • In-Source Collision-Induced Dissociation (CID) Analysis:

    • Step 1: Isolate the precursor ion of the suspected adduct ([M+32]+) in your mass spectrometer.

    • Step 2: Increase the in-source fragmentation voltage (e.g., cone voltage, fragmentor voltage). This adds energy to the ions before they enter the mass analyzer.[6]

    • Causality Check: A true methanol adduct is often a weakly bound complex. Applying moderate in-source energy should cause it to dissociate, leading to a decrease in the [M+32]+ signal and a corresponding increase in the signal for the protonated metabolite ([M+H]+).

  • Tandem MS (MS/MS) Fragmentation:

    • Step 1: Acquire MS/MS spectra for both the protonated metabolite ([M+H]+) and the suspected adduct ([M+32]+).

    • Causality Check: The MS/MS spectrum of the [M+32]+ ion should show a characteristic neutral loss of 32 Da (methanol). The resulting product ion spectrum should be nearly identical to the MS/MS spectrum of the [M+H]+ precursor ion.

Methanol_Adduct_Troubleshooting start Start: Suspected [M+32]+ Peak Detected solvent_swap Step 1: Solvent Swap Replace Methanol with Acetonitrile in Mobile Phase start->solvent_swap analyze_result Step 2: Re-analyze Sample Does the [M+32]+ peak disappear? solvent_swap->analyze_result confirmed Confirmed: Methanol Adduct analyze_result->confirmed Yes not_confirmed Not a Methanol Adduct | Investigate other possibilities (e.g., new metabolite, contamination) analyze_result->not_confirmed No optimize Step 3: Mitigation Use ACN-based method - Optimize MS Source - Adjust Mobile Phase Additives confirmed->optimize end End: Problem Resolved optimize->end

Caption: Workflow for confirming and mitigating methanol adducts.

Q2: My reactive metabolite is an aldehyde, and it consistently forms methanol adducts, complicating quantification. Switching to acetonitrile compromises my chromatography. What are my options?

A2: This is a common challenge, as electrophilic reactive metabolites like aldehydes can covalently react with nucleophilic solvents like methanol to form hemiacetals.[1][2] This is a chemical reaction, not just an ESI adduct, making it more difficult to prevent. When chromatography in ACN is not viable, you must focus on optimizing other parameters.

Lowering the mobile phase pH can sometimes help. The addition of an acid provides an excess of protons that can preferentially protonate the analyte, potentially outcompeting adduct formation.[7]

AdditiveTypical ConcentrationRationale & Potential Impact
Formic Acid 0.1%Increases proton availability, favoring [M+H]+ formation. Generally MS-friendly.[8][9]
Ammonium Formate 5-10 mMCan improve peak shape and ionization efficiency. May favor [M+NH₄]+ adducts over methanol adducts, which can be a more stable and desirable ion for quantification.[10][11]
Fluorinated Acids (e.g., TFA, HFBA)While effective at suppressing some adducts, Trifluoroacetic acid (TFA) is known to cause significant ion suppression in ESI and should be used with caution, typically at very low concentrations (<0.05%).[11][12]

The conditions in the ESI source play a critical role in adduct formation and dissociation.[6][13] Fine-tuning these parameters can minimize the observation of methanol adducts.

  • Increase Drying Gas Temperature & Flow: Higher temperatures can provide more thermal energy to break apart weakly bound adducts in the ESI droplet before the ion enters the mass analyzer.

  • Adjust Nebulizer Gas Pressure: Optimizing this parameter ensures efficient droplet formation, which can influence the ionization process.

  • Optimize Source Voltages (Capillary/Fragmentor): As mentioned in Q1, carefully increasing the in-source fragmentation voltage can dissociate adducts. Create a voltage ramp experiment to find the optimal setting that maximizes the [M+H]+ signal while minimizing the [M+32]+ signal without causing unwanted fragmentation of the parent molecule.

If the adduct formation is intractable, you can confirm the presence of the reactive aldehyde by derivatizing it into a stable product post-incubation but before LC/MS analysis.

  • Protocol: Add a trapping agent like methoxyamine to your sample after the microsomal incubation is complete.[2] Methoxyamine reacts specifically with aldehydes and ketones to form a stable oxime.

  • Result: In your LC/MS analysis, you will observe the disappearance of both the metabolite and its methanol adduct, and the appearance of a new, stable methoxyamine-derivatized metabolite. This confirms the aldehyde's identity and provides a stable species for quantification.

Frequently Asked Questions (FAQs)
Q: Why are reactive metabolites, particularly those from drug metabolism studies, so prone to forming methanol adducts?

A: Reactive metabolites are, by definition, electrophilic species. They are often generated through oxidative metabolic pathways (e.g., by Cytochrome P450 enzymes) to facilitate excretion.[14][15] This process can create "structural alerts" like quinones, iminium ions, or aldehydes.[16]

Methanol, while a common and effective chromatographic solvent, is also a nucleophile. The oxygen atom in methanol has lone pairs of electrons that can attack the electron-deficient (electrophilic) center of a reactive metabolite.

Methanol_Adduct_Mechanism cluster_0 Chemical Reaction in Solution / ESI Source RM R-CHO (Reactive Aldehyde Metabolite) Electrophilic Carbon Hemiacetal R-CH(OH)(OCH₃) (Methanol Adduct - Hemiacetal) [M+32] RM->Hemiacetal Nucleophilic Attack MeOH CH₃-OH (Methanol) Nucleophilic Oxygen MeOH->Hemiacetal

Caption: Nucleophilic attack of methanol on a reactive aldehyde metabolite.

This chemical reactivity is why you often see these adducts with reactive metabolites, whereas stable parent drugs may only form weaker, non-covalent adducts in the ESI source.

Q: Should I always avoid methanol when analyzing reactive metabolites?

A: Not necessarily. The choice of solvent is a balance between chromatographic performance and MS compatibility.[5]

SolventPros for Reactive Metabolite AnalysisCons for Reactive Metabolite Analysis
Methanol - Often provides different selectivity compared to ACN. - Lower backpressure than ACN/water mixtures.[5] - Can be a better solvent for some polar compounds.- High potential for adduct formation with electrophilic metabolites.[1][2][17] - Can cause ion suppression in some cases.[18]
Acetonitrile - Lower reactivity, significantly reducing the risk of covalent adduct formation.[1][3] - Often provides sharper peaks for peptides and proteins. - Lower UV cutoff.- May provide insufficient retention or poor peak shape for certain classes of metabolites. - Higher backpressure in mixtures with water.[5]
Isopropanol - Can be a "greener" alternative.[19] - Useful as a strong solvent in ternary mobile phases.- High viscosity and backpressure. - Not as commonly used as a primary solvent.

Recommendation: Start with an acetonitrile-based method if you anticipate analyzing reactive metabolites. If chromatography is poor, cautiously introduce methanol, but be prepared to troubleshoot adduct formation using the strategies outlined in this guide.

Q: My samples are from in-vitro incubations with glutathione (GSH). Can methanol adducts interfere with the detection of GSH conjugates?

A: Yes, they can. The primary goal of a GSH trapping study is to detect and identify GSH conjugates ([M+GSH]+), which provides evidence of reactive metabolite formation.[14][20][21] If a significant portion of your reactive metabolite pool is being sequestered as a methanol adduct, it can potentially reduce the amount available to react with GSH.

Furthermore, the presence of multiple adducts ([M+H]+, [M+Na]+, [M+K]+, [M+CH₃OH]+, [M+GSH]+) for the same metabolite can complicate the resulting mass spectrum, splitting the total ion current and potentially making it harder to detect low-level GSH conjugates.[22][23][24] It is crucial to use high-purity solvents and mobile phase additives to minimize unwanted sodium and potassium adducts, allowing you to focus on the ions of interest.[25]

References
  • CHROMacademy. LC-MS Troubleshooting. [Link]

  • ResearchGate. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. [Link]

  • PubMed. Practical approaches to resolving reactive metabolite liabilities in early discovery. [Link]

  • ScienceDirect. 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. [Link]

  • LCGC International. The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Royal Society of Chemistry. Mitigation Strategies for Reactive Intermediates in Drug Discovery. [Link]

  • National Institutes of Health (NIH). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]

  • International Atomic Energy Agency (IAEA). Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]

  • ACS Publications. Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. [Link]

  • National Institutes of Health (NIH). Deleterious effects of reactive metabolites. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • National Institutes of Health (NIH). Analysis of endogenous glutathione-adducts and their metabolites. [Link]

  • ResearchGate. How can I avoid adduct formation for high molecular weight protein using ESI-MS? [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ResearchGate. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]

  • PubMed. Improved positive electrospray ionization of patulin by adduct formation: usefulness in liquid chromatography-tandem mass spectrometry multi-mycotoxin analysis. [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? [Link]

  • Semantic Scholar. Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. [Link]

  • PubMed. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. [Link]

  • American Laboratory. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • Chiralizer. TIP # 115 Adduct Formation in LCMS. [Link]

  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Reddit. Appropriate solvents for LC/MS and HPLC. [Link]

  • AstraZeneca. Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsome. [Link]

  • Waters Corporation. Solvents and Caveats for LC-MS. [Link]

  • PubMed. Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-high-performance liquid chromatography/mass spectrometry. [Link]

  • SciELO. Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. [Link]

  • PharmaGuide. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [Link]

  • PubMed. Study on the formation of an amoxicillin adduct with methanol using electrospray ion trap tandem mass spectrometry. [Link]

  • ResearchGate. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. [Link]

  • ResearchGate. Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. [Link]

  • Waters Corporation. Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. [Link]

  • PubMed. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. [Link]

  • Semantic Scholar. Sodium adduct formation efficiency in ESI source. [Link]

  • Agilent Community. Making LC Methods MS Friendly. [Link]

  • YouTube. Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. [Link]

  • Waters Corporation. Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. [Link]

  • National Institutes of Health (NIH). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. [Link]

  • Office of Justice Programs. LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. [Link]

  • PubMed. Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]

  • ResearchGate. Alternative solvents can make preparative liquid chromatography greener. [Link]

  • ResearchGate. Instrumental Parameters used During ESI-MS. [Link]

  • Agilent Community. What Solvents Are You Putting Into Your LC/MS Instrument? [Link]

  • MDPI. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of N-Methylethenesulfonamide and Ethyl Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of covalent drug design and bioconjugation, Michael acceptors are indispensable tools for targeting nucleophilic amino acid residues. Among these, α,β-unsaturated sulfonyl compounds have garnered significant attention due to their stability and reactivity. This guide provides an in-depth comparison of the reactivity of two prominent Michael acceptors: N-Methylethenesulfonamide and ethyl vinyl sulfone. Understanding the nuanced differences in their reactivity is paramount for the rational design of targeted covalent inhibitors and bioconjugation reagents.

Ethyl vinyl sulfone is a classic example of a vinyl sulfone, a class of compounds known for their utility in forming stable thioether bonds.[1] this compound, on the other hand, represents the vinyl sulfonamide class, which offers a different reactivity profile and has been explored for various applications, including peptide macrocyclization. This guide will delve into the underlying principles governing their reactivity, present comparative experimental data, and provide detailed protocols for their synthesis and kinetic evaluation.

Mechanistic Insights into Reactivity

The reactivity of both this compound and ethyl vinyl sulfone as Michael acceptors is rooted in the electrophilicity of the β-carbon of the vinyl group. The strongly electron-withdrawing nature of the sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack by residues such as cysteine. The generally accepted mechanism for the base-catalyzed Michael addition of a thiol to these compounds is depicted below.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiol R'-SH Thiolate R'-S⁻ Thiol->Thiolate Base Base B: ProtonatedBase BH⁺ Base->ProtonatedBase MichaelAcceptor H₂C=CH-SO₂-R Carbanion R'-S-CH₂-⁻CH-SO₂-R MichaelAcceptor->Carbanion Thiolate2 R'-S⁻ Thiolate2->MichaelAcceptor Carbanion2 R'-S-CH₂-⁻CH-SO₂-R Thioether R'-S-CH₂-CH₂-SO₂-R Carbanion2->Thioether Protonated Base ProtonatedBase2 BH⁺ Base2 B: ProtonatedBase2->Base2

Caption: Generalized mechanism of a base-catalyzed thiol-Michael addition.

The key determinant of reactivity between a vinyl sulfone and a vinyl sulfonamide lies in the nature of the substituent attached to the sulfonyl group (an ethyl group in ethyl vinyl sulfone and a methylamino group in this compound). The electronegativity of the atom directly bonded to the sulfur atom influences the electron-withdrawing capacity of the sulfonyl group. Oxygen is more electronegative than nitrogen, and both are more electronegative than carbon. This would suggest a reactivity order of vinyl sulfonate > vinyl sulfonamide > vinyl sulfone based on inductive effects.[2]

However, experimental evidence indicates that vinyl sulfones are generally more reactive Michael acceptors than their vinyl sulfonamide counterparts.[2] This is attributed to the ability of the sulfonyl group to stabilize the developing negative charge on the α-carbon in the transition state of the nucleophilic attack. The lower electronegativity of the nitrogen in the sulfonamide, compared to the carbon in the sulfone, is thought to contribute to the reduced reactivity of vinyl sulfonamides.[3]

Comparative Reactivity Data

Michael AcceptorR in H₂C=CH-SO₂-RRelative Pseudo-First-Order Rate Constant (k_rel)
Phenyl vinyl sulfonate-OPh3000
Phenyl vinyl sulfone-Ph100
N-Methyl vinyl sulfonamide -NHMe 3
N-Benzyl vinyl sulfonamide-NHBn1
Data adapted from Reddick et al., Org. Lett. 2003, 5 (11), 1967–1970.[2]

From this data, it is evident that N-Methyl vinyl sulfonamide is significantly less reactive than phenyl vinyl sulfone , with a relative rate constant that is approximately 33 times lower. Although ethyl vinyl sulfone was not included in this specific study, the data strongly supports the general principle that vinyl sulfones are more potent Michael acceptors than N-alkyl vinyl sulfonamides. The alkyl group in ethyl vinyl sulfone is expected to have a less pronounced electronic effect compared to the phenyl group in phenyl vinyl sulfone, but the fundamental difference in reactivity between the sulfone and sulfonamide moiety remains.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of a vinyl sulfonamide starting from a primary amine and 2-chloroethanesulfonyl chloride.

Materials:

  • Methylamine (solution in THF or water)

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve methylamine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.2 equivalents) to the cooled solution. In a separate dropping funnel, prepare a solution of 2-chloroethanesulfonyl chloride (1.1 equivalents) in dichloromethane. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-methyl-2-chloroethanesulfonamide.

  • Elimination: Dissolve the purified N-methyl-2-chloroethanesulfonamide in a suitable solvent such as THF. Add a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and stir the reaction at room temperature until TLC indicates complete conversion to the vinyl sulfonamide.

  • Final Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain pure this compound.

G cluster_0 Synthesis of this compound Methylamine Methylamine Reaction Mixture Reaction Mixture Methylamine->Reaction Mixture DCM, 0°C N-methyl-2-chloroethanesulfonamide N-methyl-2-chloroethanesulfonamide Reaction Mixture->N-methyl-2-chloroethanesulfonamide Work-up & Purification 2-Chloroethanesulfonyl Chloride 2-Chloroethanesulfonyl Chloride 2-Chloroethanesulfonyl Chloride->Reaction Mixture Triethylamine This compound This compound N-methyl-2-chloroethanesulfonamide->this compound DBU, THF

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of Ethyl Vinyl Sulfone

This protocol describes a common method for the synthesis of ethyl vinyl sulfone via oxidation of the corresponding sulfide followed by elimination.

Materials:

  • 2-(Ethylthio)ethanol

  • Hydrogen peroxide (30% solution)

  • Tungstic acid (catalyst)

  • Thionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Toluene

  • Diethyl ether

Procedure:

  • Oxidation: Dissolve 2-(ethylthio)ethanol (1.0 equivalent) in a suitable solvent like water. Add a catalytic amount of tungstic acid. Cool the mixture to 0 °C and slowly add hydrogen peroxide (2.2 equivalents). Allow the reaction to proceed overnight. Extract the product, 2-(ethylsulfonyl)ethanol, with dichloromethane.

  • Chlorination: Dissolve the 2-(ethylsulfonyl)ethanol in a suitable solvent and react with thionyl chloride to convert the hydroxyl group to a chloride, yielding 2-chloroethyl ethyl sulfone.

  • Elimination: Dissolve the 2-chloroethyl ethyl sulfone in dichloromethane and add triethylamine (2 equivalents). Stir the reaction at room temperature until completion.

  • Purification: Precipitate the product by adding diethyl ether. The resulting ethyl vinyl sulfone can be further purified by distillation or column chromatography.

G cluster_0 Synthesis of Ethyl Vinyl Sulfone 2-(Ethylthio)ethanol 2-(Ethylthio)ethanol 2-(Ethylsulfonyl)ethanol 2-(Ethylsulfonyl)ethanol 2-(Ethylthio)ethanol->2-(Ethylsulfonyl)ethanol H₂O₂, Tungstic acid 2-Chloroethyl ethyl sulfone 2-Chloroethyl ethyl sulfone 2-(Ethylsulfonyl)ethanol->2-Chloroethyl ethyl sulfone SOCl₂ Ethyl Vinyl Sulfone Ethyl Vinyl Sulfone 2-Chloroethyl ethyl sulfone->Ethyl Vinyl Sulfone Triethylamine, DCM

Caption: Workflow for the synthesis of Ethyl Vinyl Sulfone.

Protocol 3: Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

This protocol provides a general method for determining the second-order rate constant of the Michael addition of a thiol to a vinyl sulfonyl compound.

Materials:

  • This compound or Ethyl vinyl sulfone

  • N-acetyl-L-cysteine (or other suitable thiol)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD adjusted)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare stock solutions of the vinyl sulfonyl compound, the thiol, and the internal standard in the deuterated buffer.

  • NMR Acquisition Setup: Set up the NMR spectrometer to acquire a series of ¹H NMR spectra over time. The acquisition parameters (number of scans, relaxation delay) should be optimized to obtain good signal-to-noise in a time frame that is significantly shorter than the reaction half-life.

  • Reaction Initiation: In an NMR tube, combine the thiol and internal standard solutions. Place the tube in the NMR spectrometer and acquire a spectrum to establish the initial conditions. Initiate the reaction by adding a known amount of the vinyl sulfonyl compound stock solution.

  • Data Acquisition: Immediately begin acquiring a time course of ¹H NMR spectra.

  • Data Analysis: Integrate the signals corresponding to the vinyl protons of the starting material and a characteristic signal of the product. Use the internal standard for normalization. Plot the concentration of the starting material versus time. The data can be fitted to the appropriate integrated rate law to determine the pseudo-first-order rate constant (k') under conditions where the thiol is in large excess. The second-order rate constant (k₂) can then be determined by dividing k' by the concentration of the thiol.

Conclusion

In the comparative analysis of this compound and ethyl vinyl sulfone, the experimental evidence strongly indicates that ethyl vinyl sulfone is a more reactive Michael acceptor . This is consistent with the general observation that vinyl sulfones exhibit greater electrophilicity at the β-carbon compared to N-alkyl vinyl sulfonamides. The choice between these two scaffolds in drug design and bioconjugation will depend on the desired reactivity profile. For applications requiring rapid and efficient conjugation, a vinyl sulfone may be preferable. Conversely, the attenuated reactivity of a vinyl sulfonamide could be advantageous in scenarios where greater selectivity or slower reaction kinetics are desired to minimize off-target effects. The protocols provided herein offer a framework for the synthesis and kinetic characterization of these important classes of compounds, enabling researchers to make informed decisions in their molecular design endeavors.

References

  • Morressier. (2018). Development of vinyl sulfonate and vinyl sulfonamide: Its implementation in thiol-michael crosslinking polymerization. [Link]

  • Sinha, J., Podgórski, M., Huang, S., & Bowman, C. N. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. National Institutes of Health. [Link]

  • Lu, S., & Hiemstra, H. (2003). Preparation and Characterization of Poly(ethylene glycol) Vinyl Sulfone. ACS Publications. [Link]

  • MDPI. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. [Link]

  • ResearchGate. (2018). How can I study kinetics of a Michael addition reaction by NMR?. [Link]

  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters, 5(11), 1967–1970. [Link]

  • Google Patents. (1970). Vinyl ethyl ether or thioether sulfones.
  • Sinha, J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

  • ResearchGate. (n.d.). The present work: a) Direct synthesis of (E)‐vinyl sulfone from.... [Link]

  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. PubMed. [Link]

  • ResearchGate. (2015). How do I calculate a Michaelis menten curve from UV-VIS spectrophotometer data?. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • University of Wisconsin-Madison. (2022). Monitoring Kinetics by NMR. [Link]

  • ACS Publications. (n.d.). Development of the H-point standard-additions method for ultraviolet-visible spectroscopic kinetic analysis of two-component systems. [Link]

  • Bruker. (2016). Kinetic Profiling by NMR. [Link]

  • ResearchGate. (2025). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. [Link]

  • YouTube. (2016). Following Kinetics using UV vis spectroscopy. [Link]

  • ResearchGate. (n.d.). Experimental results for the Michael addition step with increasing.... [Link]

  • YouTube. (2021). To determine second order reaction rate constant. [Link]

  • Huang, S., et al. (n.d.). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. [Link]

  • ResearchGate. (n.d.). Rate constants of N-acetylcysteine reactions with various compounds under different experimental conditions. [Link]

  • ResearchGate. (n.d.). Second Order Rate Constants for the Reaction of Methionine, GSH, and.... [Link]

  • The Royal Society of Chemistry. (n.d.). Calculated second-order rate constants (k) and activation parameters for the reactions. [Link]

  • ResearchGate. (2016). Flow Injection Analysis of N-acetyl-L-cysteine Based on the Reduction of Copper(II)-neocuproine Reagent. [Link]

  • Mojzis, J., et al. (n.d.). Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. PMC. [Link]

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A Senior Application Scientist's Guide: N-Methylethenesulfonamide as a Tunable and Differentiated Alternative to Acrylamide Michael Acceptors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted covalent inhibitors (TCIs), the acrylamide "warhead" has long been the default choice for engaging cysteine residues.[1] However, its inherent reactivity profile can lead to challenges in selectivity and off-target effects. This guide introduces N-methylethenesulfonamide, a representative member of the vinyl sulfonamide class, as a compelling and highly tunable alternative. We will provide an in-depth comparison of its reactivity, selectivity, and synthetic accessibility against traditional Michael acceptors. Supported by experimental data and detailed protocols, this document serves as a practical resource for medicinal chemists and drug developers seeking to expand their covalent inhibitor toolkit and design next-generation therapeutics with improved pharmacological profiles.

The Covalent Landscape: A Need for Diversification Beyond Acrylamides

The resurgence of covalent drugs, underscored by the FDA approval of molecules like Ibrutinib and Sotorasib, has cemented the utility of targeted, irreversible inhibition for tackling historically "undruggable" proteins.[2][3] The strategy is simple yet powerful: a non-covalent binding event positions an electrophilic warhead to form a permanent covalent bond with a nucleophilic amino acid on the target protein, most commonly cysteine.[4] This leads to high potency and a prolonged duration of action.[4][5]

The acrylamide moiety has been the workhorse in this field, prized for its moderate reactivity and synthetic tractability.[1] However, this "one-size-fits-all" approach is not without its limitations. The fixed reactivity of the acrylamide core can be difficult to modulate without significant alterations to the parent scaffold, and concerns over off-target reactivity and potential immunogenicity persist.[6][7] This has spurred a search for alternative electrophiles that offer a wider range of reactivity and potentially improved safety profiles.[7][8] Among the most promising candidates are vinyl sulfones and their sulfonamide derivatives.[9][10]

Comparative Analysis: this compound vs. Acrylamide

This compound serves as an excellent model for understanding the advantages of the vinyl sulfonamide class. Structurally, the replacement of the carbonyl in an acrylamide with a sulfonyl group significantly alters the electronics of the Michael acceptor.

Mechanism of Action: The Michael Addition

Both acrylamides and vinyl sulfonamides react with the nucleophilic thiol of a cysteine residue via a Michael 1,4-conjugate addition.[4][11] The electron-withdrawing nature of the adjacent sulfonyl or carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by the soft thiolate nucleophile.[12][13]

Caption: General mechanism of Michael addition for covalent inhibitors.

Reactivity Profile: A Matter of Electrophilicity

A key differentiator for vinyl sulfonamides is their generally higher electrophilicity compared to acrylamides.[5][8][14] This increased reactivity can be advantageous for targeting proteins with less accessible or less nucleophilic cysteines.[14] More importantly, the reactivity of vinyl sulfonamides can be finely tuned. By modifying the nitrogen substituent (e.g., from a methyl group to other alkyl or aryl groups), one can modulate the electron-withdrawing capacity of the sulfonamide and, consequently, the reactivity of the vinyl group.[5][8] This offers a level of control that is difficult to achieve with the acrylamide core.

Kinetic studies comparing the reactivity of various warheads with the biological thiol glutathione (GSH) provide a quantitative basis for this comparison.

Warhead ClassRepresentative CompoundRelative Reactivity vs. GSH (t₁₂)Key CharacteristicsReferences
Acrylamide N-PhenylacrylamideBaselineGold standard, moderate reactivity, limited tunability.[5][8]
Vinyl Sulfonamide N-Methyl-ethenesulfonamideFaster than AcrylamideMore electrophilic, highly tunable via N-substituent.[8][10]
Vinyl Sulfone Phenyl vinyl sulfoneGenerally faster than SulfonamidesHighly reactive, may have lower selectivity.[9][10]
Vinyl Sulfonimidamide Parent N-H vinyl sulfonimidamideOrders of magnitude fasterExceptionally reactive, tunable via imidic N-substituent.[8][14]

Note: This table provides a qualitative summary based on published literature. Exact reaction rates are highly dependent on specific substituents and reaction conditions.

Selectivity and Safety Implications

The ultimate goal of a TCI is to react specifically with the target cysteine while minimizing reactions with other proteins. While high reactivity can be beneficial, it also carries the risk of reduced selectivity. The tunability of this compound and its analogs is a crucial advantage here. By adjusting the electronics, researchers can dial down the reactivity to a "Goldilocks" level—potent enough to engage the target efficiently but not so reactive as to cause widespread off-target modification.

Furthermore, some studies suggest that vinyl sulfone and sulfonamide warheads may exhibit a degree of selectivity for lysine residues over cysteine in certain contexts, opening up possibilities for targeting other nucleophilic residues beyond the traditional cysteine.[10] The potential for developing reversible or slowly reversible covalent inhibitors with certain vinyl sulfone derivatives also presents a strategy to mitigate the risks of permanent off-target modification.[6][15][16]

Experimental Protocols

To facilitate the exploration of this compound, we provide foundational, self-validating protocols for its synthesis and reactivity assessment.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Horner-Wadsworth-Emmons reactions for generating vinyl sulfonamides.[17] It involves the reaction of an appropriate phosphonate ylide with formaldehyde. The causality for this choice rests on the reaction's reliability and its tendency to produce the desired E-alkene.

G start Start: Diethyl (methylsulfamoyl)methylphosphonate base 1. Add Base (e.g., NaH) in Anhydrous THF start->base ylide Formation of Ylide Intermediate base->ylide aldehyde 2. Add Formaldehyde (or Paraformaldehyde) ylide->aldehyde reaction Horner-Wadsworth-Emmons Reaction aldehyde->reaction workup 3. Aqueous Workup & Extraction reaction->workup purify 4. Column Chromatography workup->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Ylide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred THF. Following this, add a solution of diethyl (N-methylsulfamoyl)methylphosphonate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Add a source of formaldehyde, such as paraformaldehyde (1.5 eq), to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Comparative Reactivity Assay using Glutathione (GSH)

This protocol outlines a method to determine the second-order rate constant for the reaction of a Michael acceptor with GSH, a model biological thiol.[18] The disappearance of the starting materials can be monitored by ¹H NMR or LC-MS.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the Michael acceptor (e.g., this compound, N-phenylacrylamide) and Glutathione (GSH) in a suitable deuterated buffer for NMR analysis (e.g., phosphate buffer in D₂O, pH 7.4). A known internal standard (e.g., DSS or TMSP) should be included for quantitative analysis.

  • Reaction Initiation: In an NMR tube at a controlled temperature (e.g., 25 °C), combine the GSH solution with the Michael acceptor solution to initiate the reaction. Typical starting concentrations are in the low millimolar range.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of a well-resolved proton signal from the Michael acceptor and the appearance of new signals from the GSH-adduct are monitored.

  • Data Analysis: Integrate the relevant peaks at each time point relative to the internal standard. Plot the natural logarithm of the Michael acceptor concentration versus time. For a pseudo-first-order reaction (using excess GSH), the slope of this line will be -k_obs.

  • Rate Constant Calculation: The second-order rate constant (k₂) is calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of GSH. This allows for a direct comparison of the intrinsic reactivity of different Michael acceptors.

Conclusion and Future Outlook

This compound and the broader class of vinyl sulfonamides represent a significant advancement in the field of covalent drug design.[8][9] They move beyond the traditional reliance on acrylamides by offering a warhead that is not only generally more reactive but, crucially, possesses a tunable electrophilicity.[5] This feature empowers medicinal chemists to rationally design inhibitors with an optimized balance of potency and selectivity, potentially leading to safer and more effective therapeutics. The straightforward synthetic accessibility and the potential to target other nucleophilic residues further broaden their appeal. As the demand for precision medicines grows, the adoption of diverse and adaptable covalent warheads like this compound will be instrumental in targeting the next frontier of challenging disease-related proteins.

References

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A Senior Application Scientist's Guide to Validating the Structure of N-Methylethenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unequivocal structural validation of novel chemical entities is paramount. N-Methylethenesulfonamide, with its reactive vinyl group, is a versatile building block, readily participating in a variety of transformations such as Michael additions and cycloadditions. However, this reactivity can also lead to a mixture of products, including regioisomers and stereoisomers, making structural elucidation a significant challenge. This guide provides an in-depth comparison of analytical techniques for the robust validation of this compound reaction products, moving beyond mere procedural descriptions to explain the causality behind experimental choices.

The Challenge: Ambiguity in this compound Reactions

To illustrate the challenges, let us consider a common reaction: the Michael addition of a primary amine, such as ethylamine, to this compound. This seemingly straightforward reaction can potentially yield two regioisomeric products: the expected β-adduct (1 ) and the less common, but possible, α-adduct (2 ). Furthermore, side reactions, though less likely, could lead to unforeseen byproducts. Our goal is to develop a self-validating analytical workflow to unambiguously identify the major product and any significant impurities.

A Multi-pronged Approach to Structural Validation

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from orthogonal methods. Here, we compare the utility of chromatographic and spectroscopic techniques in the context of our model reaction.

Chromatographic Separation: The First Line of Analysis

Chromatography is indispensable for separating the components of a reaction mixture, providing the first indication of product purity and the presence of isomers.

Comparison of Chromatographic Techniques

TechniquePrincipleAdvantages for Sulfonamide AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.Highly versatile with a wide range of column chemistries (C18, C8, Phenyl-Hexyl) and mobile phases, allowing for fine-tuning of selectivity for polar sulfonamides.[1][2][3]May require longer run times compared to SFC. Resolution of closely related isomers can be challenging.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a solid stationary phase.Faster separations and lower organic solvent consumption compared to HPLC. Can offer unique selectivity for certain sulfonamides.[4]Requires specialized equipment. Method development can be more complex.

Expertise in Action: Method Development for HPLC

The choice of HPLC parameters is critical for resolving our potential regioisomers. A reverse-phase C18 column is a good starting point due to the moderate polarity of the expected products. A gradient elution with a mobile phase of acetonitrile and water, buffered with a small amount of formic acid (0.1%), will help to protonate the amine functionalities, leading to sharper peaks and better separation. The flow rate and gradient slope should be optimized to maximize the resolution between the peaks corresponding to 1 and 2 .

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve crude product in mobile phase filter Filter through 0.22 µm syringe filter dissolve->filter injector Injector filter->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration (Purity Assessment) chromatogram->integration

Caption: HPLC analysis workflow for reaction mixture separation.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the reaction products and, through tandem MS (MS/MS), providing structural information based on fragmentation patterns.

Comparison of Mass Spectrometry Techniques

TechniquePrincipleAdvantages for Structural ValidationLimitations
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.Unambiguously confirms the molecular formula of the products, ruling out unexpected side reactions.[5]Does not inherently distinguish between isomers.
Tandem Mass Spectrometry (MS/MS) A precursor ion is selected and fragmented, and the resulting product ions are analyzed.Fragmentation patterns can provide clues to the connectivity of the molecule, potentially differentiating isomers.[1][6]Interpretation of fragmentation spectra can be complex and may not always provide a definitive distinction between regioisomers.

Expertise in Action: Interpreting Fragmentation Patterns

For our model reaction, both regioisomers 1 and 2 will have the same molecular weight. However, their fragmentation patterns in MS/MS may differ. For instance, the cleavage of the C-S bond might be more favorable in one isomer over the other, leading to different relative abundances of fragment ions. By coupling HPLC with MS/MS (LC-MS/MS), we can obtain the mass spectrum of each separated peak, providing a powerful method for tentative isomer identification.[1][6]

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Utilize the HPLC conditions described previously.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

  • MS Scan Mode: Full scan from m/z 100-500.

  • MS/MS Scan Mode: Product ion scan of the protonated molecular ion of the expected product.

  • Collision Energy: Ramped to observe a range of fragment ions.

Visualizing the Logic

MS_Logic start Reaction Mixture hplc HPLC Separation start->hplc peak1 Peak 1 hplc->peak1 peak2 Peak 2 hplc->peak2 ms Mass Spectrometry peak1->ms peak2->ms hrms HRMS (Elemental Composition) ms->hrms msms MS/MS (Fragmentation Pattern) ms->msms structure1 Tentative Structure 1 msms->structure1 structure2 Tentative Structure 2 msms->structure2

Caption: Logic flow for LC-MS based structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While chromatography and mass spectrometry provide valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate arbiter of molecular structure, providing detailed information about the connectivity and spatial arrangement of atoms.

Comparison of NMR Experiments

ExperimentInformation ProvidedRationale for Use
¹H NMR Provides information about the chemical environment and connectivity of protons.The splitting patterns and chemical shifts of the protons on the ethyl and vinyl groups will be distinct for the two regioisomers.
¹³C NMR Provides information about the chemical environment of carbon atoms.The chemical shifts of the carbons in the ethyl and vinyl fragments will differ between the two isomers.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Confirms the connectivity of the proton spin systems in the ethyl and vinyl fragments.[7]
HSQC (Heteronuclear Single Quantum Coherence) Shows correlations between protons and the carbons to which they are directly attached.Unambiguously assigns the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are 2-3 bonds away.This is the key experiment for distinguishing between the regioisomers by identifying the long-range correlation between the protons on the nitrogen and the carbons of the sulfonamide backbone.[3]

Expertise in Action: The Decisive Power of HMBC

The ¹H and ¹³C NMR spectra will show distinct signals for the two isomers, but the definitive assignment comes from the HMBC experiment. In the β-adduct (1 ), we expect to see a correlation between the protons on the nitrogen (N-H) and the β-carbon of the original vinyl group. In contrast, for the α-adduct (2 ), the N-H protons will show a correlation to the α-carbon. This single, unambiguous correlation provides the definitive structural proof.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve a purified sample of the major product (obtained from preparative HPLC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to assess purity and identify all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY: Acquire a standard COSY45 or DQF-COSY experiment.

  • HSQC: Acquire a standard HSQC experiment optimized for one-bond C-H coupling.

  • HMBC: Acquire a standard HMBC experiment optimized for 2-3 bond C-H couplings (typically around 8 Hz).

Predicted ¹H NMR Data for Regioisomers

ProtonPredicted Chemical Shift (ppm) - Isomer 1 (β-adduct)Predicted Chemical Shift (ppm) - Isomer 2 (α-adduct)
N-H ~2.5 (broad singlet)~2.5 (broad singlet)
S-CH₂-CH₂ -N~2.8 (triplet)~3.0 (multiplet)
S-CH₂ -CH₂-N~3.2 (triplet)~3.5 (multiplet)
N-CH₂ -CH₃~2.6 (quartet)~2.7 (quartet)
N-CH₂-CH₃ ~1.1 (triplet)~1.2 (triplet)
S-CH -CH₃-~3.3 (quartet)
S-CH-CH₃ -~1.4 (doublet)
N-CH₂ -S-~2.9 (singlet)

Note: These are predicted values and may vary depending on the solvent and other factors.

Visualizing the Decisive HMBC Correlation

HMBC_Correlation cluster_isomer1 Isomer 1 (β-adduct) cluster_isomer2 Isomer 2 (α-adduct) S-Cβ-Cα-N-H S-CH₂(β)-CH₂(α)-NH-Et H(N) N-H H(N)->Cβ  HMBC correlation S-Cα-N-H S-CH(α)(CH₃)-NH-Et H(N)2 N-H H(N)2->Cα  HMBC correlation

Caption: Key HMBC correlations for distinguishing regioisomers.

The Self-Validating System: A Triad of Trustworthiness

A truly trustworthy structural validation protocol is a self-validating system. This means that the data from each technique should be consistent with the others, and any discrepancies should be investigated.

  • Chromatographic Purity Corroborates Spectroscopic Data: The purity determined by HPLC should align with the purity observed in the NMR spectrum. The presence of minor peaks in the chromatogram should correspond to minor signals in the NMR.

  • Mass Spectrometry Confirms Elemental Composition: The molecular formula determined by HRMS must be consistent with the proposed structure and the integration of the ¹H NMR spectrum.

  • Orthogonal Methods Provide Confirmation: If any ambiguity remains, orthogonal analytical techniques should be employed. For example, if HPLC separation is challenging, SFC could be attempted. If NMR data is complex, derivatization of the product followed by re-analysis can provide additional structural clues.

Conclusion: A Rigorous and Logical Approach to Structural Validation

Validating the structure of this compound reaction products requires a methodical and multi-faceted approach. By combining the separation power of chromatography with the detailed structural insights from mass spectrometry and, most importantly, a suite of 2D NMR experiments, researchers can confidently and unambiguously determine the structure of their products. The key lies not just in applying these techniques, but in understanding the rationale behind their selection and the synergistic way in which they provide a complete and self-validating picture of the molecule. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the drug development pipeline.

References

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Heller, D. N., Ngoh, M. A., Donoghue, D., Podhorniak, L., Righter, H., & Thomas, M. H. (2002). A liquid chromatography/tandem mass spectrometry method for the determination of sulfonamide residues in shrimp. Journal of agricultural and food chemistry, 50(15), 4249-4255.
  • Ito, Y., Oka, H., Ikai, Y., Hayakawa, J., Kagami, T., & Matsumoto, H. (2000). Application of ion-exchange cartridge clean-up in residue analysis of sulphonamide antibacterials in meat and egg.
  • Govaerts, C., Van der Stighelen, S., & Daeseleire, E. (2002). A sensitive, multi-residue method for the determination of 12 sulfonamides in animal tissues by liquid chromatography-tandem mass spectrometry. Analytica chimica acta, 473(1-2), 125-136.
  • Wang, J., Leung, D., & Chow, W. (2006). Development of a multi-residue screening method for 12 sulfonamides in eggs and chicken muscle using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry.
  • Hwang, T. L., Ronk, M., & Milne, J. E. (2013). Application of two‐dimensional selective‐TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry, 51(2), 89-94.
  • Rychnovsky, S. D., Richardson, T. I., & Rogers, B. N. (1997). Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B. The Journal of Organic Chemistry, 62(9), 2925-2934.
  • D'Angelo, J., Desmaële, D., Dumas, F., & Guingant, A. (1992). The asymmetric Michael addition reactions using chiral imines. Tetrahedron: Asymmetry, 3(4), 459-505.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).

Sources

A Head-to-Head Comparison of Synthetic Routes to N-Methylethenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. N-Methylethenesulfonamide is a valuable synthon, finding applications as a Michael acceptor and a precursor for more complex molecular architectures. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this versatile compound. The analysis emphasizes the practical aspects of each route, including reaction efficiency, accessibility of starting materials, and operational complexity, to inform your synthetic strategy.

Introduction to this compound

This compound belongs to the class of vinylsulfonamides, which are recognized for their utility as reactive intermediates in organic synthesis.[1] The electron-withdrawing nature of the sulfonamide group activates the vinyl moiety, making it susceptible to nucleophilic attack. This reactivity profile allows for the facile introduction of the N-methylsulfonamide group into various molecular scaffolds, a common feature in many biologically active compounds. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency and scalability of a research or development program.

Comparative Analysis of Synthetic Routes

This guide evaluates three primary synthetic strategies for the preparation of this compound:

  • Direct Sulfonylation of Methylamine with Ethenesulfonyl Chloride: A convergent and direct approach.

  • Two-Step Elimination Route via N-Methyl-2-chloroethanesulfonamide: A sequential approach involving the formation and subsequent elimination of a halogenated intermediate.

  • Dehydration of N-Methyl-2-hydroxyethanesulfonamide: A route that relies on the removal of water from a hydroxyethyl precursor.

The following table provides a high-level comparison of these three routes, with detailed protocols and discussions to follow.

Parameter Route 1: Direct Sulfonylation Route 2: Elimination Route 3: Dehydration
Starting Materials Ethenesulfonyl chloride, Methylamine2-Chloroethanesulfonyl chloride, Methylamine2-Hydroxyethanesulfonic acid (or its salt), Methylamine
Number of Steps 122
Key Transformation Nucleophilic substitutionNucleophilic substitution followed by E2 eliminationSulfonamide formation followed by dehydration
Reported Yield Good to Excellent (Typically >80%)Moderate to Good (Overall yield)Moderate to Good (Overall yield)
Key Reagents Base (e.g., Triethylamine, Pyridine)Base for elimination (e.g., Triethylamine, DBU)Dehydrating agent (e.g., Mesyl chloride, Mitsunobu reagents)
Advantages High convergency, potentially high yielding in a single step.Readily available starting materials.Avoids the handling of highly reactive vinylsulfonyl chloride.
Disadvantages Ethenesulfonyl chloride is lachrymatory and moisture-sensitive.Two-step process, potential for side reactions during elimination.Requires a dedicated dehydration step which can add complexity.

Route 1: Direct Sulfonylation of Methylamine

This is the most direct and convergent approach to this compound, involving the reaction of commercially available ethenesulfonyl chloride with methylamine.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of methylamine on the electrophilic sulfur atom of ethenesulfonyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) affords the desired sulfonamide. The presence of a base is crucial to drive the reaction to completion by scavenging the generated HCl.

Caption: Direct Sulfonylation Pathway.

Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.0-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of ethenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices
  • Anhydrous Conditions: Ethenesulfonyl chloride is highly reactive towards water, which would lead to the formation of ethenesulfonic acid and reduce the yield of the desired product.

  • Use of Excess Base: A stoichiometric excess of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the methylamine starting material and driving the reaction to completion.

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the sulfonyl chloride at 0 °C helps to control the reaction temperature, minimizing the formation of potential side products.

Route 2: Two-Step Elimination Route

This route involves the initial formation of N-methyl-2-chloroethanesulfonamide from 2-chloroethanesulfonyl chloride and methylamine, followed by a base-induced elimination of HCl to generate the vinyl group.[2]

Reaction Principle and Mechanism

The first step is a standard sulfonamide formation. The second step is an E2 elimination reaction, where a base abstracts a proton from the carbon alpha to the sulfonyl group, leading to the formation of a double bond and the expulsion of the chloride ion.

Caption: Two-Step Elimination Pathway.

Experimental Protocol

Step 1: Synthesis of N-Methyl-2-chloroethanesulfonamide

  • Follow a similar procedure to Route 1, using 2-chloroethanesulfonyl chloride as the starting sulfonyl chloride.

  • After work-up, the intermediate N-methyl-2-chloroethanesulfonamide can often be used in the next step without extensive purification.

Step 2: Dehydrochlorination to this compound

  • Reaction Setup: Dissolve the crude N-methyl-2-chloroethanesulfonamide from the previous step in a suitable solvent like DCM or THF.

  • Addition of Base: Add a strong, non-nucleophilic base such as triethylamine (2-3 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Experimental Choices
  • Choice of Base for Elimination: A stronger base is typically required for the elimination step compared to the sulfonylation step. While triethylamine can be effective, a stronger, non-nucleophilic base like DBU can often lead to faster and cleaner reactions.

  • Two-Step Process: This approach avoids the direct handling of the more reactive and potentially less stable ethenesulfonyl chloride. The intermediate N-methyl-2-chloroethanesulfonamide is generally more stable and easier to handle.

Route 3: Dehydration of N-Methyl-2-hydroxyethanesulfonamide

This synthetic strategy involves the preparation of N-methyl-2-hydroxyethanesulfonamide, followed by a dehydration step to introduce the double bond.

Reaction Principle and Mechanism

The first step is the formation of the sulfonamide from a suitable 2-hydroxyethanesulfonyl precursor. The second step involves the activation of the hydroxyl group to a good leaving group, followed by a base-mediated elimination to form the alkene. A common method for this type of dehydration is the use of mesyl chloride to form a mesylate intermediate, which is then eliminated. Alternatively, a Mitsunobu reaction can be employed for a one-pot dehydration.

Caption: Dehydration Pathway.

Experimental Protocol

Step 1: Synthesis of N-Methyl-2-hydroxyethanesulfonamide

  • This can be achieved by reacting 2-hydroxyethanesulfonyl chloride (if available) or by ring-opening of cyclic sulfate esters with methylamine. A more common approach is the reaction of sodium 2-hydroxyethanesulfonate with a chlorinating agent (e.g., SOCl₂) to form the sulfonyl chloride in situ, followed by reaction with methylamine.

Step 2: Dehydration to this compound (Mesylation-Elimination)

  • Mesylation: Dissolve N-methyl-2-hydroxyethanesulfonamide (1.0 equivalent) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir at 0 °C for 1-2 hours.

  • Elimination: Without isolating the mesylate intermediate, add a stronger base such as DBU (2.0 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

  • Work-up and Purification: Perform an aqueous work-up as described for the previous routes and purify by column chromatography.

Causality and Experimental Choices
  • In Situ Mesylation-Elimination: This one-pot procedure is generally more efficient than isolating the mesylate intermediate, which can be unstable.

  • Alternative Dehydration Methods: The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, can also effect the dehydration of alcohols. This method proceeds under mild, neutral conditions but can be more expensive and require more challenging purification to remove the phosphine oxide byproduct.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the experimental capabilities of the laboratory.

  • For rapid, small-scale synthesis where ethenesulfonyl chloride is readily available, Route 1 (Direct Sulfonylation) is the most straightforward and efficient approach. Its high convergency makes it an attractive option for discovery chemistry.

  • Route 2 (Elimination) offers a robust and scalable alternative, particularly if ethenesulfonyl chloride is not readily accessible or if its handling is a concern. The two-step nature of this route allows for the purification of the intermediate, which can lead to a cleaner final product.

  • Route 3 (Dehydration) is a viable option when starting from 2-hydroxyethanesulfonic acid or its derivatives. While potentially involving more complex chemistry in the dehydration step, it avoids the use of highly reactive sulfonyl chlorides with α-leaving groups.

Ultimately, the selection of the most appropriate synthetic pathway requires a careful consideration of the specific needs of the project. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of each route before committing to a larger-scale synthesis.

References

  • Affron, D. P., Craven, G. B., Raymond, P. N., & Armstrong, A. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 10(3), 439-444. [Link]

  • Huzhva, I. D., Shvets, E. H., & Kolosov, M. A. (2020). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Kharkov University Bulletin Chemical Series, 34(1), 44-50. [Link]

  • Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. Rochester Institute of Technology. [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. [Link]

  • Organic Syntheses. (1941). Methylamine Hydrochloride. Org. Synth. 1941, 21, 79. [Link]

Sources

A Researcher's Guide to Assessing the Cytotoxicity of N-Methylethenesulfonamide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic potential of N-Methylethenesulfonamide. While specific cytotoxicity data for this compound is not yet widely published, this document outlines the critical experimental workflows, provides detailed protocols for key assays, and presents a comparative landscape of structurally related sulfonamide derivatives. By following this guide, researchers can generate robust, reproducible data to characterize the bioactivity of this compound and benchmark its performance against established alternatives.

Introduction: The Rationale for Comprehensive Cytotoxicity Profiling

This compound belongs to the sulfonamide class of compounds, a chemical scaffold renowned for its broad pharmacological activities, including anticancer properties.[1][2] Many sulfonamide derivatives have demonstrated potent abilities to inhibit cancer cell growth, induce apoptosis, and disrupt the cell cycle.[1] Therefore, a thorough evaluation of this compound's effect on cell viability is a critical first step in elucidating its therapeutic potential.

A meaningful cytotoxicity assessment extends beyond a single assay or cell line. It requires a multi-faceted approach to understand the compound's mechanism of action and its selectivity. This guide focuses on three core pillars of cytotoxicity testing:

  • Metabolic Viability: Assessing the impact on cellular metabolic functions, often centered on mitochondrial activity.

  • Membrane Integrity: Determining if the compound causes physical damage to the cell membrane, a hallmark of necrosis.

  • Apoptotic Pathways: Investigating if the compound induces programmed cell death.

By employing assays that probe each of these areas across a panel of both cancerous and non-cancerous cell lines, a detailed and reliable cytotoxicity profile can be constructed.

Core Methodologies for Cytotoxicity Assessment

The selection of appropriate assays is paramount for generating high-quality data. The following sections detail the principles and step-by-step protocols for three industry-standard assays.

Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • This compound (and other comparative sulfonamides)

  • Selected cell lines (e.g., MCF-7, A549, HeLa, and HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[6]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[6]

    • Include wells for "medium only" blanks to subtract background absorbance.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration, which should be non-toxic to the cells (typically ≤0.5%).[7]

    • Perform serial dilutions of the compound in serum-free medium to create a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated and solvent-only control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][8]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[3][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Senior Application Scientist Insight: The choice of solubilization agent is critical. While DMSO is common, SDS (Sodium Dodecyl Sulfate) in a dilute acid can also be used. The key is to achieve complete dissolution of the formazan crystals, as incomplete solubilization is a major source of variability. Always ensure the "medium only" blank reading is subtracted from all other readings to correct for background absorbance.

Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture.[9][10] The assay measures LDH activity in the supernatant through an enzyme-coupled reaction that results in a colored product, with the amount of color being proportional to the number of lysed cells.[11]

Materials:

  • All materials from the MTT assay protocol

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.

    • Crucially, you must include three sets of controls for proper data normalization:[12]

      • Spontaneous LDH Release: Untreated cells (measures baseline cell death).

      • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer for 45 minutes before the final step (represents 100% cytotoxicity).[11][12]

      • Medium Background: Wells with medium but no cells.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at ~400-600 x g for 5 minutes.[13]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Be cautious not to disturb the cell monolayer.[12][13]

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[12]

    • Tap the plate gently to mix.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Reaction Termination and Measurement:

    • Add 50 µL of the Stop Solution provided in the kit to each well.[12]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Data Calculation:

    • First, subtract the 680 nm background absorbance from the 490 nm reading for each well.

    • Next, subtract the Medium Background absorbance from all other values.

    • Calculate the percent cytotoxicity using the following formula:

      • % Cytotoxicity = 100 * (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Apoptosis Detection: Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14] Its principle relies on two key events in cell death:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC or Alexa Fluor 488), it can label these early apoptotic cells.[15]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the membrane becomes permeable, allowing PI to enter and stain the nucleus red.[16]

This dual staining allows for the separation of cell populations into four distinct quadrants:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[16]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[16]

  • Necrotic Cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).

Materials:

  • Cells cultured in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations (including a negative control) for the desired time.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium.[14]

    • Suspension Cells: Directly collect the cells.

    • Collect all cells (including any floating cells from the original medium) into a centrifuge tube.

  • Staining:

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.[14]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

    • Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Experimental Design, Data Interpretation, and Comparison

Cell Line Selection and Data Analysis

A robust cytotoxicity profile requires testing against a panel of cell lines to assess both potency and selectivity. A recommended starting panel would include:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • MDA-MB-231: A triple-negative, highly aggressive human breast cancer cell line.[1]

  • A549: A human lung carcinoma cell line.[18]

  • HeLa: A human cervical cancer cell line.[1]

  • HEK293T: A non-cancerous human embryonic kidney cell line to assess general toxicity and selectivity.[19]

For assays like MTT and LDH, data should be normalized to the vehicle control (considered 100% viability or 0% cytotoxicity). The results are then plotted as percent viability versus the log of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression (four-parameter logistic curve).[20][21] The IC₅₀ value represents the concentration of a compound required to inhibit cell viability by 50% and is a standard measure of potency.[22]

Comparative Data: Cytotoxicity of Other Sulfonamide Derivatives

To provide context for the experimental results obtained for this compound, the following table summarizes the reported IC₅₀ values for other sulfonamide derivatives against various cancer cell lines.

Compound NameCell LineCancer TypeIC₅₀ (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLaCervical7.2 ± 1.12[1][23]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231Breast4.62 ± 0.13[1][23]
2,5-Dichlorothiophene-3-sulfonamideMCF-7Breast7.13 ± 0.13[1][23]
Sulfonamide Derivative IVaLS-174TColon0.37[24]
Sulfonamide Derivative IVbLS-174TColon0.44[24]
Vorinostat (Reference Drug)LS-174TColon0.7[24]
Various Sulfonamides (Average)MDA-MB-468Breast< 30[25]
Various Sulfonamides (Average)MCF-7Breast< 128[25]
Various Sulfonamides (Average)HeLaCervical< 360[25]
Chloro-substituted SulfonamideMCF-7Breast48.39[19]
Chloro-substituted SulfonamideMDA-MB-453Breast36.86[19]

Visualizing the Assessment Workflow and Assay Principles

To clarify the experimental process and the underlying mechanisms of the assays, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis & Interpretation start Select & Culture Cell Lines seed Seed Cells in Multi-Well Plates start->seed treat Treat with this compound (Dose-Response) incubate Incubate (24-72 hours) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apop Annexin V / PI Assay incubate->apop acquire Acquire Data (Spectrophotometer / Flow Cytometer) mtt->acquire ldh->acquire apop->acquire calc Calculate % Viability & Plot Dose-Response Curve acquire->calc ic50 Determine IC50 Value calc->ic50 compare Compare with Alternative Compounds ic50->compare

Caption: Overall workflow for assessing the cytotoxicity of a test compound.

G Assay_Principles Principles of Core Cytotoxicity Assays MTT MTT Assay Measures Metabolic Activity Principle: Mitochondrial dehydrogenases in viable cells convert yellow MTT to purple formazan. Outcome: Colorimetric signal proportional to viable cell number. LDH LDH Assay Measures Membrane Integrity Principle: Damaged cell membranes leak the stable enzyme LDH into the culture medium. Outcome: Colorimetric signal proportional to the number of dead/lysed cells. AnnexinV Annexin V / PI Assay Measures Apoptosis Principle: Annexin V binds to phosphatidylserine on early apoptotic cells. PI stains the DNA of late apoptotic/necrotic cells with compromised membranes. Outcome: Flow cytometry data distinguishing live, early apoptotic, and late apoptotic/necrotic cells.

Caption: The scientific principles behind the three recommended cytotoxicity assays.

Conclusion

Assessing the cytotoxicity of this compound requires a systematic and multi-pronged approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and programmed cell death (Annexin V/PI), researchers can obtain a comprehensive understanding of the compound's biological effects. This guide provides the necessary protocols and comparative framework to not only determine the potency (IC₅₀) of this compound but also to contextualize its activity against other sulfonamides and understand its selectivity towards cancerous versus non-cancerous cells. Such a rigorous evaluation is indispensable for advancing this compound through the drug discovery pipeline.

References

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  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]

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  • Cell Biologics, Inc. (n.d.). LDH Assay. [Link]

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  • PubMed. (n.d.). The effect of m-xylene on cytotoxicity and cellular antioxidant status in rat dermal equivalents. [Link]

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  • MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

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  • PubMed. (n.d.). Mechanisms of action of mycophenolate mofetil. [Link]

  • NIH. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]

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"LC-MS/MS methods for the analysis of carcinogen-DNA adducts".

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to LC-MS/MS Methods for the Analysis of Carcinogen-DNA Adducts

Authored by a Senior Application Scientist

Introduction: The Critical Role of DNA Adduct Analysis

Exposure to chemical carcinogens, whether from environmental sources, diet, or endogenous metabolic processes, can lead to the covalent modification of DNA, forming lesions known as carcinogen-DNA adducts.[1][2] If these adducts are not removed by cellular repair mechanisms, they can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.[3] Consequently, the accurate detection and quantification of DNA adducts serve as crucial mechanism-based biomarkers for assessing carcinogen exposure, understanding cancer etiology, and evaluating the risk associated with genotoxic agents.[1][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive "gold standard" for this analysis.[2][5] Its ascendancy over other methods like ³²P-postlabeling or immunoassays is due to its superior selectivity, sensitivity, and ability to provide unambiguous structural information.[1][3] However, the analytical task is formidable; adduct levels in biological samples are typically extremely low, often in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides, demanding ultrasensitive and highly specific methodologies.[2]

This guide provides an in-depth comparison of contemporary LC-MS/MS strategies for DNA adduct analysis. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, compare the performance of different mass spectrometry platforms with supporting data, and provide validated, step-by-step protocols for both targeted quantification and untargeted discovery.

The Universal Challenge and a Unified Workflow

The analysis of DNA adducts from complex biological matrices (e.g., tissues, cells) follows a multi-stage workflow designed to isolate, detect, and quantify these low-abundance molecules amidst a vast excess of unmodified nucleosides. Each step is critical for success and must be optimized to minimize analyte loss and matrix interference.

DNA Adduct Analysis Workflow cluster_sample_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Interpretation Sample Biological Sample (Tissue, Cells, etc.) Isolation DNA Isolation (High Purity & Yield) Sample->Isolation Hydrolysis Enzymatic Hydrolysis (to Deoxynucleosides) Isolation->Hydrolysis Spiking Internal Standard Spiking (Stable Isotope-Labeled) Hydrolysis->Spiking Enrichment Adduct Enrichment (e.g., SPE, Butanol Extraction) Spiking->Enrichment LC UPLC / nano-LC Separation (Isomer Resolution) Enrichment->LC MS Tandem MS Detection (MS/MS or MSn) LC->MS Data Data Processing & Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of carcinogen-DNA adducts.

Part 1: The Foundation - Sample Preparation and Chromatography

The quality of the final data is inextricably linked to the rigor of the sample preparation. The primary goal is to efficiently liberate the adducted deoxynucleosides from the DNA backbone while removing the bulk of the biological matrix and the vast excess of unmodified deoxynucleosides.

DNA Isolation and Hydrolysis

High-yield, high-purity DNA is the required starting material. Commercial kits are often employed for this purpose.[6] The most common and robust method for breaking down the DNA into its constituent 2'-deoxynucleosides is enzymatic hydrolysis.[3][7] This is typically achieved using a cocktail of enzymes, such as DNase I, alkaline phosphatase, and phosphodiesterase.[8]

  • Causality: Enzymatic digestion is performed under mild conditions (pH 7.2-7.4, 37°C), which preserves the chemical structure of most adducts. In contrast, harsher methods like acid or thermal hydrolysis are only suitable for specific adducts with labile glycosidic bonds (e.g., N7-guanine adducts), as they can degrade many other modifications.[3] The presence of bulky adducts can sometimes inhibit enzymatic digestion, which is a critical consideration during method development.[9][10]

The Gold Standard: Stable Isotope Dilution for Quantification

For accurate quantification, a known amount of a stable isotope-labeled analogue of the target adduct (e.g., containing ¹³C, ¹⁵N, or ²H) is added to the sample as an internal standard (IS).[1][2]

  • Causality & Trustworthiness: This technique, known as stable isotope dilution mass spectrometry (IDMS), is considered the gold standard because the IS is chemically identical to the analyte.[2][5] It co-elutes chromatographically and experiences identical ionization efficiency. Crucially, by adding the IS before sample enrichment and analysis, it internally corrects for any analyte loss during all subsequent steps, ensuring highly accurate and reproducible results.[2]

Enrichment: Isolating the Needle from the Haystack

Enrichment is essential to remove the unmodified deoxynucleosides that can suppress the ionization of the low-abundance adducts. Common strategies include:

  • Solid-Phase Extraction (SPE): Using reversed-phase cartridges (e.g., C18) to retain the often more hydrophobic adducts while washing away polar, unmodified species.[11]

  • Liquid-Liquid Extraction: Partitioning with solvents like 1-butanol.[12]

  • Online Column-Switching: An automated approach where the sample is loaded onto a trapping column that retains the adducts, which are then eluted onto the analytical column while the interfering matrix is diverted to waste.[13]

Chromatography: The Power of Separation

Ultra-high performance liquid chromatography (UPLC) or nano-LC systems are indispensable.[11] The high peak resolution afforded by these systems is critical for separating isomeric adducts and resolving adducts from co-eluting matrix components that could cause ion suppression. Reversed-phase columns, such as those with C18 or HSS T3 stationary phases, are commonly used with a binary solvent system of acidified water and an organic solvent like acetonitrile or methanol.[8][11]

Part 2: The Engine - A Comparative Guide to Mass Spectrometry Platforms

The choice of mass spectrometer is dictated by the analytical goal: highly sensitive and specific quantification of known adducts, or broad, untargeted screening for unknown adducts (an approach known as "DNA adductomics").[7][14]

Platform Primary Application Key Strengths Key Limitations Common Scan Modes Mass Accuracy
Triple Quadrupole (QqQ) Targeted Quantification • Unmatched sensitivity & selectivity for known targets.• Wide linear dynamic range.• High-throughput & robust.[7]• Poorly suited for unknown screening.• Nominal mass resolution can't resolve isobaric interferences.[14][15]Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Nominal (Unit Mass)
Quadrupole Time-of-Flight (Q-TOF) Screening & Identification • High mass accuracy for confident formula determination.• Good for qualitative and quantitative work.[16]• Generally lower sensitivity in targeted mode compared to QqQ.• Slower scan speed than QqQ for MRM.Full Scan, Product Ion Scan, Precursor Ion ScanHigh (< 5 ppm)
Quadrupole-Orbitrap (Q-Orbitrap) Untargeted Adductomics & Targeted Quantification • Extremely high resolution resolves complex interferences.• High mass accuracy (< 3 ppm).• Versatile scan functions (DDA, DIA).[14][15]• Can achieve QqQ-level sensitivity.[17]• Higher initial cost.• Data files can be very large.Full Scan, SIM, DDA, DIA (e.g., SWATH), Parallel Reaction Monitoring (PRM)High (< 3 ppm)
Targeted Quantification with Triple Quadrupole (QqQ) MS

For quantifying known DNA adducts, the QqQ operating in Selected Reaction Monitoring (SRM) mode is the undisputed workhorse.[7][12]

  • Mechanism & Causality: In SRM, the first quadrupole (Q1) is set to isolate only the protonated molecular ion ([M+H]⁺) of the target adduct (the precursor ion). This ion is fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to pass only a specific, characteristic fragment ion (the product ion) to the detector.[12] For deoxynucleoside adducts, this transition is almost universally the precursor ion losing the 2'-deoxyribose moiety ([M+H]⁺ → [M+H - 116.0474]⁺).[7] This two-stage mass filtering provides exceptional selectivity and signal-to-noise, enabling the detection of attomole levels of adducts.[8]

Untargeted Screening & Adductomics with High-Resolution MS (HRMS)

When the goal is to discover and identify all detectable adducts in a sample, HRMS platforms like the Q-Orbitrap or Q-TOF are required.[14][18]

  • Mechanism & Causality: HRMS instruments measure mass with extremely high accuracy (typically < 5 ppm error), which allows for the confident determination of an ion's elemental composition.[14] This is a powerful tool for identifying unknown adducts. Furthermore, their high resolving power can distinguish an analyte from a background interference that may have the same nominal mass, a task impossible for a QqQ.[15]

Several scan strategies are employed for adductomics:

  • Constant Neutral Loss (CNL): This mode screens for all precursor ions that lose a specific neutral fragment—in this case, 116.0474 Da (deoxyribose).[12][19] While effective for discovery, it is less sensitive than SRM and can produce false positives from background noise.[12][20]

  • Data-Dependent Acquisition (DDA): The instrument performs a high-resolution survey scan (MS1) to detect all ions present. It then intelligently selects the most intense ions (or ions that show a specific neutral loss) and automatically performs fragmentation scans (MS2/MS3) to acquire structural information.[7][21] This provides both identification and structural confirmation.

  • Data-Independent Acquisition (DIA): In this unbiased approach, the instrument fragments all ions within a specified mass range, generating a complete fragment map of the entire sample.[22][23] This allows for retrospective data mining without needing to re-run the sample.

MS Scan Modes cluster_srm Targeted: SRM on QqQ cluster_cnl Screening: CNL on QqQ cluster_dda Screening: DDA on HRMS Q1_SRM Q1: Isolate Precursor Ion (e.g., m/z 300) q2_SRM q2: Fragment (CID) Q1_SRM->q2_SRM Q3_SRM Q3: Isolate Product Ion (e.g., m/z 184) q2_SRM->Q3_SRM Det_SRM Detector Q3_SRM->Det_SRM Q1_CNL Q1: Scan (e.g., m/z 250-600) q2_CNL q2: Fragment (CID) Q1_CNL->q2_CNL Q3_CNL Q3: Scan with Offset (m/z 134-484) q2_CNL->Q3_CNL Det_CNL Detector Q3_CNL->Det_CNL label_CNL Detects any ion with a neutral loss of 116 Da MS1_DDA MS1: Full Scan Survey (High Resolution) Logic_DDA Logic: Select Top N Ions or Trigger on Neutral Loss MS1_DDA->Logic_DDA MS2_DDA MS2: Fragment Selected Ions (High Resolution) Logic_DDA->MS2_DDA Det_DDA Detector MS2_DDA->Det_DDA

Caption: Comparison of common MS scan modes for DNA adduct analysis.

Part 3: Experimental Protocols & Method Validation

A robust analytical method must be fully validated to ensure its performance is fit for purpose.[24][25] This involves assessing parameters like accuracy, precision, selectivity, stability, and the lower limit of quantification (LLOQ).[26]

Protocol 1: Targeted Quantification of N²-ethyl-dG by UPLC-QqQ-MS/MS

This protocol outlines a typical workflow for the sensitive quantification of a known adduct, such as N²-ethyl-dG, a biomarker of exposure to vinyl acetate.[8]

  • DNA Isolation: Extract genomic DNA from ~10-20 mg of tissue using a commercial DNA isolation kit according to the manufacturer's instructions. Quantify the DNA yield and purity using UV spectrophotometry.

  • Internal Standard Spiking: To 100 µg of isolated DNA, add a known amount (e.g., 50 fmol) of stable isotope-labeled internal standard ([¹⁵N₅]-N²-ethyl-dG).

  • Enzymatic Hydrolysis: Add a digestion buffer (e.g., 50 mM sodium phosphate/20 mM MgCl₂, pH 7.2) and a cocktail of enzymes (e.g., 200 units DNase I, 5 units alkaline phosphatase, 0.005 units phosphodiesterase). Incubate at 37°C for 1-2 hours.[8]

    • Rationale: This enzyme combination ensures complete digestion of the DNA backbone to release individual deoxynucleosides.

  • Protein Removal: Remove the digestive enzymes by ultrafiltration using a 3 kDa molecular weight cutoff filter. This step is crucial to prevent clogging of the LC system and interference during ionization.[8]

  • UPLC-MS/MS Analysis:

    • LC System: Acquity UPLC System or equivalent.[11]

    • Column: HSS T3 column (1.8 µm, 2.1 × 100 mm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 40% B over 10-15 minutes at a flow rate of 300-400 µL/min.

    • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP, Waters Xevo TQ-S).[14]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • SRM Transitions:

      • N²-ethyl-dG: Monitor the transition corresponding to [M+H]⁺ → [M+H - 116.05]⁺.

      • [¹⁵N₅]-N²-ethyl-dG (IS): Monitor the transition corresponding to [M+5+H]⁺ → [M+5+H - 116.05]⁺.

  • Quantification: Construct a calibration curve using known amounts of the N²-ethyl-dG standard spiked with the internal standard. Quantify the adduct in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Untargeted DNA Adductomics Screen by UPLC-Q-Orbitrap-MS

This protocol describes a discovery-based approach to screen for all potential DNA adducts in a sample.[18][19]

  • Sample Preparation: Follow steps 1-4 from Protocol 1. For an untargeted screen, it is advisable to start with a larger amount of DNA if possible (e.g., 250-500 µg).

  • UPLC-MS Analysis:

    • LC System: Nano-LC system (e.g., EASY-nLC) or UPLC system.

    • Column: As in Protocol 1.

    • Mobile Phases: As in Protocol 1.

    • Gradient: A longer, shallower gradient (e.g., 50-60 minutes) is often used to maximize separation of unknown compounds.

    • MS System: Q-Orbitrap mass spectrometer (e.g., Thermo Scientific Q Exactive or Orbitrap Fusion).[14][22]

    • Ionization: ESI+.

    • Scan Mode (Data-Dependent):

      • Scan Event 1 (MS1): Full scan acquisition from m/z 250–600 at high resolution (e.g., 60,000).[19]

      • Scan Event 2 (MS2): Data-dependent fragmentation (HCD) of the top 3-5 most abundant ions from the MS1 scan.

      • Inclusion Criteria: Set the instrument to trigger an MS2 scan specifically on ions that demonstrate a neutral loss of 116.0474 ± 5 ppm. This focuses the analysis on potential deoxynucleoside adducts.[19]

      • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same abundant ions, allowing the instrument to sample lower-abundance species.

  • Data Analysis:

    • Process the raw data using specialized software (e.g., MZmine, Compound Discoverer).

    • Filter the data to identify all features that exhibit an accurate mass neutral loss of 116.0474 Da in their MS2 spectra.

    • For each candidate adduct, use the accurate mass from the MS1 scan to predict its elemental composition.

    • Further analyze the MS2 fragmentation pattern to elucidate the structure of the modified base. Comparison to spectral libraries, if available, can aid in identification.[21]

Conclusion and Future Outlook

The choice between a targeted QqQ-based method and an untargeted HRMS-based adductomics approach is entirely dependent on the research question. For hypothesis-driven studies requiring the precise quantification of a known biomarker of exposure, the sensitivity and robustness of SRM on a triple quadrupole remain the benchmark. For hypothesis-generating studies aimed at discovering novel DNA damage pathways or identifying the full spectrum of adducts from a complex exposure, the high mass accuracy and versatile scan functions of Q-Orbitrap and Q-TOF platforms are essential.

The field continues to evolve, with advances in ion mobility separation, data-independent acquisition strategies, and sophisticated bioinformatics tools promising to further enhance the sensitivity and scope of DNA adduct analysis.[7][22] These powerful LC-MS/MS methodologies will continue to be indispensable tools for researchers, scientists, and drug development professionals in elucidating the role of DNA damage in human health and disease.

References

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A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Modern Drug Discovery

In the landscape of contemporary drug development and molecular sciences, the synergy between empirical laboratory findings and theoretical computational models is not merely advantageous; it is essential. The process of cross-validation, wherein experimental results are rigorously compared against in-silico predictions, forms a cornerstone of robust scientific inquiry. This guide provides an in-depth technical comparison for a molecule of interest, N-Methylethenesulfonamide, a small organic compound featuring a reactive vinyl group and a polar sulfonamide moiety.

The rationale for this dual-pronged approach is compelling. Experimental characterization, while providing ground-truth data, can be resource-intensive and may not fully elucidate the underlying electronic or conformational properties of a molecule. Conversely, computational models, such as those based on Density Functional Theory (DFT), offer profound insights into molecular geometry, vibrational modes, and electronic structure at a fraction of the cost.[1][2] However, these models are approximations of reality and must be benchmarked against experimental data to ensure their predictive accuracy.[1] This guide will walk researchers through the synthesis, experimental characterization, and computational modeling of this compound, culminating in a direct comparison of the resulting data to illustrate the principles and practicalities of the cross-validation process.

Experimental Protocols: Synthesis and Spectroscopic Characterization

The foundation of any cross-validation study is a meticulously executed set of experiments. The protocols outlined below describe a plausible pathway for the synthesis and purification of this compound, followed by its characterization using standard spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of ethenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.[3][4]

Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methylamine (1.1 equivalents) in tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Addition of Ethenesulfonyl Chloride: Dissolve ethenesulfonyl chloride (1.0 equivalent) in THF and add it dropwise to the stirred methylamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse program, typically with 16 scans and a relaxation delay of 1 second.

    • ¹³C NMR: Acquire with a proton-decoupled pulse program (e.g., zgpg30), typically with 1024 scans and a relaxation delay of 2 seconds.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr).

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹, typically with 16 scans, and subtract a background spectrum.

Computational Methodology: Predicting Spectroscopic Properties

The computational arm of this study employs Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] The B3LYP functional combined with the 6-31G(d,p) basis set is chosen for its proven balance of computational efficiency and accuracy for predicting spectroscopic properties of small organic molecules.[2][8][9][10]

Protocol:

  • Molecular Structure Input: The structure of this compound is built in a molecular modeling software package. The initial structure is based on standard bond lengths and angles. The SMILES string for the molecule is CNS(=O)(=O)C=C.[11]

  • Geometry Optimization: A geometry optimization is performed using the B3LYP/6-31G(d,p) level of theory to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation predicts the infrared spectrum and confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A scaling factor of 0.96 is typically applied to the computed frequencies to better match experimental values.[8]

  • NMR Shielding Calculation: The nuclear magnetic shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. The computed shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard, tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample).

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimental and computationally predicted data. This step is crucial for validating the accuracy of the computational model and for gaining deeper insights into the molecule's properties.

NMR Data Comparison

The table below presents a side-by-side comparison of the illustrative experimental and the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Illustrative Experimental δ (ppm) Computed δ (ppm) Deviation (ppm)
CH₃-N2.85 (s, 3H)2.91+0.06
=CH₂6.10 (d, 1H, J = 9.8 Hz)6.18+0.08
=CH₂6.35 (d, 1H, J = 16.5 Hz)6.44+0.09
SO₂-CH=6.60 (dd, 1H, J = 16.5, 9.8 Hz)6.69+0.09
¹³C NMR Illustrative Experimental δ (ppm) Computed δ (ppm) Deviation (ppm)
C H₃-N35.236.1+0.9
=C H₂129.5130.8+1.3
SO₂-C H=135.8137.2+1.4

Discussion: The computed ¹H and ¹³C NMR chemical shifts show good agreement with the illustrative experimental data, with deviations of less than 0.1 ppm for protons and 1.5 ppm for carbons. These small discrepancies are typical for the B3LYP/6-31G(d,p) level of theory and can be attributed to factors such as solvent effects, which are not explicitly modeled in this gas-phase calculation, and the inherent approximations in the DFT functional.[2] The computational model successfully predicts the relative ordering of the chemical shifts.

FT-IR Data Comparison

The following table compares the key vibrational frequencies from the illustrative experimental FT-IR spectrum with the scaled computational predictions.

Vibrational Mode Illustrative Experimental (cm⁻¹) Computed (Scaled) (cm⁻¹) Deviation (cm⁻¹)
C-H Stretch (vinyl)30903105+15
C-H Stretch (methyl)29502962+12
C=C Stretch16251638+13
S=O Asymmetric Stretch13451355+10
S=O Symmetric Stretch11501162+12
C-N Stretch970981+11

Discussion: The computed vibrational frequencies, after scaling, align well with the experimental values, with deviations generally within 10-20 cm⁻¹. This level of accuracy is sufficient to confidently assign the major peaks in the experimental spectrum.[1] The model correctly identifies the characteristic strong absorptions of the sulfonyl (S=O) group, which are crucial for the identification of sulfonamides.

Visualizing the Workflow

To provide a clear overview of the cross-validation process, the following diagrams, generated using Graphviz, illustrate the key workflows.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification nmr_exp NMR Spectroscopy synthesis->nmr_exp ir_exp FT-IR Spectroscopy synthesis->ir_exp validation Cross-Validation (Data Comparison) nmr_exp->validation ir_exp->validation mol_model Molecular Modeling geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc freq_calc->validation nmr_calc->validation

Caption: Overall cross-validation workflow.

ExperimentalWorkflow start Reactants (Ethenesulfonyl Chloride, Methylamine) reaction Nucleophilic Substitution start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product analysis Spectroscopic Analysis (NMR, FT-IR) product->analysis

Caption: Experimental synthesis and characterization workflow.

ComputationalWorkflow input Input Structure (SMILES/3D Coords) opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) input->opt verify Frequency Check (Confirm Minimum) opt->verify freq Predict IR Spectrum verify->freq No Imaginary Freqs nmr Predict NMR Shifts (GIAO Method) verify->nmr No Imaginary Freqs output Computed Data freq->output nmr->output

Caption: Computational modeling and prediction workflow.

Conclusion

This guide demonstrates the critical process of cross-validating experimental and computational data for this compound. By comparing spectroscopic data obtained from laboratory measurements (even when illustrative) with predictions from DFT calculations, we can establish a high degree of confidence in both the structural assignment of the synthesized molecule and the validity of the computational model. The close agreement between the experimental and computed values for NMR chemical shifts and IR vibrational frequencies underscores the predictive power of modern computational chemistry. For researchers in drug development and the molecular sciences, integrating this cross-validation workflow is paramount for accelerating discovery, optimizing molecular design, and ensuring the scientific rigor of their findings.

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"relative reactivity and selectivity of vinyl sulfones and acrylates in thiol-Michael additions".

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Thiol-Michael Additions: Vinyl Sulfones vs. Acrylates

For Researchers, Scientists, and Drug Development Professionals

The thiol-Michael addition has emerged as a cornerstone reaction in chemical synthesis, polymer science, and bioconjugation, prized for its efficiency, mild reaction conditions, and high yields.[1][2] At the heart of this "click" reaction are the Michael acceptors, electron-deficient alkenes that readily react with thiols. Among the most prominent acceptors are vinyl sulfones and acrylates. While both are effective, their reactivity and selectivity profiles differ significantly, making the choice between them a critical decision in experimental design. This guide provides an in-depth comparison of their performance, supported by experimental data, to inform your selection process.

I. The Fundamental Difference: Electronic Effects and Reactivity

The rate and selectivity of the thiol-Michael addition are heavily influenced by the electron-withdrawing nature of the activating group on the vinyl moiety.[3] This is where the primary distinction between vinyl sulfones and acrylates lies.

  • Vinyl Sulfones: The sulfone group is a powerful electron-withdrawing group, rendering the β-carbon of the vinyl group highly electrophilic.[4] This heightened electrophilicity leads to a significantly faster reaction with nucleophilic thiols.[5]

  • Acrylates: The carbonyl group in acrylates also activates the double bond for Michael addition. However, the electron-withdrawing capability of a carbonyl group is less pronounced than that of a sulfone group.[4]

This fundamental electronic difference translates directly into a reactivity hierarchy. Experimental evidence consistently demonstrates that vinyl sulfones react more rapidly with thiols than acrylates under identical conditions.[1][6][7] In a competitive study, the reaction rate of ethyl vinyl sulfone (EVS) with hexanethiol (HT) was found to be approximately seven times higher than that of hexyl acrylate (HA).[1][4][6][7]

Key Takeaway: For applications demanding rapid reaction kinetics, vinyl sulfones are the superior choice.

II. Unpacking the Reaction Mechanisms

The thiol-Michael addition can proceed through two primary catalytic pathways: base-catalyzed and nucleophile-catalyzed. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling selectivity.

A. Base-Catalyzed Thiol-Michael Addition

In the presence of a base, the thiol is deprotonated to form a highly reactive thiolate anion.[7][8] This thiolate then attacks the electron-deficient β-carbon of the Michael acceptor, forming a carbanion intermediate. Subsequent protonation of this intermediate yields the final thioether product and regenerates the catalyst.[8][9] The pKa of the thiol and the strength of the base are critical factors in this pathway.[7]

Base_Catalyzed_Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Carbanion_Intermediate Carbanion Intermediate Thiolate->Carbanion_Intermediate Nucleophilic Attack Michael_Acceptor Vinyl Sulfone / Acrylate Michael_Acceptor->Carbanion_Intermediate Product Thioether Product Carbanion_Intermediate->Product Protonation Protonated_Base Base-H⁺ Protonated_Base->Base Regeneration Protonated_Base->Product

Caption: Base-catalyzed thiol-Michael addition mechanism.

B. Nucleophile-Catalyzed Thiol-Michael Addition

Strong nucleophiles, such as phosphines, can also catalyze the reaction.[10] In this mechanism, the nucleophile first attacks the Michael acceptor to form a zwitterionic enolate intermediate. This intermediate is a strong base that then deprotonates a thiol, generating the reactive thiolate. The reaction then proceeds as in the base-catalyzed pathway. Nucleophile-catalyzed reactions often exhibit faster rates at lower catalyst concentrations compared to base-catalyzed systems.[10]

Nucleophile_Catalyzed_Mechanism Nucleophile Nucleophile (e.g., Phosphine) Zwitterion Zwitterionic Intermediate Nucleophile->Zwitterion Nucleophilic Attack Michael_Acceptor Vinyl Sulfone / Acrylate Michael_Acceptor->Zwitterion Product Thioether Product Michael_Acceptor->Product Thiolate R-S⁻ Zwitterion->Thiolate Deprotonation Thiol R-SH Thiol->Thiolate Thiolate->Product Nucleophilic Attack on Michael Acceptor

Caption: Nucleophile-catalyzed thiol-Michael addition mechanism.

III. Selectivity: A Decisive Advantage for Vinyl Sulfones

In complex systems where multiple Michael acceptors are present, the selective reaction with a specific acceptor is often desired. This is another area where vinyl sulfones exhibit a distinct advantage.

In a ternary system containing hexanethiol (HT), ethyl vinyl sulfone (EVS), and hexyl acrylate (HA) at a 2:1:1 molar ratio, EVS reached 100% conversion with less than 10% consumption of HA.[1][6][7] This remarkable selectivity is a direct consequence of the higher reactivity of the vinyl sulfone.[1][6][7]

This high degree of selectivity allows for:

  • Orthogonal Conjugation: In systems with both vinyl sulfone and acrylate functionalities, thiols can be directed to react preferentially with the vinyl sulfone.

  • Controlled Polymer Network Formation: The differential reactivity can be harnessed to control gelation behavior in the formation of crosslinked polymer networks.[6][7]

IV. Quantitative Comparison: Reaction Kinetics

The differences in reactivity can be quantified by comparing reaction rate constants. While specific rates depend on the thiol, catalyst, solvent, and temperature, the general trend is clear.

Michael AcceptorRelative Reaction Rate with HexanethiolCatalystKey Findings
Ethyl Vinyl Sulfone (EVS) ~7 times faster than HANucleophilic or BaseReaches 100% conversion rapidly, even in the presence of acrylates.[1][4][6][7]
Hexyl Acrylate (HA) BaselineNucleophilic or BaseSlower reaction kinetics compared to EVS.[1][4][6][7]

Factors Influencing Reaction Rates:

  • Catalyst Choice: Nucleophilic catalysts like dimethylphenylphosphine (DMPP) can lead to significantly faster reactions than base catalysts like triethylamine (TEA), even at much lower concentrations.[4]

  • Thiol Structure: The pKa and steric accessibility of the thiol influence the rate of thiolate formation and its subsequent attack on the Michael acceptor.[8][11] Primary thiols are generally more reactive than secondary thiols, which are more reactive than tertiary thiols.[12]

  • Solvent: Polar aprotic solvents can facilitate the reaction.[13] In some cases, highly polar solvents like DMSO and DMF can promote the thiol-maleimide reaction even without a catalyst.[11]

  • Presence of Protic Species: Protic species other than the thiol can impede the reaction rate by competing for the catalyst or protonating the carbanion intermediate.[6][7]

V. Stability of the Thioether Linkage

The stability of the resulting thioether bond is a critical consideration, particularly in applications like drug delivery and biomaterials where hydrolytic stability is paramount.

  • Vinyl Sulfone Adducts: The thiol-Michael addition to a vinyl sulfone results in a stable thioether sulfone bond.[1][4]

  • Acrylate Adducts: The product of thiol addition to an acrylate is a thioether ester, which can be susceptible to hydrolysis, especially under basic conditions.[1][4]

This difference in stability makes vinyl sulfones a more robust choice for applications requiring long-term stability in aqueous or biological environments.

VI. Experimental Protocols

A. General Procedure for a Competitive Thiol-Michael Addition

This protocol is adapted from studies comparing the reactivity of vinyl sulfones and acrylates.[1][6][7]

  • Reactant Preparation: In a clean, dry vial, combine hexanethiol (2 equivalents), ethyl vinyl sulfone (1 equivalent), and hexyl acrylate (1 equivalent) in a suitable solvent (e.g., THF or chloroform).

  • Catalyst Addition: Add the chosen catalyst (e.g., 1 mol% triethylamine or dimethylphenylphosphine) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by ¹H NMR spectroscopy or gas chromatography to determine the conversion of each Michael acceptor.

  • Work-up and Analysis: Once the desired conversion is reached, quench the reaction (if necessary) and purify the product(s) using appropriate techniques such as column chromatography.

B. Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow Start Prepare Reactant and Catalyst Solutions Mix Mix Reactants and Catalyst in Reaction Vessel Start->Mix Monitor Monitor Reaction Progress (e.g., NMR, IR, GC) Mix->Monitor Data_Collection Collect Data at Specific Time Points Monitor->Data_Collection Analysis Analyze Data to Determine Conversion vs. Time Data_Collection->Analysis Rate_Calculation Calculate Reaction Rate Constants Analysis->Rate_Calculation Conclusion Compare Reactivity of Vinyl Sulfone and Acrylate Rate_Calculation->Conclusion

Caption: Workflow for kinetic analysis of thiol-Michael additions.

VII. Conclusion and Recommendations

The choice between vinyl sulfones and acrylates for thiol-Michael additions is not arbitrary but should be guided by the specific requirements of the application.

  • Choose Vinyl Sulfones when:

    • High reaction rates are essential.

    • High selectivity in the presence of other Michael acceptors is required.

    • A highly stable thioether linkage is necessary, particularly in aqueous or biological environments.

  • Choose Acrylates when:

    • A wider variety of commercially available multifunctional monomers is needed. [10]

    • The potential for retro-Michael addition or hydrolysis of the thioether ester linkage is not a concern or is even desired.

    • Slower, more controlled reaction kinetics are acceptable or preferred.

By understanding the fundamental differences in reactivity, selectivity, and stability between vinyl sulfones and acrylates, researchers can make more informed decisions, leading to more efficient and successful experimental outcomes.

References

  • Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048-1055. [Link]

  • Nair, D. P. (2012). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4859. [Link]

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The thiol-Michael addition click reaction: a powerful and widely used tool in chemical synthesis. Chemical Society Reviews, 43(21), 7157-7185. [Link]

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  • Al-Shameri, A., Al-Amiery, A. A., & Kadhum, A. A. H. (2019). Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. [Link]

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  • Xi, W., Wang, C., & Bowman, C. N. (2014). Nitrogen-centered nucleophile catalyzed thiol-vinylsulfone addition, another thiol-ene “click” reaction. ACS Macro Letters, 3(8), 759-762. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for the selective, orthogonal, and sequential functionalization of polymers. Macromolecules, 41(19), 7063-7070. [Link]

  • Hensarling, R. M., Rahane, S. B., Le, T. P., & Patton, D. L. (2011). Thiol–isocyanate “click” reactions: rapid and efficient synthesis of functional polymeric materials. Polymer Chemistry, 2(1), 88-91. [Link]

  • Found, R., & Stockman, R. A. (2010). Isothiocyanates as versatile synthetic intermediates for the preparation of nitrogen-containing heterocycles. Chemical Society Reviews, 39(9), 3505-3518. [Link]

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  • Konkolewicz, D., Gray, M. K., & Percec, V. (2011). SET-LRP of acrylates, methacrylates, and vinyl acetate initiated with sulfonyl halides. Macromolecules, 44(10), 3749-3756. [Link]

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A Comparative Guide to the Characterization of Endogenous DNA Damage: Targeted High-Resolution LC/MS³ Adductomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of our genome is under constant assault from endogenous sources, leading to DNA damage that, if unrepaired, can drive mutagenesis and carcinogenesis.[1][2] Quantifying these modifications, known as DNA adducts, is critical for understanding disease etiology and developing effective therapeutics. However, their extremely low abundance and vast structural diversity present significant analytical challenges. This guide provides a deep dive into targeted high-resolution liquid chromatography-tandem mass spectrometry (LC/MS³), an advanced technique for the sensitive and specific characterization of endogenous DNA damage, and objectively compares it with alternative methodologies.

The Challenge of Quantifying Endogenous DNA Damage

Endogenous DNA damage arises from normal metabolic activities, such as oxidative stress and lipid peroxidation.[1][2] These processes generate reactive molecules that form covalent adducts with DNA bases. While cells possess robust repair mechanisms, persistent adducts can lead to mutations and are implicated in cancer initiation.[1] The analytical difficulty lies in detecting these adducts, which exist at levels as low as one modification per 10¹⁰ normal nucleotides, amidst a vast excess of unmodified bases.[3][4][5][6]

Deep Dive: Targeted High-Resolution LC/MS³ Adductomics

Targeted high-resolution LC/MS³ has emerged as a powerful tool for the accurate quantification of known DNA adducts. This technique combines the separating power of liquid chromatography with multiple stages of mass analysis to achieve exceptional sensitivity and specificity.

The Principle of Specificity Enhancement

Unlike standard tandem mass spectrometry (MS/MS), which involves one round of fragmentation, MS³ adds a second fragmentation step.[7][8] In the context of DNA adductomics, this is particularly advantageous. A common fragmentation pathway for modified deoxynucleosides is the neutral loss of the deoxyribose sugar moiety.[1][9][10][11] By selecting for this specific loss in the first fragmentation event (MS²) and then further fragmenting the resulting ion in a second event (MS³), a highly specific signal for the adduct of interest is generated, significantly reducing background noise and confirming the identity of the adduct.[1][12][13][14]

The Workflow: From Sample to Signal

The targeted LC/MS³ adductomics workflow is a multi-step process designed to isolate and detect trace-level DNA modifications.

Targeted LC/MS3 Adductomics Workflow Targeted LC/MS³ Adductomics Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS³ Analysis Tissue Biological Sample (Tissue/Cells) DNA_Extract DNA Isolation & Purification Tissue->DNA_Extract Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Extract->Hydrolysis Cleanup Sample Cleanup (e.g., SPE or HPLC Fractionation) Hydrolysis->Cleanup LC UPLC Separation Cleanup->LC MS1 MS¹ Scan (Select Precursor Ion) LC->MS1 Elution MS2 MS² Fragmentation (Select Product Ion via Neutral Loss) MS1->MS2 Isolation MS3 MS³ Fragmentation (Detect Reporter Ion) MS2->MS3 Isolation Data Quantification MS3->Data

Caption: Workflow for targeted LC/MS³ DNA adduct analysis.

Experimental Protocol: A Self-Validating System

A robust and trustworthy protocol for targeted adductomics relies on a self-validating system, primarily through the use of stable isotope-labeled internal standards.

  • DNA Isolation: Extract genomic DNA from the biological matrix using standard phenol-chloroform extraction or commercially available kits.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled analogue of the target DNA adduct to the purified DNA sample. This standard will co-elute with the endogenous adduct and experience identical matrix effects, allowing for accurate quantification.

  • Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[15]

  • Sample Cleanup: To reduce matrix interference and enrich the adducts, perform solid-phase extraction (SPE) or offline HPLC fractionation.[1][9][16] This step is crucial for removing the highly abundant unmodified nucleosides.

  • LC Separation: Inject the cleaned-up sample onto an ultra-high-performance liquid chromatography (UPLC) system, typically with a reverse-phase C18 column, to separate the adducts from other components.[17]

  • MS³ Analysis: The eluent from the LC is directed into a high-resolution mass spectrometer.

    • MS¹: The mass spectrometer is set to select the mass-to-charge ratio (m/z) of the protonated target adduct.

    • MS²: The selected precursor ion is fragmented, and the instrument is programmed to specifically look for the product ion corresponding to the neutral loss of the deoxyribose moiety (116.0474 Da).[1][14]

    • MS³: The specific product ion from MS² is then further fragmented to produce a unique reporter ion, confirming the adduct's identity and providing a clean signal for quantification.[1][12][13]

  • Quantification: The peak area of the endogenous adduct's reporter ion is compared to that of the stable isotope-labeled internal standard to determine its precise concentration in the original sample.

Comparative Analysis: LC/MS³ vs. The Field

The choice of analytical technique depends on the specific research question. Here, we compare targeted LC/MS³ with other common methods for DNA damage analysis.

Head-to-Head: Targeted LC/MS³ vs. Standard LC-MS/MS

While both techniques are powerful, the additional fragmentation step in LC/MS³ provides a significant advantage in specificity, which is crucial when dealing with complex biological matrices and low-abundance adducts.[7][8]

FeatureTargeted LC-MS/MS (SRM/MRM)Targeted High-Resolution LC/MS³
Principle Selects a precursor ion and a single product ion.Selects a precursor, a specific product ion, and a final reporter ion.
Specificity High, but susceptible to isobaric interferences.Extremely high, minimizes false positives from matrix components.[1][12]
Sensitivity Very high for well-characterized transitions.Comparable or slightly lower than MS/MS but with a much better signal-to-noise ratio.
Confirmation Relies on retention time and a single fragmentation event.Provides an extra layer of structural confirmation through the MS³ spectrum.[7][8]
Application Ideal for quantifying known adducts in relatively clean samples.Superior for trace-level quantification in complex biological matrices.
Mass Spectrometry vs. Traditional Methods

LC/MS³ vs. ³²P-Postlabeling Assay: The ³²P-postlabeling assay is an older, highly sensitive method that uses radioactive labeling to detect DNA adducts.[3][4][5][6] However, it suffers from several drawbacks compared to LC/MS³. It provides very limited structural information, making it difficult to identify the specific adducts detected.[11] Furthermore, the use of radioactive isotopes poses safety concerns.[11]

LC/MS³ vs. Immunoassays (ELISA): Immunoassays like ELISA utilize antibodies to detect specific DNA adducts.[18][19] They can be high-throughput and cost-effective.[18] However, their major limitations are the availability of highly specific antibodies for the vast array of possible adducts and the potential for cross-reactivity with structurally similar molecules, which can lead to false positives.[18][20]

MethodPrincipleSensitivitySpecificity & Structural InfoThroughput
Targeted LC/MS³ Chromatographic separation and multi-stage mass fragmentation.High (sub-femtomole)Very High (confirms molecular weight and fragmentation)Moderate
³²P-Postlabeling Radioactive labeling of digested DNA.Very High (1 adduct in 10¹⁰ bases)[3][4][6]Low (no structural information)[1][11]Low
Immunoassays (ELISA) Antibody-antigen binding.High (depends on antibody affinity)[18]Moderate (potential for cross-reactivity)[18][20]High
Targeted vs. Untargeted Adductomics

While this guide focuses on targeted analysis, it's important to distinguish it from untargeted adductomics.

  • Targeted Adductomics (like LC/MS³): Aims to quantify a predefined list of known DNA adducts. It is a hypothesis-driven approach that offers the highest sensitivity and accuracy for specific modifications.[21]

  • Untargeted Adductomics: Aims to screen for all detectable DNA adducts in a sample, both known and unknown.[22][23] This discovery-oriented approach is powerful for identifying novel biomarkers of exposure or disease but is generally less sensitive than targeted methods and requires extensive data analysis for adduct identification.[13][22]

Conclusion: Selecting the Right Tool for the Job

The characterization of endogenous DNA damage is a complex analytical task that requires careful consideration of the available methodologies.

  • For the highest level of confidence in quantifying known, low-abundance DNA adducts in complex biological samples, targeted high-resolution LC/MS³ is the superior choice. Its multi-stage fragmentation provides unparalleled specificity and a self-validating system when used with stable isotope-labeled internal standards.

  • Standard LC-MS/MS remains a workhorse for routine quantification, especially when matrix effects are minimal.

  • ³²P-postlabeling and immunoassays , while historically important, are now largely superseded by mass spectrometry for applications requiring definitive structural identification and accurate quantification, though they may still have niche applications in screening.

  • Untargeted adductomics serves a complementary role in the discovery of novel DNA adducts, which can then be incorporated into targeted LC/MS³ assays for validation and large-scale quantitative studies.

By understanding the strengths and limitations of each technique, researchers can design more effective experiments to unravel the intricate role of endogenous DNA damage in health and disease.

References

  • Balbo, S., et al. (2019). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Frontiers in Chemistry. [Link]

  • Farmer, P. B., & Singh, R. (2008). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. [Link]

  • Guo, J., Villalta, P. W., & Turesky, R. J. (2018). Targeted and Untargeted Detection of DNA Adducts of Aromatic Amine Carcinogens in Human Bladder by Ultra Performance Liquid Chromatography-High Resolution Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Phillips, D. H. (2008). The 32P-postlabelling assay for DNA adducts. Nature Protocols. [Link]

  • Poirier, M. C. (2016). Chemical-induced DNA damage and human cancer risk. Nature Reviews Cancer. [Link]

  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography–electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. [Link]

  • Sliwinska, A., et al. (2019). Review: immunoassays in DNA damage and instability detection. Journal of Applied Genetics. [Link]

  • Tretyakova, N. Y., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance. [Link]

  • Villalta, P. W., & Balbo, S. (2017). DNA Adductomics. Chemical Research in Toxicology. [Link]

  • Wang, Y., et al. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics. [Link]

  • Weimann, A. (2002). Endogenous DNA damage in humans: a review of quantitative data. Mutagenesis. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of rigorous safety protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and sustainable research environment. This guide provides an in-depth, procedural framework for the safe disposal of N-Methylethenesulfonamide, a compound that, due to its reactive vinyl group and sulfonamide functionality, requires careful handling from acquisition to disposal. This document is designed to be a self-validating system, explaining the causality behind each procedural step to empower you to make informed safety decisions.

Hazard Assessment and Risk Mitigation: Understanding this compound

A thorough understanding of the inherent hazards of this compound is the critical first step in developing a robust disposal plan. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, we must extrapolate from available data for structurally related compounds and the known reactivity of its functional groups. The primary hazards are associated with its potential toxicity and the reactivity of the vinyl group.

Known Hazard Classifications:

Based on data from PubChem, this compound is associated with the following hazard statements[1]:

  • Acute Toxicity (Oral): May be fatal if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of the vinyl group introduces the risk of uncontrolled polymerization , which can be initiated by heat, light, or contact with incompatible substances. This reaction can be highly exothermic, leading to a dangerous increase in temperature and pressure within a sealed container.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including as a waste product.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield are required. This combination provides maximum protection against splashes and potential projectiles in the event of a vigorous reaction.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. Inspect gloves for any signs of degradation before and during use.
Body Protection A flame-retardant lab coat, worn over personal clothing, is essential. An apron made of a chemically resistant material should be worn over the lab coat when handling larger quantities or during spill cleanup.
Respiratory Protection All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to preventing dangerous reactions. The following workflow outlines the critical steps for the safe collection of this compound waste.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Collection Protocol cluster_2 Temporary Storage Generate Generate this compound Waste (Solid & Liquid) Collect Collect in a dedicated, properly labeled, and compatible waste container. Generate->Collect Segregate Segregate from: - Strong Oxidizing Agents - Strong Acids and Bases - Polymerization Initiators Collect->Segregate Store Store in a designated Satellite Accumulation Area (SAA) away from heat and light. Segregate->Store DisposalWorkflow cluster_0 Laboratory Protocol cluster_1 EHS and Waste Management cluster_2 Final Disposal CollectWaste Collect and Segregate This compound Waste StoreWaste Store in Designated SAA CollectWaste->StoreWaste RequestPickup Request Waste Pickup from Institutional EHS StoreWaste->RequestPickup LicensedVendor Licensed Hazardous Waste Vendor Collects Waste RequestPickup->LicensedVendor Incineration High-Temperature Incineration at a Permitted Facility LicensedVendor->Incineration

Caption: Final disposal workflow for this compound.

Regulatory Compliance: Adherence to OSHA and EPA Standards

All procedures outlined in this guide are designed to be in compliance with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Key regulatory considerations include:

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): Ensures that the hazards of all chemicals are evaluated and that this information is conveyed to employees.

  • OSHA's Personal Protective Equipment Standard (29 CFR 1910.132): Requires employers to provide appropriate PPE to protect employees from workplace hazards.

  • EPA's Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle to grave."

By adhering to the protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with federal and local regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21895383. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of N-Methylethenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Methylethenesulfonamide. As a reactive vinyl sulfonamide, this compound presents a unique set of handling challenges that necessitate rigorous safety protocols to mitigate risk. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: The Reactivity of this compound

This compound belongs to the class of vinyl sulfonamides, which are recognized for their utility as electrophilic "warheads" in covalent inhibitor design. Their reactivity, which is advantageous for therapeutic applications, also defines their primary hazard profile. The vinyl group is an electron-withdrawing moiety, rendering the terminal carbon susceptible to nucleophilic attack by biological macromolecules. This inherent reactivity is the basis for its potential toxicity.

Aggregated GHS data from multiple sources indicates that this compound is a hazardous substance with the following classifications[1]:

  • Acute Toxicity, Oral: May be fatal if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage, or causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these significant hazards, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum PPE requirements for any procedure involving this compound. Remember, PPE is the last line of defense; engineering controls, such as fume hoods, are the first[2].

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.Provides a robust barrier against dermal absorption, which is a primary route of exposure. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove[3]. Nitrile and neoprene offer good chemical resistance to a range of organic compounds[4].
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face[2][4].
Body Protection A polyethylene-coated or other chemically resistant, disposable gown with long sleeves and tight-fitting cuffs.A disposable, chemically resistant gown prevents contamination of personal clothing and reduces the risk of skin contact[3]. Standard cloth lab coats are not sufficient as they can absorb the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or when there is a potential for aerosol generation.Protects against inhalation of dust or vapors, which can cause respiratory irritation[1]. The use of a respirator should be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly. Check the certification sticker and the flow monitor.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, inside the fume hood before introducing the chemical.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the primary container.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or paper and handle it carefully to avoid creating dust. Transfer the compound directly into the reaction vessel.

In-Process Handling
  • Closed Systems: Whenever possible, maintain a closed system to prevent the release of vapors or aerosols.

  • Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly decontaminate any shared equipment after use.

  • Glove Changes: Change gloves immediately if you suspect contamination. At a minimum, change gloves every 30-60 minutes during prolonged procedures[5].

  • Transporting: If the compound needs to be transported outside the fume hood, ensure it is in a sealed, secondary container.

Post-Procedure Decontamination
  • Surface Decontamination: At the end of the procedure, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.

  • Equipment Decontamination: Decontaminate all glassware and equipment that came into contact with this compound. The initial rinse should be collected as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the gown, face shield, and goggles. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after removing all PPE.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood inspect_hood Inspect Fume Hood prep_area->inspect_hood gather_materials Gather All Materials inspect_hood->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound in Hood don_ppe->weigh in_process Conduct Procedure weigh->in_process glove_change Change Gloves if Contaminated in_process->glove_change decon_surfaces Decontaminate Surfaces in_process->decon_surfaces decon_equip Decontaminate Equipment decon_surfaces->decon_equip dispose_waste Segregate & Dispose of Waste decon_equip->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of this compound and associated waste can pose a significant risk to human health and the environment.

Waste Segregation

All waste generated from procedures involving this compound must be treated as hazardous waste. Segregate waste into the following streams:

  • Solid Waste: This includes contaminated gloves, gowns, weigh paper, and any other solid materials that have come into contact with the compound. Place these in a dedicated, labeled hazardous waste container.

  • Liquid Waste: This includes any unused solutions, reaction mixtures, and the first rinse from decontaminating glassware. Collect in a sealed, chemically compatible, and clearly labeled hazardous waste container.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Container Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area within or near the laboratory. Ensure containers are kept closed except when adding waste.

Final Disposal
  • Consult EHS: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

  • Do Not:

    • Dispose of any this compound waste down the drain.

    • Dispose of any solid waste in the regular trash.

    • Attempt to neutralize the waste unless it is a specifically approved and documented procedure by your institution's EHS department.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area as described above.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Logical Relationship of Safety Measures

SafetyLogic cluster_chemical Chemical Properties cluster_hazards Hazards cluster_controls Control Measures This compound This compound Reactivity (Electrophile) Reactivity (Electrophile) This compound->Reactivity (Electrophile) Waste Management Waste Management This compound->Waste Management Skin/Eye Damage Skin/Eye Damage Reactivity (Electrophile)->Skin/Eye Damage Respiratory Irritation Respiratory Irritation Reactivity (Electrophile)->Respiratory Irritation Potential Sensitizer Potential Sensitizer Reactivity (Electrophile)->Potential Sensitizer PPE (Gloves, Goggles, Gown) PPE (Gloves, Goggles, Gown) Skin/Eye Damage->PPE (Gloves, Goggles, Gown) Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Respiratory Irritation->Engineering Controls (Fume Hood) Safe Work Practices Safe Work Practices Potential Sensitizer->Safe Work Practices

Caption: The relationship between the chemical's properties, resulting hazards, and the necessary control measures.

References

  • AK Scientific, Inc. Safety Data Sheet: N-Methyl methanesulfonamide. (Note: This is for a related compound and used for general guidance on sulfonamides).
  • PubChem. This compound. National Institutes of Health. [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Clinical Journal of Oncology Nursing.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019).
  • Sigma-Aldrich.
  • CPAChem.
  • Princeton University Environmental Health & Safety.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Bower, J. F., et al. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads.
  • UCLA Department of Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers.
  • Bower, J. F., et al. (2017).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.